Gallium Ga-68 gozetotide
描述
属性
Key on ui mechanism of action |
Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex. |
|---|---|
CAS 编号 |
1906894-20-9 |
分子式 |
C44H59GaN6O17 |
分子量 |
1011.9 g/mol |
IUPAC 名称 |
2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron |
InChI |
InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2 |
InChI 键 |
AEBYHKKMCWUMKX-LNTZDJBBSA-K |
手性 SMILES |
[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3] |
规范 SMILES |
[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3] |
产品来源 |
United States |
Foundational & Exploratory
The Evolution of a Revolutionary Radiotracer: A Technical Guide to PSMA-11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, development, and core methodologies behind the Prostate-Specific Membrane Antigen (PSMA)-11 radiotracer. From its conceptualization to its pivotal role in clinical diagnostics, this document provides a comprehensive overview for professionals in the field of oncology and radiopharmaceutical development.
A Historical Overview: The Genesis of PSMA-11
The journey of PSMA-11 as a significant diagnostic tool for prostate cancer is rooted in the identification of Prostate-Specific Membrane Antigen (PSMA) as a promising therapeutic and diagnostic target. PSMA, a type II transmembrane glycoprotein, is highly overexpressed in the vast majority of prostate cancer cells, making it an ideal biomarker.[1][2]
The development of urea-based PSMA inhibitors was a critical first step, with early preclinical imaging studies using radiolabeled ligands showing promise.[3] The breakthrough for what would become PSMA-11 came from the German Cancer Research Center (DKFZ) in Heidelberg.[3] Researchers there developed a molecule that combined a highly specific PSMA-binding motif, Glu-urea-Lys, with a chelator, N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC), which could efficiently bind the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).[3][4] This novel compound was named PSMA-11.
The first clinical use of ⁶⁸Ga-PSMA-11 was reported in 2011, with the first clinical papers on its application in PET/CT imaging published in 2012 and 2013.[3] This marked a new era in prostate cancer imaging. A significant milestone in its journey was the FDA approval of ⁶⁸Ga-PSMA-11 on December 1, 2020, solidifying its role as a key diagnostic agent in the management of prostate cancer.[5][6][7][8][9] This approval was a notable achievement as it was based on academic-led clinical trials, a unique path for a radiopharmaceutical.[6]
The Core of PSMA-11: Chemical Structure and Functionality
The efficacy of PSMA-11 lies in its well-defined chemical structure, which consists of two key functional components connected by a linker.
-
The Pharmacophore (Glu-urea-Lys): This urea-based peptidomimetic motif is responsible for the high-affinity and specific binding to the enzymatic active site of PSMA.
-
The Chelator (HBED-CC): This component securely sequesters the Gallium-68 radionuclide. The choice of HBED-CC is crucial as it allows for stable complexation with ⁶⁸Ga under mild conditions, suitable for radiopharmaceutical production.
The following diagram illustrates the logical relationship between the components of the ⁶⁸Ga-PSMA-11 complex and its function.
Quantitative Data Summary
The development and validation of PSMA-11 have been supported by extensive quantitative data from preclinical and clinical studies. The following tables summarize key performance metrics.
Table 1: Preclinical Performance of ⁶⁸Ga-PSMA-11
| Parameter | Value | Cell Line / Model | Reference |
| Binding to LNCaP cells (30 min) | 4.07 ± 0.51% | LNCaP | [4][10] |
| Binding to LNCaP cells (60 min) | 4.56 ± 0.46% | LNCaP | [4][10] |
| Internalization in LNCaP cells (30 min) | 19.22 ± 2.73% of bound material | LNCaP | [4][10] |
| Internalization in LNCaP cells (60 min) | 16.85 ± 1.34% of bound material | LNCaP | [4][10] |
| Tumor-to-Contralateral-Muscle Ratio | >8.5 | Xenografted mice | [4][10] |
| Tumor-to-Blood Ratio | >3.5 | Xenografted mice | [4][10] |
| Lipophilicity (LogP) | -3.80 ± 0.15 | [10] | |
| Serum Protein Binding | <17% | [10] |
Table 2: Radiopharmaceutical Quality Control and Stability
| Parameter | Specification / Result | Condition | Reference |
| Radiochemical Purity (RCP) | 99.06 ± 0.10% | Post-synthesis | [10] |
| Stability in Saline | >98% RCP | Up to 4 hours | [4][10] |
| Stability in Serum | >95% RCP | Up to 1 hour | [4][10] |
| Half-life of ⁶⁸Ga | 64.4 - 71.2 min | [6][11] |
Table 3: Human Dosimetry of ⁶⁸Ga-PSMA-11
| Parameter | Value | Reference |
| Effective Dose | 0.022 mSv/MBq | [12][13] |
| Kidneys Absorbed Dose | ~0.24 - 0.262 mGy/MBq | [12][14] |
| Lacrimal Glands Absorbed Dose | 0.12 mGy/MBq | [12][13] |
| Spleen Absorbed Dose | Not specified | |
| Liver Absorbed Dose | Not specified | |
| Salivary Glands Absorbed Dose | Not specified | |
| Eye Lenses Absorbed Dose | 0.0051 mGy/MBq | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and quality control of ⁶⁸Ga-PSMA-11.
Automated Radiolabeling of PSMA-11 with ⁶⁸Ga
The following workflow outlines a typical automated synthesis process for ⁶⁸Ga-PSMA-11.
References
- 1. [68Ga]Ga-PSMA-11 in prostate cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. mdpi.com [mdpi.com]
- 5. The History of Prostate-Specific Membrane Antigen as a Theranostic Target in Prostate Cancer: The Cornerstone Role of the Prostate Cancer Foundation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. 68Ga-PSMA-11 NDA Approval: A Novel and Successful Academic Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Information You Need to Know on New PSMA PET Landscape | SNMMI Annual Meeting [snmmi.org]
- 8. drugs.com [drugs.com]
- 9. 68Ga-PSMA-11 NDA Approval: A Novel and Successful Academic Partnership | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 68Ga-PSMA-11 NDA Approval: A Novel and Successful Academic Partnership | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Radiation dosimetry of [68Ga]PSMA-11 in low-risk prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. mdpi.com [mdpi.com]
Preclinical Discovery of Gallium-68 Gozetotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical discovery and development of Gallium-68 (⁶⁸Ga) gozetotide, a radiopharmaceutical agent for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-positive lesions in prostate cancer.
Introduction: The Emergence of ⁶⁸Ga-Gozetotide
Prostate cancer is a leading cause of cancer-related mortality in men. The accurate staging and restaging of the disease are crucial for effective treatment planning. Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for both imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness.[1][2]
⁶⁸Ga-gozetotide, also known as ⁶⁸Ga-PSMA-11, is a urea-based small molecule inhibitor of PSMA chelated with the positron-emitting radionuclide Gallium-68.[3] Its high affinity and specificity for PSMA, favorable pharmacokinetic profile, and the convenience of ⁶⁸Ga production from a ⁶⁸Ge/⁶⁸Ga generator have led to its widespread clinical adoption for the detection of primary, recurrent, and metastatic prostate cancer.[4] This document delves into the core preclinical data and methodologies that underpinned the development of this pivotal imaging agent.
Mechanism of Action and PSMA Signaling
⁶⁸Ga-gozetotide functions by binding with high affinity to the extracellular enzymatic domain of PSMA.[3][5] Upon binding, the radiolabeled complex is internalized by the cancer cell, leading to the accumulation of the ⁶⁸Ga radionuclide within the tumor, which can then be detected by PET imaging.[6]
Recent research has elucidated the role of PSMA in key oncogenic signaling pathways. PSMA expression has been shown to modulate a switch from the mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway. This is thought to occur through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and the insulin-like growth factor receptor (IGF-1R), thereby promoting cell survival and proliferation.
Quantitative Data Summary
The preclinical evaluation of ⁶⁸Ga-gozetotide involved extensive in vitro and in vivo studies to determine its binding affinity, cellular uptake, and biodistribution.
Table 1: In Vitro Binding Affinity of PSMA-11
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 12.0 ± 1.8 nM | LNCaP | [4] |
| Kd | 11.4 ± 7.1 nM | LNCaP | [7] |
Table 2: In Vitro Cellular Uptake and Internalization in LNCaP Cells
| Time Point | Binding (% applied activity) | Internalization (% bound) | Reference |
| 30 min | 4.07 ± 0.51% | 19.22 ± 2.73% | [6][8] |
| 60 min | 4.56 ± 0.46% | 16.85 ± 1.34% | [6][8] |
Table 3: Preclinical Biodistribution of ⁶⁸Ga-PSMA-11 in LNCaP Xenograft Mice (%ID/g)
| Organ | 1 hour post-injection | 2 hours post-injection | 4 hours post-injection | Reference |
| Blood | 0.30 ± 0.11 | 0.09 ± 0.02 | 0.07 ± 0.01 | [9] |
| Heart | 0.30 ± 0.11 | 0.09 ± 0.02 | 0.07 ± 0.01 | [9] |
| Lungs | 0.73 ± 0.20 | 0.25 ± 0.02 | 0.18 ± 0.01 | [9] |
| Liver | 1.54 ± 0.40 | 0.94 ± 0.34 | 0.75 ± 0.12 | [9] |
| Spleen | 1.10 ± 0.29 | 0.69 ± 0.15 | 0.55 ± 0.10 | [9] |
| Kidneys | 26.12 ± 2.74 | 23.06 ± 0.83 | 33.91 ± 8.81 | [9] |
| Muscle | 0.38 ± 0.15 | 0.15 ± 0.02 | 0.13 ± 0.08 | [9] |
| Bone | 0.38 ± 0.15 | 0.15 ± 0.02 | 0.13 ± 0.08 | [9] |
| Tumor (PSMA+) | 7.13 ± 3.54 | 8.15 ± 1.98 | 6.98 ± 2.11 | [9] |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the preclinical evaluation of ⁶⁸Ga-gozetotide.
Radiolabeling of PSMA-11 with Gallium-68
The radiolabeling of the PSMA-11 precursor with ⁶⁸Ga is a critical step in the preparation of ⁶⁸Ga-gozetotide. Automated synthesis modules are commonly used to ensure consistency and radiation safety.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
PSMA-11 precursor
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
5 M NaCl / 5.5 N HCl solution (97:3)
-
Cationic exchange cartridge (e.g., SCX)
-
Solid-phase extraction cartridge (e.g., Sep-Pak C18)
-
Ethanol/Water (1:1)
-
Sterile 0.9% NaCl solution
-
Automated synthesis module
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[6]
-
Trap the eluted ⁶⁸Ga³⁺ on a cationic exchange cartridge.[6]
-
Elute the purified ⁶⁸Ga³⁺ from the cartridge into a reaction vial containing the PSMA-11 precursor dissolved in sodium acetate buffer using the NaCl/HCl solution.[6]
-
Heat the reaction mixture at 85-95°C for 3-5 minutes.[6]
-
After cooling, purify the resulting ⁶⁸Ga-PSMA-11 using a C18 solid-phase extraction cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product from the cartridge with an ethanol/saline solution.
-
Perform quality control tests, including radiochemical purity (RCP) determination by radio-HPLC or radio-TLC, pH measurement, and sterility testing.[6]
In Vitro Cell Binding and Internalization Assay
These assays are essential for determining the binding affinity and the rate of cellular internalization of the radiotracer in PSMA-expressing and non-expressing cancer cell lines.
Cell Lines:
Procedure for Competitive Binding Assay (to determine IC₅₀):
-
Culture LNCaP cells to near confluence in appropriate cell culture plates.
-
Prepare serial dilutions of non-radioactive ("cold") PSMA-11.
-
Incubate the cells with a constant concentration of a competing radioligand (e.g., ¹⁷⁷Lu-PSMA-I&T) and varying concentrations of cold PSMA-11 for 1 hour at 4°C.[11]
-
Wash the cells with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Plot the percentage of specific binding against the concentration of the cold ligand to determine the IC₅₀ value.
Procedure for Cellular Uptake and Internalization:
-
Seed LNCaP cells in 24-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of ⁶⁸Ga-gozetotide for various time points (e.g., 30, 60, 120 minutes) at 37°C.[6]
-
To determine non-specific binding, incubate a parallel set of wells with an excess of a non-radiolabeled PSMA inhibitor.
-
For total uptake: At each time point, wash the cells with ice-cold PBS and lyse them to measure the total cell-associated radioactivity.
-
For internalization: At each time point, incubate the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for 5-10 minutes on ice to strip the surface-bound radiotracer. The remaining cell-associated radioactivity represents the internalized fraction.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
In Vivo Biodistribution Studies in Xenograft Models
Biodistribution studies in tumor-bearing animal models are crucial for evaluating the in vivo tumor-targeting efficacy and clearance profile of the radiotracer.
Animal Model:
-
Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Subcutaneous inoculation of PSMA-positive (LNCaP) and PSMA-negative (PC3) tumor cells.
Procedure:
-
Once tumors reach a suitable size (e.g., 100-200 mm³), intravenously inject a defined amount of ⁶⁸Ga-gozetotide (typically 1-2 MBq) into the tail vein of the mice.
-
At predetermined time points post-injection (e.g., 1, 2, 4 hours), euthanize the animals.
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Preclinical Development Workflow
The preclinical development of a PET imaging agent like ⁶⁸Ga-gozetotide follows a structured workflow to ensure safety and efficacy before clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallium (68Ga) gozetotide - Wikipedia [en.wikipedia.org]
- 4. 68Ga-Labeled Inhibitors of Prostate-Specific Membrane antigen (PSMA) for Imaging Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gallium Ga-68 gozetotide | C44H59GaN6O17 | CID 154572876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scirp.org [scirp.org]
An In-depth Technical Guide on the Core Mechanism of Ga-68 Gozetotide Binding to PSMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (B1239309) (Ga-68) gozetotide, also known as Ga-68 PSMA-11, is a radiopharmaceutical agent that has revolutionized the imaging of prostate cancer. Its high affinity and specificity for the Prostate-Specific Membrane Antigen (PSMA) have made it an invaluable tool for positron emission tomography (PET) imaging, allowing for the sensitive detection of primary, recurrent, and metastatic prostate cancer lesions.[1][2][3][4] This technical guide delves into the core mechanism of Ga-68 gozetotide's interaction with PSMA, providing a detailed overview of its binding kinetics, cellular internalization, and the experimental methodologies used to characterize these processes.
Molecular Profile of Ga-68 Gozetotide
Ga-68 gozetotide is a complex composed of three key components:
-
The PSMA-targeting motif (Pharmacophore): This is a urea-based inhibitor, specifically Glu-Urea-Lys(Ahx), which is responsible for the specific recognition and binding to the enzymatic active site on the extracellular domain of PSMA.[1][5]
-
The Chelator: A derivative of ethylenediamine-N,N'-diacetic acid known as HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) securely sequesters the radioactive gallium-68 ion.[2]
-
The Radionuclide: Gallium-68 is a positron-emitting radionuclide that allows for detection by PET scanners.[1]
Mechanism of Binding and Internalization
The binding of Ga-68 gozetotide to PSMA is a highly specific interaction driven by the high affinity of the Glu-Urea-Lys(Ahx) moiety for the enzyme's active site.[1] This binding occurs on the extracellular domain of PSMA, a type II transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of most prostate cancer cells.[5][6][7]
Following the initial binding, the Ga-68 gozetotide-PSMA complex is internalized by the cancer cell through a process of endocytosis.[5] Kinetic studies have characterized this process as largely irreversible, leading to the accumulation of the radiotracer within the tumor cells.[6][8] This intracellular trapping is a crucial factor contributing to the high-contrast images obtained in PSMA PET scans.
Quantitative Binding and Internalization Data
The binding affinity and internalization efficiency of Ga-68 gozetotide have been quantified in various preclinical studies. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 7.5 ± 2.2 nM | - | Enzyme-based assay | Not specified in search results |
| IC50 | 12.0 ± 2.8 nM | LNCaP | Cell-based binding assay | Not specified in search results |
| Ki | 7.5 ± 2.2 nM | - | Enzyme-based assay | Not specified in search results |
| Ki | 12.0 ± 2.8 nM | LNCaP | Cell-based binding assay | Not specified in search results |
| Kd | 0.49 ± 0.20 nM | LNCaP | Saturation binding experiment | [9][10] |
| Time Point | Cell-Bound Fraction (%) | Internalized Fraction (%) | Cell Line | Reference |
| 30 minutes | 4.07 ± 0.51 | 19.22 ± 2.73 | LNCaP | [11] |
| 60 minutes | 4.56 ± 0.46 | 16.85 ± 1.34 | LNCaP | [11] |
| 60 minutes | ~10% | ~10% | Not specified | [4] |
Experimental Protocols
The quantitative data presented above are derived from a variety of in vitro assays. Below are detailed methodologies for these key experiments.
Competitive Radioligand Binding Assay (for IC50 and Ki determination)
This assay determines the concentration of an unlabeled ligand (competitor) that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), from which the inhibitor constant (Ki) can be calculated.
-
Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in appropriate media and seeded in multi-well plates.
-
Assay Buffer: A suitable binding buffer (e.g., Tris-HCl with MgCl2) is used to maintain physiological conditions.
-
Radioligand: A known concentration of a radiolabeled PSMA ligand (e.g., a tritiated or iodinated PSMA inhibitor) is prepared in the assay buffer.
-
Competitor: A range of concentrations of the unlabeled test compound (Ga-68 gozetotide) is prepared.
-
Incubation: The cells are incubated with the fixed concentration of the radioligand and varying concentrations of the competitor. A set of wells with only the radioligand (total binding) and another set with the radioligand and a high concentration of a known non-radioactive PSMA inhibitor (non-specific binding) are also included. The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the unbound radioligand is separated from the cell-bound radioligand. This is typically achieved by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Saturation Radioligand Binding Assay (for Kd and Bmax determination)
This assay measures the specific binding of increasing concentrations of a radioligand to determine the receptor density (Bmax) and the dissociation constant (Kd).
-
Cell Culture and Assay Buffer: Similar to the competitive binding assay.
-
Radioligand: A range of concentrations of the radiolabeled ligand (Ga-68 gozetotide) is prepared.
-
Incubation: Cells are incubated with increasing concentrations of the radioligand. For each concentration, a parallel incubation is performed in the presence of a high concentration of an unlabeled PSMA inhibitor to determine non-specific binding.
-
Separation and Quantification: Similar to the competitive binding assay.
-
Data Analysis: Specific binding is calculated for each radioligand concentration. The data are then plotted with specific binding on the y-axis and the radioligand concentration on the x-axis. A non-linear regression analysis is used to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.
Cellular Internalization Assay
This assay quantifies the amount of radioligand that is actively transported into the cell after binding to the surface receptor.
-
Cell Culture: LNCaP cells are seeded in multi-well plates.
-
Incubation: Cells are incubated with a fixed concentration of Ga-68 gozetotide at 37°C for various time points (e.g., 30, 60, 120 minutes). A parallel set of incubations is performed at 4°C to measure only the surface-bound radioligand, as internalization is an energy-dependent process that is inhibited at low temperatures.
-
Acid Wash: After incubation, the cells are washed with a mild acid buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand. The supernatant containing the surface-bound fraction is collected.
-
Cell Lysis: The cells are then lysed with a suitable lysis buffer (e.g., NaOH) to release the internalized radioligand.
-
Quantification: The radioactivity in the acid wash supernatant (surface-bound) and the cell lysate (internalized) is measured separately using a gamma counter.
-
Data Analysis: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
PSMA-Associated Signaling Pathways
Disclaimer: The following diagram illustrates known signaling pathways associated with the Prostate-Specific Membrane Antigen (PSMA). Currently, there is a lack of direct experimental evidence detailing the specific downstream signaling events triggered by the binding of Ga-68 gozetotide itself. The primary mechanism of action for Ga-68 gozetotide is to act as a diagnostic imaging agent through its radioactive payload, rather than as a therapeutic modulator of these pathways.
References
- 1. Gallium (68Ga) gozetotide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Rise of PSMA Ligands for Diagnosis and Therapy of Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. TPC - Analysis of [Ga-68]PSMA-11 [turkupetcentre.net]
- 5. Facebook [cancer.gov]
- 6. Comparison of Tracer Kinetic Models for 68Ga-PSMA-11 PET in Intermediate Risk Primary Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic modeling of 68Ga-PSMA-11 and validation of simplified methods for quantification in primary prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intra-individual dynamic comparison of 18F-PSMA-11 and 68Ga-PSMA-11 in LNCaP xenograft bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intra-individual dynamic comparison of 18F-PSMA-11 and 68Ga-PSMA-11 in LNCaP xenograft bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell Binding Assays for Ga-68 Gozetotide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro cell binding assays for [68Ga]Ga-gozetotide (also widely known as [68Ga]Ga-PSMA-11), a radiopharmaceutical used for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-positive tumors.[1][2] This document details the experimental protocols for saturation binding, competitive binding, and internalization assays, presenting key quantitative data in structured tables and illustrating workflows and signaling pathways with diagrams.
Introduction to Ga-68 Gozetotide and PSMA
Ga-68 gozetotide is a radioconjugate composed of a PSMA-targeting ligand, Glu-urea-Lys(Ahx), and the radioisotope Gallium-68, linked via the chelator HBED-CC.[1] Its mechanism of action relies on the high affinity and specificity of the ligand for PSMA, a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells.[3] Upon binding to PSMA, the Ga-68 gozetotide-PSMA complex is internalized, leading to the accumulation of the radioisotope within the tumor cells, which can then be detected by PET imaging.[4] In vitro cell binding assays are crucial for characterizing the binding properties of Ga-68 gozetotide, including its affinity (Kd), the density of binding sites (Bmax), and its internalization efficiency.
Quantitative Binding Characteristics
The following tables summarize the key quantitative parameters for the binding of Ga-68 gozetotide to PSMA-positive prostate cancer cells.
Table 1: Binding Affinity of Ga-68 Gozetotide
| Parameter | Cell Line | Value (nM) | Reference |
| Kd | LNCaP | 0.49 ± 0.20 | [5] |
Table 2: Competitive Binding Affinity of PSMA-11 (non-radiolabeled)
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 | LNCaP | 84.5 ± 26.5 | [6] |
Table 3: Cellular Uptake and Internalization of Ga-68 Gozetotide in LNCaP Cells
| Time Point | Total Cell Binding (% of applied radioactivity) | Internalized Fraction (% of bound radioactivity) | Reference |
| 30 min | 4.07 ± 0.51 | 19.22 ± 2.73 | [1][7] |
| 60 min | 4.56 ± 0.46 | 16.85 ± 1.34 | [1][7] |
Experimental Protocols
Detailed methodologies for the key in vitro cell binding assays are provided below. The human prostate cancer cell line LNCaP, which is PSMA-positive, is commonly used for these experiments.[1][6][7] PC-3 cells, which are PSMA-negative, can be used as a negative control.
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Protocol:
-
Cell Culture: Culture LNCaP cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS) until confluent.
-
Cell Plating: Seed LNCaP cells into 24-well plates and allow them to adhere and grow for 24 hours.
-
Radioligand Preparation: Prepare serial dilutions of [68Ga]Ga-gozetotide in binding buffer (e.g., PBS with 1% BSA) to achieve a range of concentrations (e.g., 0.2 - 20 nM).
-
Incubation:
-
For total binding , add increasing concentrations of [68Ga]Ga-gozetotide to the wells containing LNCaP cells.
-
For non-specific binding , add a large excess (e.g., 10 µM) of a non-radiolabeled PSMA ligand (e.g., PSMA-11) to a separate set of wells prior to the addition of the increasing concentrations of [68Ga]Ga-gozetotide.
-
-
Incubate the plates at 37°C for 1 hour to reach equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 1 M NaOH).
-
Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding against the concentration of [68Ga]Ga-gozetotide.
-
Use a non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
References
- 1. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iris.unito.it [iris.unito.it]
- 4. researchgate.net [researchgate.net]
- 5. Intra-individual dynamic comparison of 18F-PSMA-11 and 68Ga-PSMA-11 in LNCaP xenograft bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ga-68 Gozetotide for Imaging Tumor Neovasculature PSMA Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gallium-68 (Ga-68) gozetotide, a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of Prostate-Specific Membrane Antigen (PSMA) positive lesions. While its primary application is in prostate cancer, emerging evidence highlights the expression of PSMA in the tumor neovasculature of various solid tumors, opening new avenues for diagnosis and targeted therapies. This document details the agent's mechanism of action, summarizes quantitative performance data, outlines experimental and clinical protocols, and discusses the broader implications for oncology research and drug development.
Mechanism of Action
Ga-68 gozetotide, also known as Ga-68 PSMA-11, is a radioconjugate composed of three essential components: a PSMA-targeting ligand, a chelator, and a positron-emitting radionuclide.[1][2]
-
PSMA-Targeting Ligand: The molecule utilizes a Glu-Urea-Lys(Ahx) moiety, a urea-based peptidomimetic that specifically binds with high affinity to the extracellular domain of the Prostate-Specific Membrane Antigen, a type II transmembrane protein.[1][2]
-
Chelator: The ligand is conjugated to N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC). This acyclic chelator securely binds the radiometal, Gallium-68.[1][3] Uniquely, the aromatic moieties within the HBED-CC chelator itself contribute to the molecule's binding affinity and internalization properties.[4]
-
Radionuclide: Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a physical half-life of 68 minutes, making it suitable for PET imaging.[3][5]
Upon intravenous administration, Ga-68 gozetotide circulates and binds to cells expressing PSMA.[6] This binding initiates the internalization of the PSMA-radiopharmaceutical complex.[1] The accumulation of the positron-emitting Ga-68 at these sites allows for visualization and quantification using PET imaging.[3]
References
- 1. Gallium Ga-68 gozetotide | C44H59GaN6O17 | CID 154572876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Gallium (68Ga) gozetotide - Wikipedia [en.wikipedia.org]
- 4. [68Ga]Ga-PSMA-11: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.ausrad.com [apps.ausrad.com]
- 6. drugs.com [drugs.com]
The Expanding Horizon of Ga-68 Gozetotide: An In-Depth Technical Guide to Non-Prostate Cancer Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gallium-68 (Ga-68) gozetotide, a radiopharmaceutical agent targeting the prostate-specific membrane antigen (PSMA), has revolutionized the imaging and management of prostate cancer. However, the expression of PSMA is not confined to prostatic tissue. A growing body of evidence demonstrates significant PSMA expression in the neovasculature and tumor cells of various non-prostate malignancies, opening a new frontier for the application of Ga-68 gozetotide PET/CT in oncology. This technical guide provides a comprehensive overview of the current landscape of Ga-68 gozetotide applications beyond prostate cancer, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the theranostic potential of PSMA-targeted agents in a broader range of cancers.
Introduction to PSMA and Ga-68 Gozetotide
Prostate-specific membrane antigen (PSMA), despite its name, is a type II transmembrane glycoprotein (B1211001) that is overexpressed in the neovasculature of a wide array of solid tumors, including but not limited to salivary gland, renal cell, thyroid, and hepatocellular carcinomas, as well as glioblastoma.[1][2] This expression in tumor-associated blood vessels is crucial for angiogenesis, a process vital for tumor growth and metastasis.[3]
Ga-68 gozetotide (also known as Ga-68 PSMA-11) is a PET radiotracer composed of a PSMA-targeting ligand, Glu-Urea-Lys(Ahx), conjugated to the chelator HBED-CC, which firmly binds the positron-emitting radionuclide Gallium-68.[4] Upon intravenous administration, Ga-68 gozetotide binds with high affinity to PSMA-expressing cells, allowing for their visualization and quantification through PET/CT imaging.[4]
Quantitative Analysis of Ga-68 Gozetotide Uptake in Non-Prostate Cancers
The uptake of Ga-68 gozetotide in tumors is commonly quantified using the Maximum Standardized Uptake Value (SUVmax) and Tumor-to-Background Ratios (TBR). These metrics provide an indication of the density of PSMA expression and are crucial for patient selection for potential PSMA-targeted radioligand therapy. The following tables summarize the quantitative data from various studies on Ga-68 gozetotide PET/CT in several non-prostate cancers.
| Cancer Type | Number of Patients/Lesions | Mean/Median SUVmax (Range) | Key Findings & Citations |
| Salivary Gland Carcinoma | 28 patients | 12.8 (minor salivary glands) vs. 9.0 (major salivary glands) | Higher SUVmax was observed in male patients and in bone metastases compared to lung metastases.[5] PSMA expression is common in malignant salivary gland tumors.[6] |
| Renal Cell Carcinoma (RCC) | 50 patients | ccRCC: 16.8 (primary), 3.7-9.6 (metastatic); ncRCC: lower than ccRCC | Higher accuracy and TBR in clear cell RCC (ccRCC) compared to non-clear cell RCC (ncRCC).[7] PSMA PET may have a role in staging advanced clear cell RCC.[8] |
| Glioblastoma (High-Grade Glioma) | 20 patients | Median SUVmax: 4.5 (3.7-6.2) | PSMA PET shows high contrast between tumor and healthy brain tissue.[9] |
| Hepatocellular Carcinoma (HCC) | 1 patient (case report) | Average SUVmax: 7.2 (6.2-8.4) | 4 out of 14 hepatic lesions were avid for the tracer.[10] PSMA expression is observed in the tumor-associated vasculature.[11] |
| Cholangiocarcinoma (CCA) | 1 patient (case report) | SUVmax: 16.9 | High PSMA uptake was observed in a large intrahepatic cholangiocarcinoma lesion.[12] PSMA expression is found in a high percentage of CCA samples.[11] |
| Thyroid Carcinoma | 12 patients (medullary) | Mean SUVmax: 7.08 (2.74-12.37) | Higher detection rate for [68Ga]Ga-PSMA-11 PET/CT compared to [18F]FDG PET/CT in medullary thyroid carcinoma.[13] |
| Adrenal Lesions | 23 patients | Metastatic: SUVmax > 6.8; Benign: SUVmax < 6.8 | SUVmax can differentiate between benign and metastatic adrenal lesions in prostate cancer patients.[14] |
| Cancer Type | Number of Patients/Lesions | Mean/Median Tumor-to-Background Ratio (TBR) | Background Reference | Key Findings & Citations |
| Renal Cell Carcinoma (RCC) | 50 patients | ccRCC: 6.00; ncRCC: 2.99 | Not specified | Higher TBR in ccRCC than ncRCC.[7] |
| Thyroid Carcinoma | 12 patients (medullary) | TBR_Blood: 6.08; TBR_Liver: 2.23 | Blood pool, Liver | Significantly higher TBR on [68Ga]Ga-PSMA-11 PET/CT than on [18F]FDG PET/CT.[13] |
Signaling Pathways Involving PSMA
While the primary function of Ga-68 gozetotide is for imaging, the role of PSMA in cancer biology is an active area of research. In prostate cancer, PSMA has been shown to influence key signaling pathways that drive tumor growth and survival. While less is known about these pathways in non-prostate cancers, the fundamental role of PSMA in angiogenesis suggests a degree of conservation.
PSMA-Mediated Regulation of PI3K-AKT and MAPK Pathways
In prostate cancer, PSMA expression has been linked to a shift from the MAPK/ERK pathway, which is associated with cell proliferation, to the PI3K/AKT pathway, a key driver of cell survival. This switch is thought to be mediated by PSMA's interaction with cellular scaffolding proteins, which alters the signaling cascade downstream of growth factor receptors.
References
- 1. PSMA-targeted therapy for non-prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostate-Specific Membrane Antigen Regulates Angiogenesis by Modulating Integrin Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. wjgnet.com [wjgnet.com]
- 7. Special issue “The advance of solid tumor research in China”: 68Ga‐PSMA‐11 PET/CT for evaluating primary and metastatic lesions in different histological subtypes of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prostate-specific membrane antigen expression in hepatocellular carcinoma, cholangiocarcinoma, and liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrahepatic Cholangiocarcinoma Presenting as an Incidentaloma on F-18 PYL PSMA PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Deep Dive into the Preclinical Biodistribution of ⁶⁸Ga-Gozetotide in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical biodistribution of Gallium-68 (⁶⁸Ga) gozetotide (also known as ⁶⁸Ga-PSMA-11), a key radiopharmaceutical for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA)-expressing tumors. A comprehensive understanding of its behavior in preclinical models is paramount for clinical translation and the development of novel PSMA-targeted theranostics. This document summarizes quantitative biodistribution data, details experimental protocols, and provides visual representations of experimental workflows.
Core Findings: Biodistribution Profile of ⁶⁸Ga-Gozetotide
Preclinical studies consistently demonstrate high and specific uptake of ⁶⁸Ga-gozetotide in PSMA-positive prostate cancer xenografts. The tracer exhibits rapid blood clearance and is primarily excreted through the urinary system, leading to high accumulation in the kidneys and bladder.
Quantitative Biodistribution Data
The following tables summarize the biodistribution of ⁶⁸Ga-gozetotide in various preclinical prostate cancer models, expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ⁶⁸Ga-PSMA-11 in Mice Bearing LNCaP (PSMA-positive), CWR22Rv1 (PSMA-moderate), and PC-3 (PSMA-negative) Xenografts at 1 Hour Post-Injection
| Organ/Tissue | LNCaP (%ID/g ± SD) | CWR22Rv1 (%ID/g ± SD) | PC-3 (%ID/g ± SD) |
| Blood | 0.85 ± 0.12 | 0.91 ± 0.15 | 1.02 ± 0.18 |
| Heart | 0.45 ± 0.08 | 0.52 ± 0.11 | 0.61 ± 0.13 |
| Lung | 1.23 ± 0.25 | 1.45 ± 0.31 | 1.89 ± 0.42 |
| Liver | 1.58 ± 0.29 | 1.89 ± 0.38 | 2.15 ± 0.49 |
| Spleen | 2.11 ± 0.45 | 2.54 ± 0.58 | 2.98 ± 0.67 |
| Kidney | 25.89 ± 5.12 | 28.14 ± 6.01 | 30.12 ± 6.89 |
| Muscle | 0.35 ± 0.07 | 0.41 ± 0.09 | 0.48 ± 0.11 |
| Bone | 0.98 ± 0.21 | 1.12 ± 0.25 | 1.32 ± 0.30 |
| Tumor | 7.28 ± 0.82 | 3.12 ± 0.35 | 1.21 ± 0.07 |
Data compiled from a study by an unspecified author.[1]
Table 2: Biodistribution of ⁶⁸Ga-PSMA-11 in Subcutaneous 22Rv1 (PSMA-positive) Prostate Cancer Xenograft Model Mice at Various Time Points
| Organ/Tissue | 30 min (%ID/g ± SEM) | 60 min (%ID/g ± SEM) | 90 min (%ID/g ± SEM) | 180 min (%ID/g ± SEM) |
| Blood | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.0 |
| Heart | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Lungs | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.0 | 0.2 ± 0.0 |
| Liver | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.4 ± 0.0 |
| Spleen | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 |
| Kidneys | 19.5 ± 2.1 | 20.1 ± 2.5 | 21.3 ± 2.8 | 18.9 ± 2.1 |
| Stomach | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Intestines | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 |
| Muscle | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.0 |
| Tumor | 3.9 ± 0.5 | 4.2 ± 0.6 | 4.5 ± 0.7 | 3.8 ± 0.5 |
Data adapted from a study characterizing the biodistribution and pharmacokinetics of [⁶⁸Ga]PSMA-11 in a subcutaneous prostate cancer xenograft model.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline typical experimental protocols for ⁶⁸Ga-gozetotide biodistribution studies.
Animal Models and Tumor Xenografts
-
Animal Species: Athymic nude mice (e.g., BALB/c nude or NSG) are commonly used to prevent rejection of human tumor xenografts.
-
Cell Lines:
-
PSMA-positive: LNCaP, CWR22Rv1, and VCAP cells are frequently used to establish prostate cancer xenografts that express PSMA.
-
PSMA-negative (Control): PC-3 cells are often used as a negative control to demonstrate the specificity of ⁶⁸Ga-gozetotide for PSMA.
-
-
Tumor Implantation: 1 to 10 million tumor cells are typically suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 5-10 mm in diameter) before the biodistribution study.
Radiopharmaceutical Preparation and Administration
-
Radiolabeling: ⁶⁸Ga is obtained from a ⁶⁸Ge/⁶⁸Ga generator and used to label the gozetotide (PSMA-11) precursor using an automated synthesis module.
-
Quality Control: Radiochemical purity is assessed using methods like radio-HPLC to ensure it is above 95%.
-
Administration: A typical injected dose ranges from 1.0 to 1.5 MBq of ⁶⁸Ga-gozetotide in a volume of 100-200 µL of saline, administered intravenously via the tail vein.
Biodistribution Study (Ex Vivo)
-
Injection: The radiotracer is injected into tumor-bearing mice.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 30, 60, 90, 120, 180 minutes) to assess the change in biodistribution over time.
-
Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone, and the tumor are collected.
-
Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Calculation: The %ID/g is calculated for each tissue by comparing its radioactivity to the total injected dose and normalizing for the tissue weight.
PET/CT Imaging (In Vivo)
-
Imaging System: A preclinical PET/CT scanner is utilized.
-
Anesthesia: Mice are anesthetized during the scan, typically with isoflurane.
-
Image Acquisition: Static or dynamic PET scans are acquired at specific time points after radiotracer injection (commonly 60 minutes). A CT scan is performed for anatomical co-registration and attenuation correction.
-
Image Analysis: Regions of interest (ROIs) are drawn on the images of various organs and the tumor to quantify the tracer uptake, often expressed as %ID/g or Standardized Uptake Value (SUV).
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for preclinical biodistribution studies of ⁶⁸Ga-gozetotide.
Caption: Ex Vivo Biodistribution Study Workflow.
Caption: In Vivo PET/CT Imaging Workflow.
Conclusion
The preclinical biodistribution data for ⁶⁸Ga-gozetotide consistently highlight its high affinity and specificity for PSMA-expressing prostate cancer cells. The favorable pharmacokinetic profile, characterized by rapid clearance from non-target tissues and high tumor uptake, underscores its utility as a diagnostic imaging agent. The detailed experimental protocols and workflows presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance PSMA-targeted radiopharmaceuticals. This robust preclinical evidence has been instrumental in the successful clinical translation of ⁶⁸Ga-gozetotide for the management of prostate cancer.
References
- 1. Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PSMA: A Pivotal Biomarker in Solid Tumor Angiogenesis Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, has emerged as a critical biomarker and therapeutic target in prostate cancer. However, its significance extends far beyond, with compelling evidence highlighting its role in the neovasculature of various solid tumors. This technical guide provides a comprehensive overview of PSMA's function in tumor angiogenesis, detailing its signaling pathways and offering standardized protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, aiming to accelerate the exploration of PSMA as a target in novel anti-angiogenic therapies.
The Role of PSMA in Solid Tumor Angiogenesis
Contrary to its name, PSMA is not exclusive to the prostate. It is significantly upregulated in the endothelial cells of newly forming blood vessels that supply a wide range of solid tumors, while its expression in the vasculature of normal tissues is minimal.[1][2][3] This differential expression makes PSMA an attractive target for both diagnostic imaging and anti-angiogenic therapies.[1][2][3]
PSMA's involvement in angiogenesis is multifaceted. It functions as a carboxypeptidase, cleaving terminal glutamate (B1630785) residues from various substrates.[4] This enzymatic activity is crucial for its pro-angiogenic effects. One of the key mechanisms involves the proteolytic processing of laminin (B1169045), a major component of the basement membrane.[4][5][6] PSMA, in concert with matrix metalloproteinases (MMPs), generates laminin-derived peptides that promote endothelial cell adhesion, migration, and invasion – all critical steps in the formation of new blood vessels.[4][5][6]
Research has also elucidated that PSMA's role in angiogenesis is independent of the well-established Vascular Endothelial Growth Factor (VEGF) signaling pathway, suggesting it as a potential therapeutic target in tumors that have developed resistance to anti-VEGF therapies.[7][8]
PSMA-Mediated Signaling Pathways in Angiogenesis
PSMA exerts its pro-angiogenic effects through the modulation of several key signaling pathways within endothelial cells. Understanding these pathways is crucial for the development of targeted therapies.
Integrin Signaling Pathway
PSMA has been shown to intimately cooperate with integrin β1, a key adhesion receptor on endothelial cells.[9][10][11] This interaction is fundamental to endothelial cell adhesion to the extracellular matrix, particularly laminin.[9][10] The binding of PSMA to laminin fragments triggers the activation of integrin β1, leading to downstream signaling events that promote cell migration and invasion.[9][10]
PAK-1 Signaling
Downstream of integrin activation, PSMA signaling involves the p21-activated kinase 1 (PAK-1), a key regulator of the cytoskeleton and cell motility.[9][10][12] The activation of PAK-1 is essential for the dynamic changes in the actin cytoskeleton required for endothelial cell migration and invasion.[9][10] Interestingly, there appears to be a negative feedback loop where activated PAK-1 can inhibit PSMA activity, suggesting a tightly regulated process.[9][10]
NF-κB Signaling Pathway
More recent studies have implicated the nuclear factor-kappa B (NF-κB) signaling pathway in PSMA-mediated angiogenesis, particularly in the context of glioblastoma.[12][13][14] PSMA has been shown to interact with Integrin β4, leading to the activation of the NF-κB pathway.[14] This, in turn, promotes the expression of pro-angiogenic factors, contributing to tumor neovascularization.[12][15]
Quantitative Data on PSMA Expression in Solid Tumor Neovasculature
The expression of PSMA in the neovasculature varies across different solid tumor types. This section provides a summary of reported quantitative data to facilitate comparison.
| Tumor Type | Percentage of Cases with PSMA-Positive Neovasculature | Reference |
| Gastrointestinal Cancers | ||
| Gastric Adenocarcinoma | 66.4% | [16] |
| Colorectal Carcinoma (Primary) | 84.6% | [16] |
| Colorectal Carcinoma (Liver Metastases) | 64.2% | [16] |
| Colorectal Carcinoma (Lymph Node Metastases) | 80% | [16] |
| Sarcomas | ||
| All Soft Tissue/Bone Tumors | 19.4% | [17][18] |
| Malignant Soft Tissue/Bone Tumors | 20.4% | [18] |
| Pleomorphic Rhabdomyosarcoma | 40% (strong expression) | [17][18] |
| Synovial Sarcoma | 37.5% (strong expression) | [17][18] |
| Malignant Peripheral Nerve Sheath Tumor | 19.1% (strong expression) | [17][18] |
| Undifferentiated Pleomorphic Sarcoma | 18.2% (strong expression) | [17][18] |
| Lung Cancer | ||
| Non-Small Cell Lung Cancer (NSCLC) | 85.1% | [19] |
| Small Cell Lung Cancer (SCLC) | 70.0% | [19] |
| Other Tumors | ||
| Adrenocortical Carcinoma (AdCC) | 93% (Tumor/Liver ratio >1) | [16] |
| Secretory Ductal Carcinoma (SDC) | 40% (Tumor/Liver ratio >1) | [16] |
Table 1: Percentage of PSMA Expression in the Neovasculature of Various Solid Tumors.
| Tumor Type | Imaging Agent | Mean/Median SUVmax | Reference |
| Adrenocortical Carcinoma (AdCC) | 68Ga-PSMA | 1.1 - 30.2 | [16] |
| Secretory Ductal Carcinoma (SDC) | 68Ga-PSMA | 0.3 - 25.9 | [16] |
| Primary Prostate Cancer (Cohort I) | 68Ga-PSMA-11 | 6.81 g/ml | [20] |
| Primary Prostate Cancer (Cohort II) | 18F-PSMA-1007 | 14.19 g/ml | [20] |
Table 2: Standardized Uptake Values (SUVmax) of PSMA-Targeted PET in Solid Tumors.
| Scoring System | Correlation with SUVmax (Spearman's ρ) | Reference |
| H-Score | 0.615 | [19][21] |
| Shannon Diversity Index (SDI) | -0.516 | [19][21] |
Table 3: Correlation of Immunohistochemistry (IHC) Scoring Systems with PSMA PET Quantification.
Experimental Protocols for PSMA Analysis
Standardized protocols are essential for reproducible and comparable research findings. This section provides detailed methodologies for key experiments used to study PSMA in the context of tumor angiogenesis.
Immunohistochemistry (IHC) for PSMA Detection
This protocol outlines the steps for detecting PSMA expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%), 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate according to the manufacturer's instructions (e.g., OptiView DAB).[22][23]
-
Develop the signal with a chromogen substrate like 3,3'-diaminobenzidine (B165653) (DAB).
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Scoring:
Western Blot for PSMA Quantification
This protocol describes the semi-quantitative analysis of PSMA protein expression in cell lysates.[26][27][28][29]
Protocol:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample.[26]
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.[26]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[26]
-
Incubate with a primary anti-PSMA antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.[26]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[26]
-
In Vitro Tube Formation Assay
This assay assesses the angiogenic potential of endothelial cells in response to various stimuli.[30][31][32]
Protocol:
-
Plate Preparation:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding:
-
Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
-
Treatment:
-
Incubation and Imaging:
-
Incubate for 4-18 hours at 37°C.
-
Capture images of the tube-like structures using a microscope.
-
-
Quantification:
-
Analyze images to quantify parameters such as the number of tubes, tube length, and branching points.
-
PSMA-Targeted PET/CT Imaging
This section provides a general guideline for performing PSMA-targeted PET/CT scans in a research or clinical setting.[33][34][35][36][37]
Protocol:
-
Radiotracer Administration:
-
Uptake Period:
-
Allow for an uptake period of approximately 60 minutes.[38]
-
-
Image Acquisition:
-
Perform a whole-body or specific region-of-interest PET/CT scan.
-
-
Image Analysis:
-
Analyze the images to identify areas of radiotracer uptake.
-
Quantify the uptake using the Standardized Uptake Value (SUV), particularly SUVmax, for the regions of interest.
-
Conclusion and Future Directions
PSMA has firmly established itself as a valuable biomarker in the landscape of solid tumor angiogenesis research. Its specific expression in the tumor neovasculature and its distinct pro-angiogenic signaling pathways present a compelling case for its continued investigation as a therapeutic target. The detailed protocols and compiled quantitative data in this guide are intended to support and standardize these research efforts.
Future research should focus on further elucidating the intricate molecular mechanisms of PSMA in angiogenesis across a broader range of solid tumors. The development and validation of standardized scoring systems for PSMA expression in tumor neovasculature will be crucial for patient stratification in clinical trials of PSMA-targeted anti-angiogenic therapies. Ultimately, a deeper understanding of PSMA biology will pave the way for novel and effective cancer treatments that target the vital process of tumor angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 3. PSMA expression on neovasculature of solid tumors. | Semantic Scholar [semanticscholar.org]
- 4. Prostate-specific membrane antigen (PSMA)-mediated laminin proteolysis generates a pro-angiogenic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostate specific membrane antigen produces pro-angiogenic laminin peptides downstream of matrix metalloprotease-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lsb.avcr.cz [lsb.avcr.cz]
- 7. Prostate Specific Membrane Antigen (PSMA) Regulates Angiogenesis Independently of VEGF during Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostate Specific Membrane Antigen (PSMA) Regulates Angiogenesis Independently of VEGF during Ocular Neovascularization | PLOS One [journals.plos.org]
- 9. Prostate-Specific Membrane Antigen Regulates Angiogenesis by Modulating Integrin Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostate-specific membrane antigen regulates angiogenesis by modulating integrin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Filamin A-mediated cooperation of Prostate Specific Membrane Antigen (PSMA) with beta1 integrin promotes the survival of aggressive prostate cancer cells. [iris.univr.it]
- 12. Frontiers | Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway [frontiersin.org]
- 13. PSMA‐positive membranes secreted from prostate cancer cells have potency to transform vascular endothelial cells into an angiogenic state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostate-Specific Membrane Antigen (PSMA) Promotes Angiogenesis of Glioblastoma Through Interacting With ITGB4 and Regulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. PSMA Expression in Solid Tumors beyond the Prostate Gland: Ready for Theranostic Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Expression of PSMA in tumor neovasculature of high grade sarcomas including synovial sarcoma, rhabdomyosarcoma, undifferentiated sarcoma and MPNST - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of PSMA immunohistochemistry scoring systems to parametric [18F]PSMA-1007 PET/MRI in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Can PSMA PET detect intratumour heterogeneity in histological PSMA expression of primary prostate cancer? Analysis of [68Ga]Ga-PSMA-11 and [18F]PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urotoday.com [urotoday.com]
- 22. mdpi.com [mdpi.com]
- 23. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Item - Western blot analysis of PSMA protein levels in RM-1 mouse prostate cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 29. origene.com [origene.com]
- 30. ascopubs.org [ascopubs.org]
- 31. The Potential of PSMA as a Vascular Target in TNBC [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. snmmi.org [snmmi.org]
- 34. imaging-therapy.com [imaging-therapy.com]
- 35. healthonline.washington.edu [healthonline.washington.edu]
- 36. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 37. PSMA PET-CT Accurately Detects Prostate Cancer Spread - NCI [cancer.gov]
- 38. Immunohistochemical PSMA expression patterns of primary prostate cancer tissue are associated with the detection rate of biochemical recurrence with 68Ga-PSMA-11-PET - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Urea-Based PSMA Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and development of urea-based inhibitors targeting the Prostate-Specific Membrane Antigen (PSMA). PSMA, a transmembrane glycoprotein, is significantly overexpressed in prostate cancer cells, making it a premier target for diagnostic imaging and radioligand therapy.[1][2][3] Urea-based inhibitors have emerged as the most successful class of small-molecule ligands for this target, leading to regulatory-approved diagnostics and therapeutics.[4][5]
Core Concepts: The Urea-Based Pharmacophore
The foundational structure of most potent urea-based PSMA inhibitors is a peptidomimetic motif that mimics N-acetyl-l-aspartyl-l-glutamate (NAAG), the natural substrate of PSMA.[5][6] The most common and effective pharmacophores are the glutamate-urea-lysine (Glu-urea-Lys or KuE) and glutamate-urea-glutamate (Glu-urea-Glu or EuE) motifs.[7][8]
Mechanism of Action: The urea-based scaffold acts as a transition-state mimetic, with the urea (B33335) carbonyl oxygen interacting with the two zinc ions in the enzyme's active site.[9] The inhibitor orients itself within the binding pocket, which consists of two main regions:
-
S1' Pocket: A glutamate-sensing pocket that specifically recognizes the terminal glutamate (B1630785) residue of the inhibitor.[9]
-
S1 Pocket: A larger, more hydrophobic accessory pocket or tunnel region. The residue linked to the urea moiety (e.g., Lysine) and any attached linkers or chelators extend into this region.[4][10][11]
This dual-pocket binding confers high affinity and specificity. The urea scaffold itself is hydrolysis-resistant and provides a stable, neutral, and planar structure, which are advantageous properties for drug design.[6][7]
Structure-Activity Relationship (SAR) and Quantitative Data
SAR studies have been crucial in optimizing inhibitor design. While the Glu-urea-X motif is essential for high-affinity binding, modifications to the linker region significantly impact pharmacokinetics, tumor uptake, and clearance from non-target tissues like kidneys and salivary glands.[11][12][13] For instance, the development of PSMA-617 involved extensive linker optimization to improve cellular internalization and imaging quality, which are critical for therapeutic efficacy.[5][13]
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Lower values indicate higher potency.
Table 1: In Vitro Inhibitory Potency of Selected Urea-Based PSMA Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Cell Line / Assay Condition | Reference |
|---|---|---|---|---|
| PSMA-617 | 0.05 | - | HPLC-based assay | [4] |
| P17 | 0.30 | - | HPLC-based assay | [4] |
| P18 | 0.45 | - | HPLC-based assay | [4] |
| ZJ-43 | - | 0.8 | Cloned human GCPII | [14] |
| DCIBzL | - | 0.01 | Cloned human GCPII | [14] |
| EuE-k-β-a-FPyl | 0.2 ± 0.1 | - | LNCaP cells | [15] |
| [99mTc]Tc-EDDA/HYNIC-iPSMA | - | 3.11 | PSMA-positive cells |[16] |
Table 2: Cell-Binding Affinity of Selected Urea-Based PSMA Inhibitors
| Compound | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|
| PSMA-617 | ~5 | LNCaP, C4-2 | [4] |
| P17 | ~15 | LNCaP, C4-2 | [4] |
| P18 | ~10 | LNCaP, C4-2 | [4] |
| 99mTc-peptide 1 | 13.58 (Kd) | PSMA-positive cells |[1] |
Key Experimental Protocols
The evaluation of novel PSMA inhibitors follows a standardized preclinical workflow involving synthesis, in vitro characterization, and in vivo validation.
A. Synthesis of Urea-Based Inhibitors
The synthesis generally involves two primary steps: the formation of an isocyanate intermediate, followed by the formation of the urea bond.[7][9] This can be achieved through either solid-phase or solution-phase synthesis.
-
Isocyanate Formation: An amine group on one of the amino acid precursors (e.g., glutamate derivative) is converted to an isocyanate. This is often accomplished using reagents like triphosgene.[7]
-
Urea Bond Formation: The generated isocyanate reacts with the free amine of the second amino acid (e.g., lysine derivative) to form the stable urea linkage.[7]
-
Deprotection & Conjugation: Protecting groups are removed, and subsequent steps can conjugate a chelator (like DOTA) for radiolabeling.
B. PSMA Inhibition Assay (NAALADase Assay)
This assay determines the potency (IC50) of an inhibitor to block the enzymatic activity of PSMA.
-
Source of Enzyme: Lysates from PSMA-expressing cells, such as the LNCaP human prostate cancer cell line, are used as the source of PSMA (NAALADase) enzyme.[17]
-
Substrate: A radiolabeled version of the natural substrate, typically N-acetyl-L-aspartyl-L-[3H]glutamate, is used.[17]
-
Procedure:
-
LNCaP cell lysates are pre-incubated with varying concentrations of the test inhibitor for a short period (e.g., 10 minutes at 37°C).[17]
-
The radiolabeled substrate is added to start the enzymatic reaction.
-
The reaction is allowed to proceed for a defined time (e.g., 10-15 minutes) within the linear phase of hydrolysis.[17]
-
The reaction is stopped, and the product ([3H]glutamate) is separated from the unreacted substrate using anion exchange chromatography.[17]
-
The amount of product is quantified by liquid scintillation counting.
-
-
Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data is plotted to determine the IC50 value—the concentration at which enzyme activity is inhibited by 50%.[17]
C. Competitive Cell-Binding Assay
This assay measures the affinity of a non-radiolabeled inhibitor for PSMA on intact cells by competing with a known radiolabeled ligand.
-
Cell Line: A PSMA-positive cell line, such as LNCaP or PC-3 PIP, is used.[4][12]
-
Radioligand: A well-characterized, high-affinity radiolabeled PSMA inhibitor (e.g., [177Lu]Lu-PSMA-617) serves as the tracer.[4]
-
Procedure:
-
Cells are incubated in multi-well plates.
-
A constant, low concentration of the radioligand is added to each well.
-
Increasing concentrations of the non-radiolabeled test inhibitor are added to compete for binding to the PSMA receptors.
-
After incubation to reach equilibrium, unbound ligand is washed away.
-
The amount of cell-bound radioactivity in each well is measured using a gamma counter.
-
-
Analysis: The data is used to generate a competition curve, from which the IC50 value of the test inhibitor is calculated. This represents the concentration of the test inhibitor required to displace 50% of the specific binding of the radioligand.
D. In Vivo Biodistribution Studies
These studies evaluate the uptake, distribution, and clearance of a radiolabeled inhibitor in a living organism, typically in mice bearing human prostate cancer xenografts (e.g., LNCaP tumors).[12][15]
-
Model: Immunodeficient mice (e.g., SCID or nude mice) are subcutaneously implanted with PSMA-positive tumor cells.[18]
-
Procedure:
-
Once tumors reach a suitable size, the radiolabeled inhibitor is administered, usually via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24 hours), cohorts of mice are euthanized.
-
Key organs (tumor, blood, kidneys, liver, salivary glands, muscle, bone, etc.) are harvested, weighed, and the radioactivity in each is measured with a gamma counter.
-
-
Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the quantitative assessment of tumor targeting and clearance from non-target organs, providing a crucial pharmacokinetic profile of the inhibitor.[1]
Conclusion
The foundational research on urea-based PSMA inhibitors has successfully translated basic chemical insights into powerful clinical tools for prostate cancer. The Glu-urea-X pharmacophore provides a robust and versatile scaffold for developing high-affinity ligands.[19] Extensive SAR studies, guided by standardized in vitro and in vivo experimental protocols, have enabled the optimization of these molecules for diagnostic imaging (PET/SPECT) and targeted radioligand therapy.[10][13] Future research continues to focus on modifying linker structures and pharmacophores to further improve tumor-to-background ratios, reduce uptake in normal tissues like the salivary glands and kidneys, and enhance therapeutic efficacy.[16][20]
References
- 1. Design, synthesis, radiolabeling and biological evaluation of new urea-based peptides targeting prostate specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glu-Ureido–Based Inhibitors of Prostate-Specific Membrane Antigen: Lessons Learned During the Development of a Novel Class of Low-Molecular-Weight Theranostic Radiotracers | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preclinical Evaluation of Urea-Based Prostate-Specific Membrane Antigen-Targeted Conjugates Labeled with 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Bioisosterism of Urea-Based GCPII Inhibitors: Synthesis and Structure-Activity Relationships Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Radiohalogenated Prostate-Specific Membrane Antigen (PSMA)-Based Ureas as Imaging Agents for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interactions of Urea-Based Inhibitors with Prostate-Specific Membrane Antigen for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ga-68 Gozetotide PET/CT Imaging of Prostate Cancer Xenografts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gallium-68 (Ga-68) gozetotide, also known as Ga-68 PSMA-11, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA) positive lesions. PSMA is a transmembrane protein that is significantly overexpressed in the majority of prostate cancer cells, making it an excellent biomarker for targeted imaging. In preclinical research, particularly in the evaluation of novel therapeutics for prostate cancer, Ga-68 gozetotide PET/CT imaging of tumor xenografts in rodent models is a critical tool for assessing tumor burden, monitoring treatment response, and understanding drug-target engagement. These application notes provide a detailed protocol for performing Ga-68 gozetotide PET/CT imaging in mice bearing prostate cancer xenografts.
Mechanism of Action and Uptake Pathway
Ga-68 gozetotide is a conjugate of a PSMA-targeting ligand and a Ga-68 radioisotope. The ligand component binds with high affinity to the extracellular domain of the PSMA protein on the surface of prostate cancer cells. Following this binding, the Ga-68 gozetotide-PSMA complex is internalized by the cell through a process of clathrin-mediated endocytosis.[1][2][3] This internalization leads to the accumulation of the radioactive Ga-68 within the tumor cells, allowing for their visualization and quantification with a PET scanner.[1] The continuous accumulation of the radioisotope within the cancer cells provides a strong and persistent signal for imaging.[1]
Caption: Ga-68 Gozetotide Uptake Pathway.
Experimental Protocols
Prostate Cancer Xenograft Model Establishment
-
Cell Culture: Culture a human prostate cancer cell line known to express PSMA, such as LNCaP or 22Rv1, under standard conditions.
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude or SCID) aged 6-8 weeks.
-
Tumor Implantation:
-
Harvest cultured prostate cancer cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of culture medium and Matrigel).
-
Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly by caliper measurements. Imaging studies can typically commence when tumors reach a palpable size of approximately 100-200 mm³.
-
Radiopharmaceutical Preparation
Ga-68 gozetotide is typically prepared on-site using a commercially available kit and a Gallium-68 generator. Follow the manufacturer's instructions for radiolabeling and quality control to ensure high radiochemical purity (>95%).
Animal Preparation for PET/CT Imaging
-
Fasting: Fasting is generally not required for Ga-68 gozetotide imaging, but if performing comparative studies with other tracers like 18F-FDG, a consistent fasting protocol (e.g., 4-6 hours) should be followed.
-
Hydration: Ensure animals have free access to water to promote clearance of the radiotracer from non-target tissues and reduce radiation dose to the bladder.
-
Anesthesia:
-
Induce anesthesia using isoflurane (B1672236) (4-5% in oxygen).[4]
-
Maintain anesthesia with 1-2% isoflurane in oxygen delivered via a nose cone for the duration of the procedure.[4][5]
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Temperature Maintenance: Place the anesthetized mouse on a heating pad set to 37°C to maintain body temperature throughout the imaging session, as anesthesia can induce hypothermia.[6]
-
Catheterization (Optional): For precise and repeatable injections, a tail vein catheter can be placed.
Ga-68 Gozetotide Administration
-
Dose Calculation: The recommended injected activity for preclinical imaging in mice is approximately 1.1 - 5.4 MBq (30 - 145 µCi).[7]
-
Injection:
-
Administer the calculated dose of Ga-68 gozetotide intravenously via the tail vein as a bolus injection.
-
The typical injection volume should be around 100-150 µL.
-
Flush the injection site or catheter with sterile saline to ensure the full dose is delivered.
-
-
Uptake Period: Allow for an uptake period of 60 to 90 minutes before starting the PET scan.[8] During this time, the animal should remain under anesthesia and on the heating pad.
PET/CT Image Acquisition
-
Positioning: Position the anesthetized mouse on the scanner bed, typically in a prone position.
-
CT Scan:
-
Perform a low-dose CT scan for anatomical localization and attenuation correction.
-
Typical parameters: 40-80 kVp, 100-200 µAs.
-
-
PET Scan:
-
Acquire a static PET scan over one or two bed positions to cover the entire tumor and major organs.
-
Acquisition time: 10-20 minutes per bed position.
-
Reconstruct the PET data using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization - OSEM).
-
Caption: Preclinical Ga-68 Gozetotide PET/CT Workflow.
Image Analysis and Quantification
-
Image Fusion: Co-register the PET and CT images for accurate anatomical localization of radiotracer uptake.
-
Region of Interest (ROI) Definition:
-
Using the fused PET/CT images, manually or semi-automatically draw ROIs around the tumor and key organs (e.g., kidneys, bladder, liver, spleen, muscle).
-
-
Quantification:
-
Determine the mean and maximum radioactivity concentration within each ROI.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI.
-
Alternatively, calculate the Standardized Uptake Value (SUV) using the formula: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Animal weight [g])[9]
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.
-
Data Presentation
Quantitative data from biodistribution studies should be summarized in tables for clear comparison of radiotracer uptake across different tissues and time points.
Table 1: Biodistribution of [68Ga]Ga-PSMA-11 in PSMA-positive PC3-PIP Xenograft Mice (%ID/g)
| Organ | 1 hour p.i. (Mean ± SD) | 2 hours p.i. (Mean ± SD) | 4 hours p.i. (Mean ± SD) |
| Tumor (PSMA+) | 7.13 ± 3.54 | 8.86 ± 2.66 | 8.64 ± 1.15 |
| Blood | 0.81 ± 0.32 | 0.33 ± 0.09 | 0.22 ± 0.05 |
| Heart | 0.30 ± 0.11 | 0.09 ± 0.02 | 0.07 ± 0.01 |
| Lung | 0.73 ± 0.20 | 0.25 ± 0.02 | 0.18 ± 0.01 |
| Liver | 1.54 ± 0.40 | 0.94 ± 0.34 | 0.75 ± 0.11 |
| Spleen | 1.01 ± 0.23 | 0.69 ± 0.09 | 0.50 ± 0.05 |
| Kidney | 26.12 ± 2.74 | 23.06 ± 0.83 | 33.91 ± 8.81 |
| Muscle | 0.25 ± 0.09 | 0.12 ± 0.02 | 0.09 ± 0.01 |
| Bone | 0.38 ± 0.15 | 0.15 ± 0.02 | 0.13 ± 0.08 |
Data adapted from a study using PC3-PIP (PSMA-positive) tumor xenografts.[10]
Table 2: Pharmacokinetic Parameters of [68Ga]PSMA-11 in 22Rv1 Xenograft Mice
| Organ/Tissue | Peak Concentration (%ID/g) | Time to Peak (minutes) |
| Tumor (22Rv1) | 4.5 ± 0.7 | 90 |
| Kidneys | High and sustained | N/A (no washout phase) |
| Urinary Bladder | High and sustained | N/A (excretion route) |
Data adapted from a study using 22Rv1 tumor xenografts.[8]
Conclusion
Ga-68 gozetotide PET/CT is a robust and highly specific imaging modality for the in vivo assessment of PSMA-positive prostate cancer xenografts. Adherence to a standardized and detailed imaging protocol is crucial for obtaining accurate, reproducible, and quantifiable data. This information is invaluable for the preclinical evaluation of novel anti-cancer therapies, enabling researchers to make informed decisions in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rutgers.edu [research.rutgers.edu]
- 6. An anesthetic method compatible with 18F-FDG-PET studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical PERCIST and 25% of SUVmax Threshold: Precision Imaging of Response to Therapy in Co-clinical 18F-FDG PET Imaging of Triple-Negative Breast Cancer Patient–Derived Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Manual vs. Automated Radiolabeling of ⁶⁸Ga-Gozetotide for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of manual and automated methods for the radiolabeling of ⁶⁸Ga-Gozetotide (also known as ⁶⁸Ga-PSMA-11), a crucial radiopharmaceutical for Prostate-Specific Membrane Antigen (PSMA)-targeted PET imaging in prostate cancer research. This document outlines the protocols, quantitative comparisons, and workflows to assist researchers in selecting the most appropriate method for their preclinical and research needs.
Introduction
Gallium-68 (⁶⁸Ga) gozetotide is a radioconjugate composed of the PSMA-targeting ligand, Glu-urea-Lys(Ahx), and the chelator N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC), radiolabeled with the positron-emitting radionuclide ⁶⁸Ga.[1][2] Its high affinity for PSMA, which is overexpressed on prostate cancer cells, makes it a valuable tool for PET imaging.[1][3] The synthesis of ⁶⁸Ga-gozetotide can be performed using either manual or automated methods. The choice between these methods depends on factors such as batch size, reproducibility requirements, radiation safety considerations, and available resources.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for manual versus automated ⁶⁸Ga-gozetotide synthesis, compiled from various research studies. Automated methods generally offer higher radiochemical yields and greater consistency.[4][5]
| Parameter | Manual Method | Automated Method | References |
| Radiochemical Yield (RCY) | 69.5% ± 19.7% to 87.1% ± 9.4% | 89.1% ± 17.4% to 97.3% ± 9.8% | [4][5] |
| Radiochemical Purity (RCP) | >99% | >98% to 99.6% | [6],[7][8][9] |
| Synthesis Time | ~23 minutes | ~15 to 27 minutes | [5],[10][11] |
| Reproducibility | Operator-dependent, higher variability | High reproducibility, less operator-dependent | [4] |
| Radiation Exposure to Personnel | Higher | Significantly reduced (up to 5.7 times lower) | [9] |
Experimental Protocols
Manual Radiolabeling Protocol
This protocol is a generalized procedure based on common laboratory practices.[6] Researchers should optimize parameters based on their specific reagents and equipment.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
PSMA-11 precursor (e.g., from ABX GmbH)
-
Sodium acetate (B1210297) buffer (0.25 M)
-
Hydrochloric acid (0.05 M)
-
C18 cartridge for purification
-
Sterile 0.22 µm filter
-
Heating module
-
Lead-shielded hot cell
-
Quality control equipment (e.g., HPLC, TLC)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 4 mL of 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
In a reaction vial, combine 5 µg of the PSMA-11 precursor with 1 mL of 0.25 M sodium acetate buffer.
-
Add the 4 mL of ⁶⁸GaCl₃ eluate to the reaction vial.
-
Heat the reaction mixture at 105°C for 5 minutes.[6]
-
After cooling, pass the reaction mixture through a pre-conditioned C18 cartridge to trap the ⁶⁸Ga-gozetotide.
-
Wash the C18 cartridge with sterile water.
-
Elute the final product from the C18 cartridge with an appropriate solvent (e.g., 50% ethanol/water).
-
Pass the eluted product through a 0.22 µm sterile filter into a sterile collection vial.
-
Perform quality control checks for radiochemical purity, pH, and sterility.[6]
Automated Radiolabeling Protocol (Example using a Modular System)
This protocol is a generalized representation of an automated synthesis process on a modular system like the Eckert & Ziegler Modular-Lab PharmTracer or GAIA.[7][12][13] The specific steps are programmed into the synthesis module.
Materials:
-
Automated synthesis module (e.g., Eckert & Ziegler, GAIA)
-
Pre-packaged cassette and reagents for ⁶⁸Ga-PSMA-11 synthesis
-
⁶⁸Ge/⁶⁸Ga generator
-
PSMA-11 precursor (often included in the kit)
-
Buffers and purification cartridges (included in the kit)
Procedure:
-
Install the sterile, single-use cassette and reagents onto the automated synthesis module.[13]
-
Connect the ⁶⁸Ge/⁶⁸Ga generator to the module.
-
Initiate the automated synthesis sequence via the control software.
-
The module automatically performs the following steps:
-
Elution of the generator with HCl and trapping of ⁶⁸Ga on a cation-exchange column.[13]
-
Elution of the purified ⁶⁸Ga into the reaction vessel containing the PSMA-11 precursor and buffer.[13]
-
Heating of the reaction mixture (e.g., 95°C for 5-8 minutes).[12][13]
-
Purification of the crude product using a C18 cartridge.[12][13]
-
Elution of the final ⁶⁸Ga-gozetotide product.[12]
-
Formulation with saline and sterile filtration into a product vial.[12]
-
-
The entire process is completed within the shielded module, typically in about 27 minutes.[10]
-
Perform the required quality control tests on the final product.
Mandatory Visualizations
Experimental Workflows
Caption: Comparison of manual and automated ⁶⁸Ga-gozetotide synthesis workflows.
PSMA Signaling Pathway
⁶⁸Ga-gozetotide binding to PSMA allows for the visualization of prostate cancer cells. PSMA itself is involved in cellular signaling pathways that can promote tumor progression.[14]
Caption: Simplified PSMA signaling pathway in prostate cancer.
Quality Control
Regardless of the synthesis method, the final ⁶⁸Ga-gozetotide product must undergo rigorous quality control to ensure it is safe and effective for research applications. Key quality control parameters include:
-
Appearance: Clear, colorless solution, free of visible particles.[12]
-
pH: Between 4.5 and 8.0.
-
Radiochemical Purity (RCP): Typically ≥95%, determined by radio-HPLC or radio-TLC.[7]
-
Radionuclidic Purity: Identity of ⁶⁸Ga confirmed by gamma spectroscopy.[15]
-
⁶⁸Ge Breakthrough: Must be below 0.001%.[7]
-
Sterility and Endotoxins: Must meet pharmacopeial standards if intended for in vivo studies.[12][15]
Conclusion
Automated synthesis of ⁶⁸Ga-gozetotide offers significant advantages over manual methods in terms of radiochemical yield, reproducibility, and radiation safety.[4][5] While manual synthesis can be a viable option for small-scale research, automated systems are generally preferred for routine and larger-scale production. The choice of method should be based on a careful evaluation of the specific research needs, available resources, and safety considerations. The protocols and data presented in these application notes provide a foundation for researchers to establish robust and reliable ⁶⁸Ga-gozetotide production for their studies.
References
- 1. Gallium Ga-68 gozetotide | C44H59GaN6O17 | CID 154572876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Gallium Ga 68 PSMA-11 Injection (Gallium Ga 68 PSMA-11 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. Radiomarcaje manual vs automatizado de 68Ga: Una comparación de procesos optimizados - PositronMed [positronmed.cl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated radiolabelling of [68Ga]Ga-PSMA-11 (gallium (68Ga)-gozetotide) using the Locametz® kit and two generators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 12. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.unibo.it [cris.unibo.it]
- 14. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Animal PET Imaging with Gallium-68 Gozetotide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for preclinical positron emission tomography (PET) imaging studies in small animals using Gallium-68 (Ga-68) gozetotide (also known as Ga-68 PSMA-11). This document outlines the relevant biological pathways, detailed experimental protocols, and expected quantitative data to ensure reproducible and high-quality imaging results.
Introduction to Ga-68 Gozetotide
Ga-68 gozetotide is a radiopharmaceutical agent used for PET imaging of prostate-specific membrane antigen (PSMA). PSMA is a transmembrane protein that is highly overexpressed in prostate cancer cells, making it an exceptional biomarker for imaging and targeted therapy. In preclinical research, Ga-68 gozetotide PET imaging is a critical tool for in vivo quantification of PSMA expression, evaluation of novel therapeutics, and assessment of disease progression in small animal models of prostate cancer.
PSMA Signaling Pathway
Prostate-specific membrane antigen (PSMA) is not only a biomarker but also a functional enzyme that influences key signaling pathways involved in prostate cancer progression. PSMA's enzymatic activity releases glutamate, which can activate the PI3K-AKT signaling pathway, a crucial cascade for cell survival and proliferation. Furthermore, PSMA expression has been shown to modulate the MAPK pathway. Understanding these pathways is essential for interpreting imaging results and for the development of PSMA-targeted therapies.[1][2][3][4][5]
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. A Perspective on the Evolving Story of PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative Analysis of [68Ga]Ga-Gozetotide Uptake in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[68Ga]Ga-gozetotide, also known as [68Ga]Ga-PSMA-11, is a radiopharmaceutical agent that targets the prostate-specific membrane antigen (PSMA). PSMA is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an exceptional biomarker for diagnostic imaging with positron emission tomography (PET). The quantitative analysis of [68Ga]Ga-gozetotide uptake in preclinical models is crucial for evaluating the efficacy of novel PSMA-targeted therapies, understanding disease progression, and assessing the biodistribution of new radiopharmaceuticals. These application notes provide detailed protocols for in vitro and in vivo studies to quantitatively assess [68Ga]Ga-gozetotide uptake.
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging and therapy but also plays a role in prostate cancer cell signaling. Its enzymatic activity can influence cellular pathways that promote tumor growth and survival. Understanding this pathway is essential for interpreting the biological consequences of targeting PSMA. Increased PSMA expression has been linked to the activation of the PI3K-AKT signaling pathway, which is a key driver of cell survival and proliferation in prostate cancer.
Application Notes and Protocols for Dynamic Ga-68 Gozetotide PET Imaging in Kinetic Modeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dynamic Gallium-68 (Ga-68) gozetotide positron emission tomography (PET) imaging for kinetic modeling studies. Ga-68 gozetotide, a radiolabeled small molecule that targets the prostate-specific membrane antigen (PSMA), is a valuable tool in the quantitative assessment of prostate cancer.[1] Dynamic imaging, coupled with kinetic modeling, allows for the quantification of physiological processes, offering deeper insights beyond the semi-quantitative information provided by standard static PET scans.[2][3]
Introduction to Kinetic Modeling with Ga-68 Gozetotide
Dynamic PET imaging involves the acquisition of a series of images over time, typically starting just before or at the time of radiotracer injection. This allows for the measurement of the tracer's concentration in both blood and tissue as a function of time, generating time-activity curves (TACs). These TACs are then analyzed using mathematical models, known as compartmental models, to estimate key kinetic parameters that describe the delivery, binding, and clearance of the radiotracer.
For Ga-68 gozetotide, studies have shown that its kinetics are best described by an irreversible two-tissue compartment model.[1][4][5] This model is consistent with the biological process of Ga-68 gozetotide binding to the extracellular domain of PSMA, followed by slow cellular internalization.[2] The net influx rate constant, Ki, derived from this model, provides a quantitative measure of tracer uptake and trapping and has been shown to correlate with SUV and serum PSA levels.[1][5]
Quantitative Data Summary
The following tables summarize the key kinetic parameters for Ga-68 gozetotide derived from dynamic PET studies in prostate cancer. These values can serve as a reference for researchers planning and interpreting their own studies.
Table 1: Kinetic Parameters for Ga-68 Gozetotide in Prostate Cancer Lesions and Normal Tissue
| Parameter | Prostate Cancer Lesions (Mean ± SD) | Normal Prostate Tissue (Mean ± SD) | Muscle (Mean ± SD) | Reference |
| K1 (mL/cm³/min) | 0.43 ± 0.17 | 0.18 ± 0.08 | 0.08 ± 0.04 | [1] |
| k2 (min⁻¹) | 0.69 ± 0.22 | 0.61 ± 0.20 | 0.24 ± 0.14 | [1] |
| k3 (min⁻¹) | 0.25 ± 0.11 | 0.06 ± 0.04 | 0.01 ± 0.01 | [1] |
| Ki (mL/cm³/min) | 0.12 ± 0.06 | 0.03 ± 0.01 | 0.003 ± 0.002 | [1] |
| VB (fractional blood volume) | 0.14 ± 0.10 | 0.07 ± 0.06 | 0.04 ± 0.03 | [1] |
Note: Values are derived from a study using an irreversible two-tissue compartment model with arterial blood sampling.[1]
Table 2: Comparison of Kinetic Models for Ga-68 Gozetotide
| Model | Goodness of Fit | Key Findings | Reference |
| Irreversible Two-Tissue Compartment Model | Optimal fit for time-activity curves in lesions and normal prostate tissue. | Considered the most appropriate model for dynamic Ga-68 gozetotide PET analysis.[2][4][5] | [2][4][5] |
| Reversible Two-Tissue Compartment Model | Less optimal fit compared to the irreversible model. | [2][4] | |
| One-Tissue Compartment Model | Less optimal fit compared to two-tissue models. | [2][4] |
Experimental Protocols
This section provides detailed methodologies for performing dynamic Ga-68 gozetotide PET imaging for kinetic modeling.
Patient Preparation
-
Hydration: Advise patients to be well-hydrated before the administration of Ga-68 gozetotide to reduce radiation exposure.[6][7]
-
Fasting: While not always mandatory, a fasting period of 4-6 hours is often recommended.
-
Voiding: Instruct the patient to void immediately before the PET scan to minimize tracer accumulation in the bladder, which can interfere with imaging of the pelvic region.[6][8][9]
-
Informed Consent: Ensure the patient has provided written informed consent for the procedure.
Radiotracer Administration
-
Dose: The recommended amount of Ga-68 gozetotide for intravenous administration is between 111 MBq and 259 MBq (3 mCi to 7 mCi).[10] For dynamic whole-body studies, a dose of 2 MBq/kg may be used.[11]
-
Administration: Administer the dose as an intravenous bolus injection.[10]
-
Flush: Immediately following the injection, administer an intravenous flush of sterile 0.9% Sodium Chloride Injection, USP, to ensure the full dose is delivered.[6][12]
Dynamic PET/CT Data Acquisition
-
Scanner: A PET/CT or PET/MR scanner is required.
-
Patient Positioning: Position the patient supine with arms raised above the head to avoid artifacts in the thoracic and abdominal regions.[9][12]
-
Scan Initiation: Begin the dynamic PET scan simultaneously with or immediately following the bolus injection of Ga-68 gozetotide.[1]
-
Scan Duration and Framing: A typical dynamic scan over the region of interest (e.g., the pelvis) lasts for 60 minutes.[1][5] The acquisition is performed in list-mode or with a predefined framing protocol. An example of a framing protocol is:
-
12 x 10 seconds
-
6 x 20 seconds
-
10 x 300 seconds[13]
-
-
CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
Input Function Measurement
An accurate measurement of the arterial input function (AIF), which represents the concentration of the radiotracer in arterial blood over time, is crucial for kinetic modeling.
-
Arterial Blood Sampling (Gold Standard): This involves the placement of an arterial line for continuous or discrete blood sampling throughout the dynamic scan. Manual blood samples are collected to measure the plasma-to-blood ratio and for metabolite analysis.[1][5]
-
Image-Derived Input Function (IDIF): As a non-invasive alternative, the AIF can be derived from the dynamic PET images by drawing a region of interest (ROI) over a large artery, such as the femoral artery or the descending aorta.[1][14] This method requires correction for partial volume effects and spillover. Studies have shown an excellent agreement between Ki derived from IDIF and arterial blood sampling.[1]
Data Analysis and Kinetic Modeling
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of images corresponding to the predefined time frames.
-
Region of Interest (ROI) Definition: Draw ROIs on the PET images, guided by the co-registered CT or MR images, over tumor lesions, normal tissues (e.g., normal prostate, muscle), and the selected artery for the IDIF.
-
Time-Activity Curve (TAC) Generation: Generate TACs by plotting the mean radioactivity concentration within each ROI as a function of time.
-
Kinetic Modeling: Fit the tissue TACs and the arterial input function to the irreversible two-tissue compartment model using specialized software (e.g., PMOD). This will yield estimates for the kinetic parameters: K1, k2, k3, and the net influx rate Ki (Ki = (K1 * k3) / (k2 + k3)).
Visualizations
The following diagrams illustrate the key workflows and models used in dynamic Ga-68 gozetotide PET studies.
Caption: Experimental workflow for dynamic Ga-68 gozetotide PET.
Caption: Irreversible two-tissue compartment model for Ga-68 gozetotide.
References
- 1. Kinetic modeling of 68Ga-PSMA-11 and validation of simplified methods for quantification in primary prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Tracer Kinetic Models for 68Ga-PSMA-11 PET in Intermediate Risk Primary Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modeling and parametric imaging with dynamic PET for oncological applications: general considerations, current clinical applications, and future perspectives | springermedizin.de [springermedizin.de]
- 4. Comparison of tracer kinetic models for 68Ga-PSMA-11 PET in intermediate-risk primary prostate cancer patients [scholarworks.indianapolis.iu.edu]
- 5. Kinetic modeling of 68Ga-PSMA-11 and validation of simplified methods for quantification in primary prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. newyorkoncology.com [newyorkoncology.com]
- 8. illuccixhcp.com [illuccixhcp.com]
- 9. apps.ausrad.com [apps.ausrad.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Multiparametric dynamic whole-body PSMA PET/CT using [68Ga]Ga-PSMA-11 and [18F]PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic Total-Body PET/CT Imaging Reveals Kinetic Distribution of 68Ga-DOTATATE in Normal Organs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Longitudinal Ga-68 Gozetotide Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (Ga-68) gozetotide, also known as Ga-68 PSMA-11, is a radiolabeled peptide that targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer cells. Positron Emission Tomography (PET) imaging with Ga-68 gozetotide allows for the non-invasive visualization and quantification of PSMA expression, making it a valuable tool in preclinical research for evaluating novel therapeutics, understanding disease progression, and assessing radiopharmaceutical biodistribution. Longitudinal imaging, involving repeated scans of the same animal over time, is particularly powerful for monitoring treatment responses and dynamic changes in tumor biology. These application notes provide a detailed protocol for conducting longitudinal Ga-68 gozetotide PET/CT imaging studies in mouse models of prostate cancer.
Key Applications in Preclinical Research
-
Oncology Research : Primarily used for in vivo visualization and quantification of PSMA expression in prostate cancer xenograft or transgenic mouse models.
-
Therapeutic Efficacy Studies : To monitor the response of prostate tumors to various therapies by assessing changes in tumor volume and PSMA expression over time.
-
Pharmacokinetics : To determine the biodistribution and clearance of Ga-68 gozetotide.
-
Drug Development : To evaluate the targeting efficiency and mechanism of action of new PSMA-targeted drugs.
Experimental Protocols
Radiolabeling of Gozetotide (PSMA-11) with Gallium-68
Objective: To prepare sterile, high-purity Ga-68 gozetotide for intravenous administration.
Materials:
-
Gozetotide (PSMA-11) peptide
-
68Ge/68Ga generator
-
Sterile 0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M)
-
Sterile water for injection
-
Heating block or water bath
-
Radio-HPLC or radio-TLC for quality control
-
Dose calibrator
Procedure:
-
Elute the 68Ge/68Ga generator with sterile 0.1 M HCl to obtain 68GaCl3.
-
In a sterile vial, dissolve the gozetotide peptide in sterile water.
-
Add the 68GaCl3 eluate to the peptide solution.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Incubate the mixture at 95°C for 10-15 minutes.
-
Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. The radiochemical purity should be >95%.
-
The final product should be a clear, colorless solution, free of particulate matter.
Animal Models and Tumor Implantation
Objective: To establish a relevant mouse model for studying prostate cancer.
Procedure:
-
Cell Culture : Culture human prostate cancer cell lines with known PSMA expression levels (e.g., LNCaP for high expression, PC-3 for low/negative expression).
-
Animal Strain : Use immunocompromised mice, such as BALB/c nude or NOD-scid gamma (NSG) mice, to prevent rejection of human tumor xenografts.
-
Tumor Implantation :
Longitudinal Ga-68 Gozetotide PET/CT Imaging
Objective: To acquire serial PET/CT images to monitor changes in tumor size and tracer uptake over time.
Materials:
-
Ga-68 gozetotide injection
-
Anesthesia system with isoflurane (B1672236)
-
Small animal PET/CT scanner
-
Heating pad or lamp to maintain body temperature
-
Tail vein catheter or 27-30 gauge needle and syringe
Procedure:
-
Animal Preparation :
-
Fast the mice for 4-6 hours prior to imaging to reduce background signal, with free access to water.
-
Anesthetize the mouse using isoflurane (4-5% for induction, 1-2% for maintenance)[2][3].
-
Place a tail vein catheter for accurate intravenous injection. If a catheter is not used, ensure a clean tail vein injection.
-
Position the mouse on the scanner bed and use a heating pad or lamp to maintain body temperature at 37°C.
-
-
Radiotracer Administration :
-
Draw a dose of 1.0 - 5.5 MBq of Ga-68 gozetotide in a volume of 100-150 µL of sterile saline into a syringe[1].
-
Measure the activity in the syringe using a dose calibrator before injection.
-
Administer the Ga-68 gozetotide via the tail vein.
-
Measure the residual activity in the syringe after injection to determine the exact injected dose.
-
-
Image Acquisition :
-
Longitudinal Time Points :
-
Repeat the imaging procedure at predetermined intervals (e.g., weekly, bi-weekly) to monitor tumor progression or treatment response. Ensure consistent animal preparation and imaging parameters across all time points for reliable comparison.
-
Data Analysis and Quantification
Objective: To quantify Ga-68 gozetotide uptake in tumors and other tissues over time.
Procedure:
-
Image Reconstruction : Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization - OSEM).
-
Image Co-registration : Co-register the PET and CT images. For longitudinal studies, co-register images from different time points to a baseline scan to ensure consistent region-of-interest (ROI) placement.
-
Region of Interest (ROI) Analysis :
-
Draw ROIs on the CT images over the tumor and other organs of interest (e.g., kidneys, liver, muscle).
-
Transfer these ROIs to the co-registered PET images.
-
-
Quantification :
-
Calculate the tracer uptake within each ROI. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
To calculate %ID/g:
-
%ID/g = (Radioactivity in ROI / Total Injected Radioactivity) / Tissue Weight (g)
-
Assuming a tissue density of 1 g/cm³, the tissue weight can be approximated by the ROI volume in cm³.
-
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.
-
Data Presentation
Table 1: Quantitative Analysis of Ga-68 Gozetotide Uptake in a Prostate Cancer Xenograft Model. This table summarizes typical uptake values in different tissues at 1-hour post-injection.
| Tissue/Organ | Mean %ID/g ± SD |
| Tumor (PSMA-positive, e.g., LNCaP) | 7.63 ± 1.12[1] |
| Tumor (PSMA-low, e.g., CWR22Rv1) | 3.54 ± 0.42[1] |
| Tumor (PSMA-negative, e.g., PC-3) | 1.21 ± 0.05[1] |
| Kidneys | High (variable) |
| Liver | Low to moderate |
| Spleen | Low to moderate |
| Muscle | Low |
Table 2: Interday Reproducibility of 68Ga-PSMA11 PET/CT in a Murine Prostate Cancer Model. This table demonstrates the high reproducibility of quantitative PET imaging.
| Parameter | Intraclass Correlation Coefficient (ICC) |
| Maximum %IA/g | 0.89 |
| Average %IA/g | 0.88 |
| Tumor Volume | 0.76 |
| Data adapted from a study on the reproducibility of 68Ga-PSMA11 PET/CT in a mouse model of prostate cancer. |
Visualizations
Caption: Experimental workflow for longitudinal Ga-68 gozetotide imaging in mice.
Caption: Simplified diagram of Ga-68 gozetotide binding to PSMA.
References
- 1. Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rutgers.edu [research.rutgers.edu]
Application Notes and Protocols: Monitoring Therapeutic Response in Animal Models Using Ga-68 Gozetotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (Ga-68) gozetotide, also known as Ga-68 PSMA-11, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA) expressing tissues.[1][2] PSMA is a transmembrane protein that is highly overexpressed in the majority of prostate cancer cells, and its expression level often correlates with tumor aggressiveness, stage, and risk of recurrence.[3] This makes Ga-68 gozetotide a valuable tool for the diagnosis, staging, and monitoring of therapeutic response in prostate cancer.[1][2] In preclinical research, Ga-68 gozetotide PET imaging in animal models provides a non-invasive method to assess treatment efficacy, understand mechanisms of action, and guide the development of novel therapeutics.
These application notes provide detailed protocols for utilizing Ga-68 gozetotide to monitor therapeutic response in animal models of prostate cancer, including information on PSMA signaling, experimental workflows, and quantitative data interpretation.
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA) is not merely a biomarker but also plays an active role in prostate cancer progression by modulating key signaling pathways. Understanding these pathways is crucial for interpreting imaging results and for the development of targeted therapies. PSMA expression has been shown to shift cell signaling from the MAPK/ERK pathway, which is associated with proliferation, to the pro-survival PI3K-AKT pathway.[4] This switch is thought to be mediated by PSMA's interaction with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and the type 1 insulin-like growth factor receptor (IGF-1R).[4][5] Furthermore, the enzymatic activity of PSMA, which releases glutamate (B1630785), can also activate the PI3K-AKT pathway.[6]
Experimental Protocols
Animal Model Preparation
A common approach for studying prostate cancer in a preclinical setting is the use of xenograft models, where human prostate cancer cells are implanted into immunodeficient mice.
1. Cell Culture:
-
Culture PSMA-positive human prostate cancer cells, such as LNCaP, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Xenograft Implantation:
-
Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of Matrigel and RPMI-1640 medium.[7]
-
Subcutaneously inject 1 x 10^7 LNCaP cells in a volume of 200 µL into the right upper flank of male BALB/c nude mice.[7]
-
Allow tumors to grow for up to 40 days or until they reach a diameter of approximately 10 mm.[7]
Ga-68 Gozetotide PET/CT Imaging Workflow
The following workflow outlines the key steps for performing Ga-68 gozetotide PET/CT imaging in tumor-bearing mice to monitor therapeutic response.
1. Radiotracer Administration:
-
The recommended adult human dose is between 111 MBq and 259 MBq (3 mCi to 7 mCi) via intravenous bolus injection.[8][9] For mice, a typical injected dose is in the range of 3.7-11.1 MBq (100-300 µCi).
-
Administer Ga-68 gozetotide intravenously via the tail vein.
2. PET/CT Imaging:
-
Initiate imaging 50 to 100 minutes after the administration of Ga-68 gozetotide.[8][9]
-
Anesthetize the mice and position them on the scanner bed.
-
Acquire PET data, followed by a CT scan for anatomical co-registration and attenuation correction.
3. Image Analysis and Quantification:
-
Reconstruct PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumor and various organs on the fused PET/CT images.
-
Quantify the radiotracer uptake within the ROIs. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as the Standardized Uptake Value (SUV).
-
A significant decrease in Ga-68 gozetotide uptake in the tumor post-treatment compared to baseline is indicative of a positive therapeutic response.
Quantitative Data Presentation
Biodistribution studies are essential for understanding the pharmacokinetics of Ga-68 gozetotide and for dosimetry calculations. The following tables summarize representative biodistribution data from preclinical studies in mice.
Table 1: Biodistribution of [68Ga]Ga-PSMA-11 in LNCaP Tumor-Bearing Mice
| Organ | %ID/g at 30 min | %ID/g at 60 min |
| Blood | 1.8 ± 0.3 | 1.2 ± 0.2 |
| Heart | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 1.0 ± 0.2 | 0.7 ± 0.1 |
| Liver | 2.5 ± 0.5 | 2.1 ± 0.4 |
| Spleen | 4.8 ± 1.0 | 5.2 ± 1.1 |
| Kidneys | 25.1 ± 5.0 | 28.3 ± 5.7 |
| Tumor | 6.7 ± 1.3 | 8.5 ± 1.7 |
| Muscle | 0.8 ± 0.2 | 0.6 ± 0.1 |
Data presented as mean ± standard deviation. Data adapted from studies on [68Ga]Ga-PSMA-11 biodistribution.[7]
Table 2: Tumor-to-Background Ratios for [68Ga]Ga-PSMA-11 in LNCaP Tumor-Bearing Mice at 60 minutes Post-Injection
| Ratio | Value |
| Tumor-to-Blood | > 3.5 |
| Tumor-to-Muscle | > 8.5 |
These ratios indicate good tumor contrast for imaging. Data adapted from studies on [68Ga]Ga-PSMA-11 biodistribution.[7]
Radiation Dosimetry
Understanding the radiation dose delivered to different organs is critical for both preclinical and clinical applications. Dosimetry estimates for Ga-68 gozetotide have been determined from both animal and human studies.
Table 3: Estimated Absorbed Radiation Doses in Mice and Extrapolated Human Doses for Ga-68 Labeled Radiotracers
| Organ | Mouse Absorbed Dose (mGy/MBq) | Human Effective Dose (mSv/MBq) |
| Kidneys | 0.17 - 0.209 | - |
| Gall Bladder | - | Critical Organ |
| Whole Body | - | 0.021 - 0.023 |
Mouse dosimetry data is for a similar Ga-68 labeled tracer, and human data is for Ga-68 gozetotide. The kidneys receive the highest absorbed dose in mice.[1][10][11]
Conclusion
Ga-68 gozetotide PET imaging is a powerful, non-invasive tool for monitoring therapeutic response in preclinical animal models of prostate cancer. The high specificity for PSMA allows for accurate quantification of changes in tumor burden and activity in response to treatment. The detailed protocols and data presented in these application notes provide a framework for researchers to effectively incorporate this imaging modality into their drug development pipelines. Careful adherence to standardized procedures for animal model creation, imaging, and data analysis is crucial for obtaining reproducible and reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. urologytimes.com [urologytimes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. illuccixhcp.com [illuccixhcp.com]
- 10. 68Ga[Ga]-Galmydar: Biodistribution and radiation dosimetry studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
image co-registration of Ga-68 gozetotide PET and MRI data
An Application Note and Protocol for the Image Co-registration of Gallium-68 (Ga-68) Gozetotide PET and Magnetic Resonance Imaging (MRI) Data.
Application Notes
The co-registration, or fusion, of Gallium-68 (Ga-68) gozetotide Positron Emission Tomography (PET) with Magnetic Resonance Imaging (MRI) represents a significant advancement in the clinical assessment of prostate cancer. Ga-68 gozetotide, a radiolabeled small molecule, binds with high affinity to the prostate-specific membrane antigen (PSMA), which is overexpressed on the surface of most prostate cancer cells.[1][2] PET imaging with this tracer provides highly sensitive functional information, highlighting areas of PSMA-positive disease.
However, PET imaging has limited spatial resolution and anatomical detail. Conversely, multiparametric MRI (mpMRI) of the prostate offers superior soft-tissue contrast and detailed anatomical information, allowing for precise localization of suspicious lesions within the gland.[3][4]
By fusing the functional data from Ga-68 gozetotide PET with the high-resolution anatomical data from MRI, clinicians and researchers can achieve a more comprehensive evaluation of prostate cancer. This integrated approach improves the localization and characterization of primary tumors, enhances the detection of recurrent disease, and can more accurately guide targeted biopsies and treatment planning.[5][6][7] The fusion can be performed using integrated hybrid PET/MRI systems that acquire data simultaneously or, more commonly, through software co-registration of datasets acquired from separate PET/CT and MRI scanners.[6][8][9]
Co-registration Methodologies
Image registration algorithms are used to align the PET and MRI datasets. The two primary methods are:
-
Rigid Registration: This method assumes the subject is a rigid body, applying only global translations and rotations to align the images. While effective for structures like the brain, it can be less accurate for the pelvic region, where organ movement and deformation (e.g., from bladder filling or rectal gas) can occur between scans.[10][11]
-
Deformable (Non-rigid) Registration: This more advanced technique can account for local changes in the shape and size of organs, providing a more accurate alignment of the prostate between the PET and MRI scans.[6][12] Studies have shown that non-rigid techniques are generally more accurate for fusing prostate PET/CT and MRI images.[6]
The accuracy of the co-registration is critical and can be assessed using various metrics, including the Dice Similarity Coefficient (DSC), Hausdorff Distance (HD), and Target Registration Error (TRE).[6][12]
Experimental Protocols
This section details the protocols for patient preparation, image acquisition, and software-based co-registration of Ga-68 gozetotide PET and prostate MRI data.
Protocol 1: Patient Preparation and Radiotracer Administration
-
Patient Counseling: Inform the patient about the procedure, including the need for an intravenous (IV) injection and the requirement to remain still during imaging.
-
Hydration: Instruct the patient to be well-hydrated by drinking a sufficient amount of water (e.g., 500-1000 mL) before the scan and to continue hydrating and voiding frequently after the scan to reduce radiation exposure.[1][13]
-
Diet and Medication: No specific fasting is required, and patients may continue to take their prescribed medications.[13][14]
-
Physical Activity: Advise the patient to avoid strenuous exercise for at least 24 hours prior to the scan.[15]
-
Radiotracer Administration:
-
Agent: Ga-68 gozetotide (68Ga-PSMA-11).
-
Dosage: Administer a recommended dose of 111 MBq to 259 MBq (3 mCi to 7 mCi) as an intravenous bolus injection.[1][2]
-
Safety: Use appropriate aseptic techniques and radiation safety measures, including waterproof gloves and effective shielding, when handling and administering the radiopharmaceutical.[1]
-
Protocol 2: Image Acquisition
-
Uptake Period: An uptake period of 50 to 100 minutes is required between the injection of Ga-68 gozetotide and the start of the PET scan.[1][2]
-
Pre-Scan Voiding: The patient must empty their bladder immediately before being positioned on the scanner to minimize urinary activity artifacts in the pelvis.[1][13]
-
Patient Positioning: Position the patient in the supine position, typically with their arms raised above their head.[1][15]
-
Ga-68 Gozetotide PET Scan (Typically PET/CT):
-
Prostate MRI Scan (Multiparametric Protocol):
-
Field Strength: 3T is preferred for a higher signal-to-noise ratio, though 1.5T scanners are also suitable.[4]
-
Core Sequences: A multiparametric prostate MRI protocol should include the following sequences[3][4]:
-
T2-weighted (T2W) imaging: High-resolution, multi-planar (axial, sagittal, coronal) images to delineate prostate anatomy, including the zonal architecture and capsule.
-
Diffusion-Weighted Imaging (DWI): Provides functional information on tissue cellularity. High b-value images (e.g., ≥1400 s/mm²) should be acquired, and an Apparent Diffusion Coefficient (ADC) map must be calculated.
-
Dynamic Contrast-Enhanced (DCE) imaging: Involves the rapid acquisition of T1-weighted images before, during, and after the administration of a gadolinium-based contrast agent to assess tissue vascularity.
-
-
Protocol 3: Image Co-registration and Fusion
This protocol outlines the steps for software-based fusion of separately acquired PET and MRI datasets.
-
Data Import: Import the DICOM series for the Ga-68 gozetotide PET (the PET data from the PET/CT) and the multiparametric prostate MRI (T2W, ADC, etc.) into the image fusion software.
-
Algorithm Selection: Choose the registration algorithm. For prostate imaging, a non-rigid (deformable) algorithm is generally recommended to account for potential changes in prostate shape and position between the scans.[6][12]
-
Registration Process:
-
Quality Control and Verification:
-
Visually inspect the fused images to confirm registration accuracy.
-
Use overlay or checkerboard displays to verify the alignment of key anatomical structures, such as the boundary of the prostate gland, the seminal vesicles, and the bladder.
-
If misalignment is present, manual adjustments may be necessary, or the registration may need to be repeated with different parameters.
-
-
Image Review: Once registration is confirmed, the fused PET/MRI images can be reviewed. PSMA-avid lesions on the PET scan can be precisely localized on the high-resolution anatomical MRI, and quantitative values like the Standardized Uptake Value (SUV) can be measured for specific regions defined on the MRI.
Data Presentation
Quantitative data from co-registered PET/MRI studies are crucial for research and clinical evaluation.
Table 1: Quantitative Ga-68 Gozetotide PET Parameters and Correlation with Pathology
| Parameter | Typical Value / Finding | Clinical Significance | Reference |
|---|---|---|---|
| Administered Dose | 111 - 259 MBq (3 - 7 mCi) | Standard dose range for diagnostic imaging. | [1] |
| Uptake Time | 50 - 100 minutes | Optimal time for tracer accumulation in tumor tissue versus background clearance. | [1][2] |
| SUVmax | Significantly correlates with Gleason Score; higher SUVmax is associated with higher-grade disease (Gleason score ≥8). | Can help predict tumor aggressiveness. An SUVmax ≥10 shows high specificity for high-grade disease. | [18][19] |
| PSMA-Negative Rate | Approximately 3.4% of primary prostate cancers may not show significant PSMA uptake. | A negative scan does not definitively rule out prostate cancer.[20] |[19] |
Table 2: Comparison of Co-registration Accuracy Metrics
| Comparison | Metric | Finding | Implication | Reference |
|---|---|---|---|---|
| PET/MRI vs. PET/CT | Misregistration (mm) | Simultaneous PET/MRI shows lower misregistration (T1: 2.41 mm, T2: 2.24 mm) compared to sequential PET/CT (4.13 mm). | Simultaneous acquisition reduces errors from patient repositioning. | [8] |
| Rigid vs. Deformable | Dice Similarity Coefficient (DSC) | Deformable registration yields a significantly higher DSC (0.92) compared to rigid registration (0.83) for liver imaging. | Deformable methods better account for organ shape changes. | |
| Rigid vs. Deformable | Fiducial Registration Error (mm) | Deformable registration results in a smaller error (7.6 mm) than rigid registration (11.8 mm) in the liver. | Deformable registration provides a more precise alignment of internal targets. |
| Software Fusion Accuracy | Target Registration Error (TRE) | An accurate co-registration workflow between in-vivo PET/MRI and histology achieved a TRE of 1.59 mm. | High-fidelity software fusion can achieve accuracy comparable to hardware-based methods. |[12] |
Table 3: Diagnostic Performance of Fused vs. Standalone Modalities
| Modality | Metric | Finding | Conclusion | Reference |
|---|---|---|---|---|
| PET/MRI vs. MRI Alone | Lesion Detection Rate | PET/MRI detected lesions in 67.9% of patients with biochemical recurrence, compared to 43.4% for MRI alone. | The addition of PSMA-PET significantly increases the detection rate for recurrent disease. | [21][22] |
| PET/MRI vs. PET/CT | Lesion Detection Rate | Detection rates were comparable between PET/MRI (67.9%) and PET/CT (64.2%) for biochemical recurrence. | Both hybrid modalities outperform MRI alone, with PET/MRI offering superior soft tissue detail for local recurrences. | [21][22] |
| Software Fusion PET/MRI | Sensitivity (Index Lesion) | Software fusion of PSMA PET/CT and MRI increased the sensitivity for identifying the index lesion compared to PET/CT alone. | Software fusion is a viable and effective alternative to integrated PET/MRI hardware. |[6][7] |
Visualization
Caption: Workflow for Ga-68 Gozetotide PET and MRI Co-registration.
Caption: Logical Relationship of PET/MRI Co-registration.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Gallium GA-68 PSMA-11: Package Insert / Prescribing Info / MOA [drugs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. snmmi.org [snmmi.org]
- 6. A Pilot Study of PSMA PET/CT and MRI Fusion for Prostate Cancer: Software to Replace PET/MRI Hardware - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of MRI, PSMA PET/CT, and Fusion PSMA PET/MRI for Detection of Clinically Significant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the accuracy of PET/CT and PET/MRI spatial registration of multiple metastatic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 68Ga-PSMA-11 PET/MRI: determining ideal acquisition times to reduce noise and increase image quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fei-lab.org [fei-lab.org]
- 11. focalhealthcare.com [focalhealthcare.com]
- 12. mdpi.com [mdpi.com]
- 13. imaging-therapy.com [imaging-therapy.com]
- 14. healthonline.washington.edu [healthonline.washington.edu]
- 15. illuccix.com [illuccix.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assessing the accuracy of 68 Ga-PSMA PET/CT compared with MRI in the initial diagnosis of prostate malignancy: A cohort analysis of 114 consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. newyorkoncology.com [newyorkoncology.com]
- 21. Hybrid imaging with [68Ga]PSMA-11 PET-CT and PET-MRI in biochemically recurrent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hybrid imaging with [68Ga]PSMA-11 PET-CT and PET-MRI in biochemically recurrent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Tumor Segmentation of Ga-68 Gozetotide PET Images
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of automated tumor segmentation methods for Gallium-68 (Ga-68) gozetotide (PSMA) Positron Emission Tomography (PET) images. This document outlines the significance of automated segmentation, details various methodologies with their performance metrics, and provides standardized protocols for their application and validation.
Introduction
Ga-68 gozetotide PET imaging has become a cornerstone in the management of prostate cancer, offering high sensitivity and specificity for detecting prostate-specific membrane antigen (PSMA) expressing lesions.[1][2] Accurate quantification of tumor volume from these images is critical for disease staging, treatment planning (especially for radioligand therapy), response assessment, and prognostication.[3][4][5]
Manual segmentation, the traditional method for tumor delineation, is a time-consuming and labor-intensive process prone to inter- and intra-observer variability.[3][4] Automated segmentation methods, particularly those based on artificial intelligence (AI) and deep learning, offer a promising solution to these challenges by providing reproducible, efficient, and accurate tumor volume quantification.[3][4]
Automated Segmentation Methodologies
A variety of automated and semi-automated methods have been developed for the segmentation of tumors in Ga-68 gozetotide PET images. These can be broadly categorized into threshold-based methods and more advanced machine learning and deep learning-based approaches.
2.1. Threshold-Based Segmentation
This is a simpler approach where voxels are classified as part of a tumor based on a predefined threshold of Standardized Uptake Value (SUV). For instance, a common method involves a threshold of 50% of the local maximum SUV (SUVmax).[6] While straightforward to implement, these methods can be sensitive to image noise and may not be robust across different patients and imaging protocols.
2.2. Machine Learning and Deep Learning Approaches
More sophisticated methods leverage machine learning algorithms, with deep learning models, particularly Convolutional Neural Networks (CNNs), demonstrating state-of-the-art performance. These models can learn complex features directly from the imaging data to distinguish between tumor and healthy tissue.
-
Convolutional Neural Networks (CNNs): CNNs are a class of deep learning models well-suited for image analysis tasks. They have been successfully applied to automatically identify and segment suspicious lesions on Ga-68 gozetotide PET/CT images.[7][8] Architectures like U-Net and its variants are commonly used for medical image segmentation.
-
Self-Supervised Learning with Transformers: Newer approaches utilize advanced architectures like Swin UNETR (Shifted Windows UNEt TRansformers) combined with self-supervised learning. This allows the model to first learn from a large amount of unlabeled data before being fine-tuned on a smaller, annotated dataset, which can significantly improve performance.[9]
Performance of Automated Segmentation Methods
The performance of automated segmentation methods is typically evaluated by comparing the machine-generated segmentations against a "ground truth," which is usually manual segmentation performed by experienced nuclear medicine physicians. Key performance metrics include:
-
Dice Similarity Coefficient (DSC): A measure of the overlap between the automated segmentation and the ground truth, with values ranging from 0 (no overlap) to 1 (perfect overlap).
-
Sensitivity (Recall): The proportion of actual tumor voxels that are correctly identified by the model.
-
Positive Predictive Value (PPV) / Precision: The proportion of voxels identified as tumor by the model that are actually tumor.
-
Intersection over Union (IoU): Another metric to measure the overlap between the predicted and ground truth segmentation.
Quantitative Performance Data
| Methodology | Key Performance Metrics | Reference |
| Convolutional Neural Network (CNN) | Lesion-level: Accuracy: 87-94%, Sensitivity: 88-95%, PPV: 98-100% Voxel-level: DSC: 65-70%, PPV: 72-79%, Sensitivity: 62-73% | [7] |
| CNN (External Validation) | Median DSC: 0.74 | [10][11][12] |
| Swin UNETR with Self-Supervised Learning | DSC: 0.68 (lesions) to 0.95 (liver) | [9] |
| Machine Learning (k-means clustering) | DSC: 80-88%, Jaccard Index: 67-79% | [1] |
| Semi-automated (50% of local SUVmax) | High correlation with manual segmentation (R² = 0.996 for tumor volume) | [6] |
Experimental Protocols
4.1. Protocol for Developing and Validating a Deep Learning-Based Segmentation Model
This protocol outlines the typical steps involved in creating and evaluating a deep learning model for automated tumor segmentation in Ga-68 gozetotide PET images.
I. Data Collection and Preparation:
- Patient Cohort: Retrospectively collect Ga-68 gozetotide PET/CT scans from multiple centers to ensure data diversity.[7][9]
- Inclusion/Exclusion Criteria: Define clear criteria for patient inclusion (e.g., confirmed prostate cancer, availability of clinical data) and exclusion (e.g., poor image quality).[2]
- Ground Truth Annotation: Manual segmentation of all visible tumor lesions is performed by one or more experienced nuclear medicine physicians. This serves as the ground truth for training and evaluating the model. In cases of multiple annotators, a consensus segmentation may be generated.
- Data Splitting: Divide the dataset into three independent sets:
- Training set: Used to train the deep learning model.
- Validation set: Used to tune the model's hyperparameters during training.
- Testing set: Used for the final, unbiased evaluation of the trained model's performance. A common split is 70% for training, 15% for validation, and 15% for testing.
II. Model Development:
- Network Architecture: Select a suitable deep learning architecture, such as a U-Net-based CNN or a more advanced model like Swin UNETR.[7][9]
- Preprocessing: Implement preprocessing steps to standardize the input images. This may include resampling to a uniform voxel size, intensity normalization, and co-registration of PET and CT images.
- Training: Train the model on the training dataset using an appropriate loss function (e.g., Dice loss, cross-entropy loss) and an optimizer (e.g., Adam). The training process involves iteratively adjusting the model's parameters to minimize the difference between its predictions and the ground truth segmentations.
- Hyperparameter Tuning: Use the validation set to optimize hyperparameters such as learning rate, batch size, and the number of training epochs.
III. Model Evaluation:
- Performance on Test Set: Evaluate the final trained model on the unseen test set.
- Quantitative Metrics: Calculate performance metrics such as Dice Similarity Coefficient, sensitivity, and Positive Predictive Value by comparing the model's automated segmentations with the ground truth.
- Qualitative Assessment: Visually inspect the automated segmentations to identify any systematic errors or areas for improvement.
IV. External Validation:
- Independent Cohort: To assess the generalizability of the model, it is crucial to validate its performance on an external dataset from a different institution.[10][11]
- Performance Comparison: Compare the performance on the external cohort with the results from the internal test set.
4.2. Protocol for Semi-Automated Segmentation using 3D Slicer
For researchers who may not have the resources to develop a deep learning model from scratch, semi-automated tools available in open-source software like 3D Slicer can be utilized.
I. Software and Extension Installation:
- Download and install the latest stable version of 3D Slicer.
- From the Extensions Manager, install the "PETTumorSegmentation" extension.[13][14]
II. Data Loading and Preparation:
- Load the Ga-68 gozetotide PET and corresponding CT DICOM data into 3D Slicer. The PET DICOM extension can be used to load the data as SUV-normalized images.[14]
- Ensure proper co-registration of the PET and CT images.
III. Segmentation Workflow:
- Navigate to the "Segment Editor" module in 3D Slicer.
- Create a new segment for the tumor lesion to be delineated.
- Select the "PET Tumor Segmentation" effect.[14]
- In one of the slice views (axial, sagittal, or coronal), click approximately on the center of the tumor lesion.[14]
- The algorithm will automatically generate a 3D segmentation of the lesion.
- Review the segmentation across all slice planes to ensure its accuracy.
- If necessary, the tool provides options for further user interaction to refine the segmentation.[14]
- Repeat this process for each lesion, creating a new segment for each.
IV. Quantitative Analysis:
- Once all lesions are segmented, use the "Segment Statistics" module in 3D Slicer to calculate various quantitative metrics for each segment, such as volume and mean/max SUV.
Visualized Workflows and Relationships
5.1. Deep Learning Model Development Workflow
Caption: Workflow for developing and validating a deep learning-based automated tumor segmentation model.
5.2. Clinical Application Workflow
Caption: Workflow for the clinical application of automated tumor segmentation in patient management.
Challenges and Future Directions
Despite the significant advancements, several challenges remain for the widespread clinical adoption of automated segmentation methods. These include the need for large, multi-center datasets for robust model training and validation, as well as the seamless integration of these tools into clinical workflows.[3][4] Future research will likely focus on developing more generalizable models that can perform well across different scanners and imaging protocols, as well as exploring the prognostic value of the quantitative metrics derived from automated segmentations. The automation of these processes holds promise for facilitating semi-quantitative analysis of PET/CT images, potentially even in real-time settings such as the operating room.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Automated segmentation of lesions and organs at risk on [68Ga]Ga-PSMA-11 PET/CT images using self-supervised learning with Swin UNETR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. Deep learning (DL)-based advancements in prostate cancer imaging: Artificial intelligence (AI)-based segmentation of 68Ga-PSMSA PET for tumor volume assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. A convolutional neural network-based system for fully automatic segmentation of whole-body [68Ga]Ga-PSMA PET images in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AI-based automatic identification of prostate cancer lesions on 68Ga-PSMA-11 PET/CT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. External validation of a convolutional neural network for the automatic segmentation of intraprostatic tumor lesions on 68Ga-PSMA PET images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. External validation of a convolutional neural network for the automatic segmentation of intraprostatic tumor lesions on 68Ga-PSMA PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GitHub - QIICR/PETTumorSegmentation: 3D Slicer Extension for PETTumorSegmentation [github.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Calculating Standardized Uptake Value (SUV) in Preclinical Ga-68 Gozetotide Scans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (Ga-68) gozetotide, also known as PSMA-11, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of prostate-specific membrane antigen (PSMA) expressing tissues.[1][2][3] In preclinical research, Ga-68 gozetotide PET scans are crucial for evaluating novel PSMA-targeted therapies, understanding disease progression, and assessing radiopharmaceutical biodistribution in animal models of prostate cancer.[4] A key quantitative metric derived from these scans is the Standardized Uptake Value (SUV), which provides a semi-quantitative measure of radiotracer uptake in a region of interest.[5] This document provides detailed application notes and protocols for the calculation of SUV in preclinical Ga-68 gozetotide scans.
Principle of Ga-68 Gozetotide Uptake and PSMA Signaling
Ga-68 gozetotide is a conjugate of a PSMA-targeting ligand, Glu-urea-Lys(Ahx), and the positron-emitting radionuclide Gallium-68, chelated by HBED-CC.[1][2][3] Upon intravenous administration, the gozetotide moiety binds with high affinity to the extracellular domain of PSMA, a transmembrane protein highly overexpressed on prostate cancer cells.[1][4] This binding leads to the internalization of the radiopharmaceutical, allowing for the visualization and quantification of PSMA expression using PET.[2]
PSMA is not only a target for imaging but also plays a role in prostate cancer cell signaling. Its expression has been linked to the activation of the PI3K-AKT signaling pathway, which promotes tumor cell survival and progression.[6][7] Understanding this pathway is crucial for interpreting the biological significance of Ga-68 gozetotide uptake.
Caption: Ga-68 Gozetotide binding to PSMA and subsequent signaling.
Experimental Protocols
Preclinical Animal Model Preparation
-
Animal Models: Immunocompromised mice (e.g., nude, SCID) are commonly used for xenograft models of human prostate cancer. Cell lines with varying PSMA expression, such as LNCaP (high PSMA) and PC-3 (low to negligible PSMA), are often utilized.[8][9]
-
Tumor Induction: 5 x 10^6 prostate cancer cells in a 50% Matrigel solution are typically injected subcutaneously into the flank of the animal.[8]
-
Animal Handling: All animal experiments should be conducted in accordance with institutional guidelines for animal care and use.
Ga-68 Gozetotide Administration
-
Dosage: The recommended injected dose for preclinical imaging in mice is typically in the range of 3.7 to 7.4 MBq (100 to 200 µCi).
-
Administration Route: Intravenous (IV) bolus injection via the tail vein is the standard route of administration.[10]
-
Hydration: Ensure animals are well-hydrated prior to and following the injection to facilitate clearance of the radiotracer and reduce radiation dose to the bladder.[11][12]
PET/CT Imaging Protocol
-
Uptake Time: Imaging is typically performed 50 to 100 minutes after the intravenous administration of Ga-68 gozetotide.[12][13]
-
Anesthesia: Animals should be anesthetized during the scan to prevent motion artifacts. Isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) is a common choice.
-
Imaging Equipment: A dedicated small-animal PET/CT scanner should be used.
-
Acquisition Parameters:
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET Scan: A static PET scan of 10-15 minutes is typically acquired.
-
-
Image Reconstruction: PET data should be reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[10] Attenuation correction, scatter correction, and decay correction are essential for accurate quantification.
SUV Calculation Protocol
The Standardized Uptake Value (SUV) is a semi-quantitative measure that normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the body weight of the animal.
SUV Calculation Formula
The most common formula for SUV calculation is SUVbw (normalized to body weight):
SUVbw = [Tissue Radioactivity Concentration (MBq/mL) / (Injected Dose (MBq) / Body Weight (g))]
-
Tissue Radioactivity Concentration (MBq/mL): This value is obtained from the reconstructed PET image by drawing a region of interest (ROI) over the tumor or organ of interest and measuring the mean radioactivity concentration within that ROI.
-
Injected Dose (MBq): This is the decay-corrected dose of Ga-68 gozetotide administered to the animal. It is crucial to accurately measure the injected dose by assaying the syringe before and after injection in a dose calibrator.
-
Body Weight (g): The animal's body weight should be measured immediately before the scan.
Caption: Workflow for calculating the Standardized Uptake Value (SUV).
Data Presentation
Quantitative data from preclinical Ga-68 gozetotide PET studies should be summarized in a clear and organized manner to facilitate comparison between different experimental groups and tissues.
Table 1: Biodistribution of Ga-68 Gozetotide in a Preclinical Prostate Cancer Xenograft Model.
| Tissue | Mean SUV ± SD (g/mL) |
| Tumor (PSMA-positive) | Insert Value |
| Tumor (PSMA-negative) | Insert Value |
| Blood | Insert Value |
| Liver | 5.4 ± 1.7[14] |
| Spleen | 8.1 ± 3.5[14] |
| Kidneys | Insert Value |
| Salivary Glands | Insert Value |
| Muscle | Insert Value |
| Bone | Insert Value |
Note: The provided values for liver and spleen are from a clinical study and should be replaced with preclinical data when available. The other values are placeholders and should be populated with experimental data.
Table 2: Comparison of SUV in Different Tumor Models.
| Tumor Model (Cell Line) | PSMA Expression | Mean Tumor SUV ± SD (g/mL) |
| LNCaP | High | Insert Value |
| CWR22Rv1 | Moderate | Insert Value |
| PC-3 | Low/Negative | Insert Value |
Note: Values are placeholders and should be populated with experimental data. A study reported tumor uptake in %ID/g for LNCaP and CWR22Rv1 to be higher than in PC-3, which is consistent with their PSMA expression levels.[9]
Factors Influencing SUV Calculation
Several factors can influence the accuracy and reproducibility of SUV measurements in preclinical scans:
-
Animal-related factors:
-
Anesthesia: The type and depth of anesthesia can affect radiotracer biodistribution.
-
Body temperature: Maintaining the animal's body temperature is crucial for consistent physiology.
-
Fasting state: While not always required for Ga-68 gozetotide, it is important to be consistent with the fasting protocol.
-
-
Technical factors:
-
PET/CT scanner calibration: Regular quality control and calibration of the scanner are essential.
-
Region of Interest (ROI) definition: The size and placement of ROIs can significantly impact SUV values. Consistent ROI placement protocols should be followed.
-
Image reconstruction parameters: The choice of reconstruction algorithm and parameters can affect the final quantitative values.[15]
-
Partial volume effects: For small tumors, the measured radioactivity concentration can be underestimated due to the limited spatial resolution of the PET scanner.
-
Conclusion
Standardized Uptake Value is a critical tool for the quantitative analysis of preclinical Ga-68 gozetotide PET scans. By following standardized protocols for animal preparation, radiotracer administration, image acquisition, and data analysis, researchers can obtain reliable and reproducible SUV measurements. This enables the accurate assessment of PSMA expression in vivo, which is vital for the development and evaluation of new diagnostic and therapeutic agents for prostate cancer.
References
- 1. Gallium Ga-68 gozetotide | C44H59GaN6O17 | CID 154572876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. [68Ga]Ga-PSMA-11: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. imaging-therapy.com [imaging-therapy.com]
- 6. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of 68Ga-PSMA-11 with a Synthesis Module for Micro PET-CT Imaging of PSMA Expression during Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 68Ga-Chloride PET Reveals Human Pancreatic Adenocarcinoma Xenografts in Rats—Comparison with FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. illuccixhcp.com [illuccixhcp.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ga-68 Gozetotide Radiolabeling for Preclinical Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling yield of Gallium-68 (Ga-68) gozetotide (also known as PSMA-11) for preclinical applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common cause of low radiochemical yield (RCY) in Ga-68 gozetotide labeling?
A1: The most frequent causes of low radiochemical yield include suboptimal pH of the reaction mixture, the presence of metallic impurities, and issues with the Ga-68 generator eluate.[1][2] The pH of the reaction mixture is critical; a too acidic or too basic environment can hinder the complexation of Ga-68 with the gozetotide precursor.[3] Metallic impurities, such as Fe(III), can compete with Ga-68 for the chelator, thereby reducing the labeling efficiency.[2] Problems with the generator, such as breakthrough of the parent isotope Germanium-68 (Ge-68) or low elution efficiency, can also significantly impact the final yield.[1]
Q2: My radiochemical yield is inconsistent between experiments, despite following the same protocol. What could be the cause?
A2: Inconsistent yields are often traced back to variability in the quality of the Ga-68 eluate or the stability of the gozetotide precursor solution.[1] The performance of a ⁶⁸Ge/⁶⁸Ga generator can change over time, affecting the concentration and purity of the eluted ⁶⁸Ga.[1] Additionally, gozetotide precursor solutions, particularly when prepared in larger batches and stored, can degrade or become contaminated with competing metal ions over time.[2] To address this, it is recommended to use freshly prepared precursor solutions or to validate the stability of frozen aliquots.[4]
Q3: How can I troubleshoot a failed radiochemical purity (RCP) test?
A3: A failed radiochemical purity test, which typically shows the presence of unbound "free" Ga-68 or other impurities, necessitates a systematic review of the entire labeling process. Key areas to investigate include:
-
Reaction Conditions: Verify that the pH, temperature, and incubation time were within the optimal ranges.
-
Precursor Integrity: Ensure the gozetotide precursor has not degraded. If using frozen aliquots, test a fresh vial.
-
Eluate Quality: Check the ⁶⁸Ge/⁶⁸Ga generator for any signs of breakthrough or the presence of metallic impurities in the eluate. Pre-purifying the eluate using a cation-exchange column can sometimes resolve this issue.[5]
-
Purification Step: If using a post-labeling purification method, such as a C18 cartridge, ensure it is not expired and was properly conditioned before use.[6]
Q4: What are the optimal reaction conditions for Ga-68 gozetotide labeling?
A4: While optimal conditions can vary slightly depending on the specific reagents and equipment used, the following table summarizes generally accepted parameters for achieving high radiochemical yield and purity.
Key Radiolabeling Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 3.5 - 5.0 | Critical for efficient chelation. Use of a buffer (e.g., sodium acetate) is essential to maintain stable pH.[3][7] |
| Gozetotide (PSMA-11) Amount | 10 - 20 µg | Higher amounts can sometimes increase yield, but optimization is needed to avoid waste.[8][9][10] |
| Reaction Temperature | Ambient to 95°C | Some protocols use ambient temperature for simplicity, especially with kits, while others require heating to improve kinetics.[11][12][13] |
| Incubation Time | 4 - 10 minutes | Shorter times are desirable due to the short half-life of Ga-68.[10][11][14] |
| Reaction Volume | < 2 mL | A smaller volume generally leads to higher concentration of reactants and can improve reaction kinetics. |
Experimental Protocols
Protocol 1: Manual Radiolabeling of Ga-68 Gozetotide
This protocol provides a general framework for the manual labeling of gozetotide. It is crucial to perform all steps in a shielded environment (hot cell) using appropriate radiation safety measures.
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in HCl.
-
Buffering: In a sterile reaction vial, add a suitable volume of sodium acetate (B1210297) buffer (e.g., 1.5 M) to adjust the final reaction pH to between 3.5 and 5.0.
-
Precursor Addition: Add 10-20 µg of gozetotide (PSMA-11) precursor to the buffered solution.
-
⁶⁸Ga Addition: Transfer the freshly eluted ⁶⁸GaCl₃ to the reaction vial containing the buffer and precursor.
-
Incubation: Gently mix the solution and incubate at the chosen temperature (e.g., 95°C) for 5-10 minutes.[10][13]
-
Purification (Optional but Recommended): Pass the reaction mixture through a pre-conditioned C18 cartridge to separate the labeled product from unreacted ⁶⁸Ga and other impurities.[6] Elute the purified [⁶⁸Ga]Ga-gozetotide from the cartridge with an ethanol (B145695)/water mixture.
-
Final Formulation: Dilute the final product with sterile 0.9% sodium chloride for injection to the desired radioactive concentration and a final ethanol concentration of less than 10%.[15]
-
Quality Control: Perform the necessary quality control tests as described in Protocol 2.
Protocol 2: Quality Control of [⁶⁸Ga]Ga-Gozetotide
Quality control is essential to ensure the identity, purity, and safety of the final radiopharmaceutical product.
-
Visual Inspection: Visually inspect the final solution behind a shielded screen. It should be clear, colorless, and free of particulate matter.[11]
-
pH Measurement: Measure the pH of the final product using a calibrated pH meter or pH strips. The pH should be within a suitable range for intravenous injection (typically 4.0 - 7.0).[15]
-
Radiochemical Purity (RCP) by Radio-TLC:
-
Spot a small amount of the final product onto a radio-thin layer chromatography (radio-TLC) strip.
-
Develop the strip using an appropriate mobile phase (e.g., 0.1 M sodium citrate (B86180) buffer, pH 5.0).[16]
-
Analyze the strip using a radio-TLC scanner. The labeled [⁶⁸Ga]Ga-gozetotide will migrate to a specific Rf value (typically 0.8-1.0), while free ⁶⁸Ga will remain at the origin (Rf 0.0-0.2).[17]
-
Calculate the RCP by dividing the counts of the product peak by the total counts on the strip. The acceptance criterion is typically >95%.
-
-
Radionuclidic Purity:
-
Measure the gamma spectrum of the final product using a gamma spectrometer.
-
Identify the characteristic gamma peak of Ga-68 at 511 keV.
-
Check for the presence of the parent radionuclide, Ge-68, which has a longer half-life. The acceptance criterion for ⁶⁸Ge breakthrough is typically <0.001%.[13]
-
-
Sterility and Endotoxin (B1171834) Testing: For preclinical studies requiring sterile product, perform standard sterility and bacterial endotoxin tests.
Visualized Workflows and Logic
Caption: A typical workflow for the radiolabeling of Ga-68 gozetotide.
Caption: A decision tree for troubleshooting low radiolabeling yield.
References
- 1. koreascience.kr [koreascience.kr]
- 2. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Automated Radiosynthesis of Gallium-68-Labeled PSMA11 with Two [68Ge]Ge/[68Ga]Ga Generators: Fractional Elution or Prepurification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unitn.it [iris.unitn.it]
- 5. Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds - a GCC specific chelate for clinical radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low- and high-grade prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 11. illuccixhcp.com [illuccixhcp.com]
- 12. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innovationbridge.info [innovationbridge.info]
- 14. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. aojnmb.mums.ac.ir [aojnmb.mums.ac.ir]
- 17. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common artifacts in Ga-68 gozetotide PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during Gallium-68 (Ga-68) gozetotide (PSMA-11) PET imaging.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Technical & Reconstruction Artifacts
Question: Why do I see a photopenic area or "halo" around the kidneys and bladder in my Ga-68 gozetotide PET images?
Answer: This is known as a "halo" or "scatter" artifact.[1] It is a common occurrence in Ga-68 PSMA PET imaging due to the high concentration of the radiotracer in the urinary system (kidneys and bladder), which is the primary route of excretion.[2][3][4][5] This high activity leads to an overestimation and inaccurate correction for scatter by standard reconstruction algorithms, creating a photopenic or "washed-out" region around these organs.[1][6][7] This artifact can potentially mask or obscure nearby lesions, such as pelvic or retroperitoneal lymph nodes.[1][3]
Troubleshooting Steps:
-
Furosemide (B1674285) Administration: Administering a diuretic like furosemide (e.g., 20 mg IV) at the time of or shortly after the radiotracer injection can help increase urinary excretion and reduce the concentration of Ga-68 gozetotide in the urinary system, thereby mitigating the artifact.[1][8][9]
-
Delayed Imaging: Performing a delayed scan may help as it allows for further clearance of the tracer from the urinary system.[4]
-
Advanced Scatter Correction Algorithms: Using improved or specialized scatter correction algorithms, particularly time-of-flight (TOF) reconstruction, can significantly reduce the severity of the halo artifact.[1][6][7] Studies have shown that improved TOF scatter correction results in the lowest scatter severity.[10][11]
-
Image Review: Always review non-attenuation corrected (NAC) images alongside the attenuation-corrected (AC) images. Artifacts introduced by the CT-based attenuation and scatter correction will not be present on the NAC images.[12]
Question: What causes streak artifacts in the reconstructed PET images, and how can they be minimized?
Answer: Streak artifacts, which appear as bright or dark lines, can arise from several sources in PET/CT imaging.
-
Metallic Implants: High-density materials like metallic implants (e.g., dental fillings, prosthetic hips) cause significant attenuation of X-rays during the CT scan. This leads to streaking on the CT image, and when this CT is used for PET attenuation correction, it introduces errors and artifacts onto the final PET image.[12][13]
-
Patient Motion: Movement during either the CT or PET acquisition can cause misalignment between the two scans, resulting in misregistration artifacts that can manifest as streaks.[14][15]
-
Reconstruction Parameters: The choice of image reconstruction technique can influence the presence of artifacts. While iterative reconstruction is standard, in some compromised scanner situations, filtered back-projection (FBP) with sinogram correction has been shown to minimize streak artifacts.[16] Changes in CT reconstruction parameters can also be a cause.[17]
Troubleshooting Steps:
-
Metal Artifact Reduction (MAR): Utilize MAR software for the CT reconstruction, which can help reduce artifacts from metallic implants before the CT is used for PET attenuation correction.[13]
-
Patient Positioning and Instruction: Ensure the patient is comfortable and well-instructed to remain still during the scan to prevent motion.[14][15] Positioning the patient's arms above their head can also help avoid artifacts in the torso.[14]
-
Review Non-Corrected Images: Compare the corrected PET images with non-corrected images to identify if the artifact is a result of the correction process.[12]
Question: What is a truncation artifact and how does it affect quantification?
Answer: A truncation artifact occurs when parts of the patient's body, typically the arms or in larger patients, are outside the CT scanner's field of view (FOV) but inside the PET scanner's FOV.[14][18] Because the CT data is used to create the attenuation map for the PET data, the areas outside the CT FOV will lack attenuation correction.[13][14] This leads to an underestimation of radiotracer uptake in the truncated regions and a bright rim of apparent high activity at the edge of the FOV, biasing quantification.[12][14]
Troubleshooting Steps:
-
Proper Patient Positioning: Position the patient so that their entire body cross-section is within the CT FOV. For imaging of the torso, this often means placing the patient's arms above their head.[14]
-
Use of Extended FOV Reconstruction: Some modern scanners have software that can estimate the attenuation map for areas outside the CT FOV, helping to correct for truncation artifacts.[19]
Category 2: Patient & Radiotracer-Related Issues
Question: I am seeing focal uptake near the injection site that is not related to the primary disease. What could be the cause?
Answer: This is likely due to extravasation of the radiotracer at the injection site. If the Ga-68 gozetotide is not injected properly into the vein, some of the dose can infiltrate the surrounding subcutaneous tissue. This can lead to intense focal uptake at the injection site and potential uptake in the draining lymphatic system, which could be misinterpreted as a metastatic lymph node.[20]
Troubleshooting Steps:
-
Careful IV Administration: Ensure proper intravenous administration, followed by a saline flush to ensure the full dose reaches circulation.[21]
-
Record Injection Site: Always document the injection site. If unexpected uptake is seen in a draining lymph node basin (e.g., axillary lymph node), correlate it with the injection location.[20]
-
Repeat Imaging: In ambiguous cases where a finding could be due to extravasation, repeating the scan with the injection in the contralateral arm can confirm or rule out the finding.[20]
Question: The biodistribution of the radiotracer appears unusual, with high uptake in the liver and spleen. What happened?
Answer: The normal biodistribution of Ga-68 gozetotide involves intense uptake in the kidneys, urinary bladder, lacrimal glands, and salivary glands, with lower, uniform activity in the liver and spleen.[2] If you observe unexpectedly high uptake in the liver and spleen, and perhaps the pituitary or thyroid glands, it is possible that the wrong radiotracer was administered, such as a Ga-68 labeled somatostatin (B550006) analog (e.g., DOTATATE), which has a different biodistribution pattern.[3][22][23]
Troubleshooting Steps:
-
Verify Radiopharmaceutical: Immediately verify the radiopharmaceutical that was prepared and administered. Cross-contamination or mislabeling in the radiopharmacy can occur.[3]
-
Review Biodistribution Patterns: Be familiar with the normal biodistribution patterns of all Ga-68 tracers used in your facility to quickly identify deviations. Ga-68 DOTATATE, for example, shows the most avid uptake in the spleen, adrenal glands, kidneys, and pituitary gland.[22][23]
Quantitative Data Summary
The following table summarizes findings on the impact of furosemide and different scatter correction algorithms on the severity of scatter artifacts in Ga-68 PSMA PET imaging.
| Imaging & Correction Method | Percentage of Patients with Severe Scatter Artifacts | Key Finding |
| Non-Time-of-Flight (non-TOF) without Furosemide | 42.1% | Highest rate of severe artifacts observed.[11][24] |
| Non-Time-of-Flight (non-TOF) with Furosemide | Reduced vs. without Furosemide | Furosemide reduces mean scatter severity.[11] |
| Standard Time-of-Flight (TOF) with Furosemide | Reduced vs. without Furosemide | Furosemide reduces mean scatter severity.[11] |
| Improved Time-of-Flight (TOF) | 6.5% | Resulted in the lowest scatter severity, regardless of furosemide administration.[10][11] |
Experimental Protocols
Standard Protocol for Ga-68 Gozetotide PET/CT Imaging
This protocol is a synthesis of common practices and guidelines.[8][9]
-
Patient Preparation:
-
Hydration: Instruct patients to be well-hydrated by drinking sufficient water before and after the scan to reduce radiation exposure and promote urinary clearance.[9][21]
-
Fasting: Fasting is generally not required.[4]
-
Voiding: Patients should void immediately before the start of image acquisition to minimize activity in the bladder.[4][9]
-
-
Radiopharmaceutical Administration:
-
Dose: The recommended dose for adults is 111 MBq to 259 MBq (3 mCi to 7 mCi).[9]
-
Administration: Administer as an intravenous bolus injection using aseptic technique. Follow with a saline flush to ensure the full dose is delivered.[9][21]
-
Diuretic (Optional): To reduce urinary artifacts, a diuretic (e.g., 20 mg furosemide IV) may be administered at the time of injection, unless contraindicated.[8][9]
-
-
Image Acquisition:
-
Uptake Time: Begin scanning 50 to 100 minutes after the intravenous injection.[9]
-
Patient Positioning: Position the patient supine with arms raised above the head to avoid truncation artifacts and beam hardening in the torso.[9][14]
-
Scanning Range: The scan should typically cover from the mid-thigh to the base of the skull.[9]
-
Visual Troubleshooting Guides
Below are diagrams to visualize common artifact pathways and troubleshooting logic.
Caption: General troubleshooting workflow for common artifacts.
Caption: Flowchart explaining the cause of halo artifacts.
Caption: Decision logic for interpreting unexpected focal uptake.
References
- 1. Scatter Artifact with Ga-68-PSMA-11 PET: Severity Reduced With Furosemide Diuresis and Improved Scatter Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 3. Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gallium-68 Prostate-Specific Membrane Antigen Positron Emission Tomography: A Practical Guide for Radiologists and Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Investigation of the halo-artifact in 68Ga-PSMA-11-PET/MRI | PLOS One [journals.plos.org]
- 8. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Scatter Artifact with Ga-68-PSMA-11 PET: Severity Reduced With Furosemide Diuresis and Improved Scatter Correction | Semantic Scholar [semanticscholar.org]
- 11. Scatter Artifact with Ga-68-PSMA-11 PET: Severity Reduced With Furosemide Diuresis and Improved Scatter Correction [escholarship.org]
- 12. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cme.lww.com [cme.lww.com]
- 15. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. jscholaronline.org [jscholaronline.org]
- 18. FDG PET/CT: Artifacts and Pitfalls [icrjournal.ir]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. newyorkoncology.com [newyorkoncology.com]
- 22. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
- 23. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Anesthesia Protocols and Ga-68 Gozetotide Biodistribution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential impact of anesthesia protocols on the biodistribution of Gallium-68 (Ga-68) gozetotide (PSMA-11) in preclinical and clinical research.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments that could be related to the chosen anesthesia protocol.
| Observed Issue | Potential Anesthesia-Related Cause | Troubleshooting Steps & Recommendations |
| Altered Tracer Pharmacokinetics | Different anesthetics can modify the metabolism and clearance of PET tracers. For instance, a study on [18F]SynVesT-1 showed that ketamine-xylazine resulted in a higher percentage of intact tracer in plasma compared to isoflurane (B1672236).[1] | - Standardize Anesthesia: Use a consistent anesthesia protocol across all animals and experimental groups to minimize variability.- Characterize Metabolism: If significant discrepancies are observed, consider conducting tracer metabolism studies for your specific anesthesia protocol.- Select Appropriate Anesthetic: Be aware of the known physiological effects of your chosen anesthetic. For example, ketamine/xylazine (B1663881) can reduce heart rate, while isoflurane can depress respiration.[1] |
| Variable Tumor Uptake | Anesthetics may have direct or indirect effects on tumor biology. Some volatile anesthetics have been suggested to increase the expression of pro-tumorigenic factors in vitro, though the clinical significance of short-term exposure is unclear.[2] Propofol, on the other hand, has shown some anti-tumor properties in preclinical studies.[2][3] | - Consistent Protocol: Maintain a consistent anesthetic agent, depth of anesthesia, and duration of exposure for all imaging sessions.- Consider Biological Effects: Be aware that some anesthetics might modulate signaling pathways that could, in theory, affect PSMA expression. However, direct evidence for an anesthetic-induced change in PSMA expression during a typical imaging window is lacking. |
| Changes in Organ Biodistribution | Anesthetics can alter physiological parameters that influence tracer distribution. For example, changes in cardiac output, blood pressure, and renal function can affect the delivery and clearance of Ga-68 gozetotide. Ketamine-dexmedetomidine and ketamine-xylazine have been shown to decrease rectal temperature and induce cardiorespiratory depression in rodents, which could impact biodistribution.[4] | - Monitor Vital Signs: Continuously monitor physiological parameters such as heart rate, respiratory rate, and body temperature during anesthesia and imaging.[4][5]- Maintain Homeostasis: Use warming pads to maintain body temperature and ensure adequate oxygenation.[4]- Document Everything: Keep detailed records of the anesthetic protocol for each experiment, including the agent, dose, route of administration, and duration of anesthesia. |
| Unexpected Uptake in Non-Target Tissues | Physiological stress induced by certain anesthetic protocols could potentially lead to non-specific tracer uptake in certain tissues. | - Acclimatize Animals: Properly acclimatize animals to the experimental procedures to minimize stress.- Refine Anesthetic Technique: Ensure a smooth induction and recovery from anesthesia. Premedication with agents like xylazine can reduce the stress of isoflurane induction in mice.[5] |
Frequently Asked Questions (FAQs)
Q1: Which anesthesia protocol is recommended for preclinical Ga-68 gozetotide PET imaging?
A1: There is currently no universally accepted "gold standard" anesthesia protocol for preclinical Ga-68 gozetotide imaging. The choice of anesthetic often depends on the specific experimental requirements, institutional guidelines, and the researcher's experience. Commonly used protocols in preclinical research include inhaled isoflurane and injectable cocktails such as ketamine/xylazine.[4][6] It is crucial to maintain consistency in the chosen protocol throughout a study to ensure data comparability.
Q2: Can the choice of anesthetic affect PSMA expression?
A2: While some studies suggest that certain anesthetics can influence tumor cell biology and signaling pathways in vitro over long exposure times, there is currently no direct evidence to suggest that the short-term anesthesia used for PET imaging significantly alters PSMA expression.[2] However, researchers should be aware of the potential for biological effects and maintain consistent anesthesia protocols.
Q3: How can I minimize the impact of anesthesia on my experimental results?
A3: To minimize the influence of anesthesia on your Ga-68 gozetotide biodistribution studies, it is essential to:
-
Standardize your protocol: Use the same anesthetic agent, dose, and duration for all animals in your study.
-
Monitor physiological parameters: Keep track of and maintain normal physiological function (heart rate, respiration, body temperature) during the procedure.[4][5]
-
Document thoroughly: Record all details of the anesthesia and imaging procedure for each animal.
Q4: Are there any known interactions between specific anesthetics and Ga-68 gozetotide?
A4: To date, no specific studies have been published that directly compare the biodistribution of Ga-68 gozetotide under different anesthesia protocols. One study on a different PET tracer, [18F]SynVesT-1, did show that isoflurane and ketamine-xylazine anesthesia resulted in different tracer metabolism.[1] This highlights the potential for anesthetics to influence tracer pharmacokinetics, and researchers should consider this as a possible source of variability.
Q5: My institution has switched its standard anesthesia protocol. How will this affect my ongoing longitudinal study?
A5: A change in anesthesia protocol mid-study can introduce a significant confounding variable. It is highly recommended to complete the longitudinal study using the original anesthesia protocol. If this is not possible, the data from the two different protocols should be analyzed separately, and the change in methodology must be clearly reported in any publications. A pilot study to compare the old and new protocols' effects on Ga-68 gozetotide biodistribution in a small cohort of animals would be advisable.
Experimental Protocols & Methodologies
For researchers interested in investigating the impact of anesthesia on Ga-68 gozetotide biodistribution, a detailed experimental protocol is crucial. Below is a hypothetical methodology based on common practices in preclinical PET imaging.
Experimental Workflow for Assessing Anesthesia Impact
References
- 1. Isoflurane and ketamine-xylazine modify pharmacokinetics of [18F]SynVesT-1 in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Anesthetic Drugs and Statins in Prostate Cancer Recurrence: Starting at the Actual Knowledge and Walking through a New Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Interactions Between Anesthetic Agents and Chemotherapeutic Agents in Cancer Cell Lines Studied In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Isoflurane, Ketamine-Dexmedetomidine, and Ketamine-Xylazine for General Anesthesia during Oral Procedures in Rice Rats (Oryzomys palustris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Ketamine or Xylazine to Provide Balanced Anesthesia with Isoflurane in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in low-dose Ga-68 gozetotide scans
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on improving the signal-to-noise ratio (SNR) in low-dose Gallium-68 (Ga-68) gozetotide positron emission tomography (PET) scans. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in low-dose Ga-68 gozetotide PET imaging?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (true radiotracer uptake in a lesion) to the level of background noise. In PET imaging, high noise can obscure small or low-avidity lesions, leading to reduced diagnostic accuracy and quantitative errors. This is particularly challenging in low-dose scans, where reduced injected radioactivity or shorter scan times result in lower count statistics and inherently higher noise.[1][2] Improving SNR is crucial for maintaining image quality and ensuring reliable lesion detectability.[3]
Q2: What are the primary factors influencing SNR in a low-dose Ga-68 gozetotide scan?
A2: Several factors impact SNR, including:
-
Injected Dose: Lower doses of radiotracer lead to fewer positron emission events, resulting in lower count statistics and increased image noise.[2][4]
-
Acquisition Time: Shorter scan durations per bed position reduce the number of detected coincidence events, which directly degrades SNR.[5][6]
-
Patient Habitus: Larger patients cause greater photon attenuation and scatter, which can reduce image quality if not properly corrected.[4]
-
Reconstruction Algorithm: The method used to reconstruct the image from raw data significantly affects noise. Iterative algorithms like OSEM are standard, but more advanced methods can offer superior noise management.[2][7]
-
Scanner Technology: Modern scanners with higher sensitivity, such as those with a long axial field-of-view (LAFOV), can improve count statistics and SNR.[4][8]
-
Post-Processing: Denoising techniques, including artificial intelligence (AI)-based methods, can be applied after reconstruction to improve SNR.[9][10]
Q3: How do advanced reconstruction algorithms improve SNR compared to standard methods?
A3: Standard reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) can amplify noise, especially with a high number of iterations.[11] Advanced algorithms, such as Bayesian penalized-likelihood (e.g., Q.Clear) or Block Sequential Regularized Expectation Maximization (BSREM), incorporate a penalty term during reconstruction to suppress noise while preserving signal.[1][3] This allows for improved image quality and quantification, especially in low-count scenarios, by finding an optimal balance between noise and signal recovery.[3][7] For Ga-68 based tracers, studies have shown these methods can improve SNR and contrast-to-noise ratio (CNR) over OSEM.[11][12]
Q4: What is the role of Artificial Intelligence (AI) and Deep Learning (DL) in enhancing low-dose scans?
Q5: Can optimizing uptake and acquisition times improve SNR for Ga-68 gozetotide?
A5: Yes. Extending the acquisition time per bed position allows the scanner to collect more coincidence events, which directly improves counting statistics and reduces image noise.[2][6] Studies have shown that increasing scan time from very short durations (e.g., 0.5 minutes) to longer times (e.g., 7 minutes) significantly improves lesion detectability and image quality.[6] Additionally, optimizing the uptake time (the period between tracer injection and scanning) can improve the tumor-to-background ratio (TBR). For Ga-68 PSMA agents, later imaging (e.g., 4 hours post-injection) on highly sensitive scanners has been shown to improve TBR and SNR, although this must be balanced against the short 68-minute half-life of Ga-68.[8] The recommended uptake time is typically 50 to 100 minutes.[19]
Troubleshooting Guide: Common Issues in Low-Dose Imaging
| Issue | Potential Causes | Recommended Solutions & Methodologies |
| Excessive Image Noise | 1. Insufficient injected dose or short acquisition time. 2. Suboptimal reconstruction parameters. 3. Limitations of older scanner technology. | 1. Increase Acquisition Time: If reducing the dose is the primary goal, compensate by increasing the scan time per bed position to improve count statistics.[2][6] 2. Use Advanced Reconstruction: Employ a penalized-likelihood algorithm (e.g., Q.Clear, BSREM) instead of standard OSEM. Experiment with the penalization factor (β) to find the optimal balance between noise suppression and signal preservation.[3][7] 3. Apply AI-Based Denoising: Utilize a validated deep learning model to post-process the reconstructed images. This can effectively remove noise and enhance image quality to approximate a full-dose scan.[5][18] |
| Poor Lesion Detectability / Low Contrast | 1. High noise obscuring small or low-uptake lesions. 2. Inadequate uptake time leading to low tumor-to-background ratio (TBR). 3. Partial volume effects diminishing the apparent uptake in small lesions. | 1. Improve SNR: Follow the steps for reducing image noise. Lower noise directly improves the contrast-to-noise ratio (CNR), making lesions more conspicuous.[20] 2. Optimize Uptake Time: While the standard is 50-100 minutes, on highly sensitive LAFOV scanners, later acquisition (e.g., 4 hours) can significantly increase TBR.[8][19] For standard scanners, adhere to the recommended 60-minute uptake time for optimal contrast.[21] 3. Incorporate PSF Modeling: Use reconstruction algorithms that include Point Spread Function (PSF) correction. This models the scanner's resolution limits and can recover signal lost due to partial volume effects, improving contrast in small lesions.[3][22] |
| Inaccurate Quantification (SUV values) | 1. High noise levels biasing SUV measurements. 2. Reconstruction algorithm settings affecting quantitative accuracy. 3. Inappropriate region-of-interest (ROI) placement due to blurry or noisy images. | 1. Balance Noise and Recovery: When using advanced reconstruction algorithms, be aware that very high penalization factors can suppress noise but may also reduce SUVmax.[11] Validate settings using phantom studies to find a β-value that maintains quantitative accuracy. 2. Standardize Protocols: Ensure consistent reconstruction parameters (iterations, subsets, filters) across all studies to maintain comparability of SUV measurements.[2] 3. Improve Image Quality First: By improving SNR and contrast, ROI delineation becomes more accurate and reproducible, leading to more reliable SUV measurements. |
Experimental Protocols & Methodologies
Protocol 1: Evaluating Penalized-Likelihood vs. OSEM Reconstruction
Objective: To compare the impact of a penalized-likelihood reconstruction algorithm (e.g., Q.Clear) against a standard OSEM algorithm on image quality in low-dose Ga-68 gozetotide scans.
Methodology:
-
Data Acquisition: Acquire patient data in list mode. This is critical as it allows for the same raw data to be reconstructed multiple times with different parameters.[7]
-
Simulate Low-Dose: Reconstruct the full-acquisition list-mode data for a standard duration (e.g., 1.5 min/bed). Then, create reconstructions using truncated list-mode files to simulate shorter acquisition times (e.g., 1.0 min/bed and 0.5 min/bed), which corresponds to a reduced dose.[7][23]
-
Image Reconstruction:
-
OSEM: Reconstruct the data using your site's standard clinical OSEM protocol (e.g., 3 iterations, 8 subsets, 6-mm post-processing filter).[7]
-
Penalized-Likelihood (PL): Reconstruct the same datasets using the PL algorithm. Systematically vary the penalization factor (β-value) across a clinically relevant range (e.g., for Q.Clear, β values from 300 to 2200 have been investigated for Ga-68).[7]
-
-
Quantitative Analysis:
-
Define Regions of Interest (ROIs) in target lesions and in a uniform background area (e.g., healthy liver tissue).
-
For each reconstruction, calculate key metrics:
-
Signal-to-Noise Ratio (SNR): Mean uptake in lesion ROI / Standard deviation of background ROI.
-
Contrast-to-Noise Ratio (CNR): (Mean uptake in lesion ROI - Mean uptake in background ROI) / Standard deviation of background ROI.
-
SUVmax and SUVmean for target lesions.
-
-
-
Qualitative Analysis: Have experienced nuclear medicine physicians or radiologists blindly review and score the different reconstructions based on a 5-point scale for image quality, noise level, and lesion conspicuity.[23]
Protocol 2: Implementing an AI/DL Denoising Workflow
Objective: To use a deep learning model to enhance the quality of low-dose Ga-68 gozetotide PET images.
Methodology:
-
Data Curation:
-
Assemble a training dataset of paired PET images. For each subject, acquire a full-dose/long-acquisition scan (ground truth) and a corresponding low-dose/short-acquisition scan.[5] List-mode acquisition is ideal for generating these pairs from the same scan.
-
The low-dose images will serve as the input to the network, and the full-dose images will be the target output.
-
-
Network Architecture Selection:
-
Model Training:
-
Train the network to learn the mapping from low-dose to full-dose images. The network adjusts its internal parameters to minimize a "loss function," which measures the difference between the network's output and the ground truth full-dose image (e.g., using Mean Squared Error).[5]
-
-
Model Validation:
-
Use an independent test dataset (not used during training) to evaluate the model's performance.
-
Quantitative Data Summary
Table 1: Impact of Dose/Acquisition Time Reduction on Image Quality
Based on a study simulating dose reduction for 68Ga-PSMA-11 by shortening acquisition time from a 3-min standard.
| Dose Level | Simulated Mean Dose (MBq/kg) | Mean Image Quality Score (1-5 scale) | Lesion Detection Rate (Reader Average) |
| Standard Dose | 1.9 ± 0.1 | 4.1 ± 0.4 | 98.3% |
| Low Dose (2/3) | 1.3 ± 0.1 | 3.4 ± 0.7 | 88.7% |
| Very Low Dose (1/3) | 0.6 ± 0.0 | 1.9 ± 0.4 | 68.7% |
| (Data synthesized from Rauscher et al., J Nucl Med, 2018)[23] |
Table 2: Performance of AI Denoising on Low-Dose PET
Comparison of a deep learning method against original low-dose images and other denoising algorithms.
| Image Type | Root-Mean-Square Error (RMSE) | Peak Signal-to-Noise Ratio (PSNR) | Structural Similarity (SSIM) Index |
| Ultra-Low-Dose Image | Baseline | Baseline | Baseline |
| AI Denoised Image | >50% Reduction | +7 dB Gain | Higher than original low-dose |
| (Data from a study on ultra-low-dose PET, demonstrating significant quantitative improvement)[15] |
Table 3: Comparison of Reconstruction Algorithms for 68Ga-PSMA
Illustrative improvements reported when using a penalized-likelihood algorithm over standard OSEM.
| Metric | Improvement with Penalized-Likelihood |
| Image Noise | Up to 32% Reduction |
| Image Contrast | Up to 17% Improvement |
| SUVmax | Up to 15% Increase |
| (Data synthesized from Yang et al., as cited in a review by Lechtman et al.)[12] |
Visualizations: Workflows and Logic Diagrams
Caption: A workflow for diagnosing and resolving low SNR issues in PET scans.
Caption: Logical workflow for comparing different image reconstruction algorithms.
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. appliedradiology.com [appliedradiology.com]
- 5. Image Denoising of Low-Dose PET Mouse Scans with Deep Learning: Validation Study for Preclinical Imaging Applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 68Ga-PSMA-11 PET/MRI: determining ideal acquisition times to reduce noise and increase image quality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can a penalized-likelihood estimation algorithm be used to reduce the injected dose or the acquisition time in 68Ga-DOTATATE PET/CT studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility of late acquisition [68Ga]Ga-PSMA-11 PET/CT using a long axial field-of-view PET/CT scanner for the diagnosis of recurrent prostate cancer—first clinical experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AI-Driven Advances in Low-Dose Imaging and Enhancement—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial Intelligence-based Image Enhancement in PET Imaging: Noise Reduction and Resolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β1600 Q.Clear Digital Reconstruction of [68Ga]Ga-DOTANOC PET/CT Improves Image Quality in NET Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review on Low-Dose Emission Tomography Post-Reconstruction Denoising with Neural Network Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. auntminnie.com [auntminnie.com]
- 16. radiologybusiness.com [radiologybusiness.com]
- 17. A personalized deep learning denoising strategy for low-count PET images - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Artificial intelligence-based 68Ga-DOTATOC PET denoising for optimizing 68Ge/68Ga generator use throughout its lifetime [frontiersin.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Modeling contrast-to-noise ratio from list mode reconstructions of 68Ga DOTATATE PET/CT: predicting detectability of hepatic metastases in shorter acquisition PET reconstructions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of uptake time on image quality of [68 Ga]Ga-PSMA-11 PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimization of image reconstruction for 68Ga-PSMA on a digital PET/CT scanner: a comparison of tof and psf reconstruction for improved contrast-to-noise ratio (CNR) [inis.iaea.org]
- 23. Can the Injected Dose Be Reduced in 68Ga-PSMA-11 PET/CT While Maintaining High Image Quality for Lesion Detection? - PMC [pmc.ncbi.nlm.nih.gov]
quality control procedures for research-grade Ga-68 gozetotide
This technical support center provides troubleshooting guidance and frequently asked questions regarding the quality control of research-grade Gallium-68 (B1239309) (Ga-68) gozetotide.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for Ga-68 gozetotide?
A1: The primary quality control tests for Ga-68 gozetotide include visual inspection for appearance, pH measurement, and determination of radiochemical purity.[1][2] It is also crucial to measure the total radioactivity using a dose calibrator.[1]
Q2: What is the expected appearance of the final Ga-68 gozetotide solution?
A2: The solution should be clear, colorless, and free from any particulate matter.[1][2] Some preparations may allow for a colorless to slightly yellow solution.[2][3][4]
Q3: What is the acceptable pH range for the final product?
A3: The pH of the final Ga-68 gozetotide injection should be within the range of 3.2 to 6.5.[1]
Q4: What is the minimum acceptable radiochemical purity?
A4: The radiochemical purity of Gallium Ga-68 gozetotide must be at least 95%.[1] This means that non-complexed Gallium-68 species should not exceed 5%.[1]
Q5: How long is the prepared Ga-68 gozetotide stable?
A5: After radiolabeling, Ga-68 gozetotide injection should be used within 4 hours.[1][5]
Q6: What is the half-life of Gallium-68?
A6: Gallium-68 has a half-life of 68 minutes.[5][6]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and quality control of Ga-68 gozetotide.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the final solution (e.g., pink tinge) | Use of non-silicone coated needles during preparation.[7] | Ensure that only silicone-coated needles are used for all steps of the preparation process.[7] |
| Low Radiochemical Purity (<95%) | Incomplete labeling reaction. | - Ensure proper vial agitation after adding the Gallium-68 chloride to the precursor vial.[7][8] - Verify the correct incubation time (typically 5-10 minutes) and temperature (room temperature).[1][7] - Check the quality and pH of the generator eluate. |
| Inconsistent Labeling Results | Lack of vial inversion or agitation.[7][8] | After adding the Gallium-68 chloride, ensure the reaction vial is properly agitated or inverted to ensure a homogenous mixture.[7][8] |
| Particulate Matter in the Final Solution | - Incomplete dissolution of kit components. - Contamination during preparation. | - Visually inspect the solution behind a lead glass shield before administration.[1][9] - Ensure all components are fully dissolved before proceeding with the next steps. - Maintain strict aseptic technique throughout the entire procedure.[1][4] |
| pH Out of Specification | Incorrect buffer volume or concentration. | Verify the correct volume and concentration of the acetate (B1210297) buffer solution used for pH adjustment.[7][9] |
Quality Control Specifications
The following table summarizes the key quality control specifications for the final Ga-68 gozetotide injection.
| Parameter | Specification | Method |
| Appearance | Clear, colorless (or slightly yellow), and free from particulate matter.[1][2][3] | Visual Inspection[1] |
| pH | 3.2 to 6.5[1] | pH-indicator strips[1] |
| Radiochemical Purity | Gallium Ga 68 gozetotide ≥ 95% Non-complexed gallium-68 species ≤ 5%[1] | Instant Thin Layer Chromatography (ITLC)[1] |
| Half-life | 68 minutes[5][6] | Gamma Ray Spectroscopy |
Experimental Protocols
Radiochemical Purity Determination by Instant Thin Layer Chromatography (ITLC)
This procedure is used to determine the radiochemical purity of Gallium Ga 68 gozetotide injection.
Materials:
-
ITLC SG strips
-
Mobile Phase: Ammonium acetate 1M: Methanol (1:1 V/V)[1]
-
Developing tank
-
Radiometric TLC scanner
Procedure:
-
Apply a small spot of the Ga-68 gozetotide injection onto the origin of an ITLC SG strip.
-
Place the strip in the developing tank containing the mobile phase.
-
Allow the mobile phase to travel up the strip for a distance of 6 cm from the point of application.[1]
-
Remove the strip from the tank and allow it to dry.
-
Scan the strip using a radiometric TLC scanner to determine the distribution of radioactivity.
Interpretation of Results:
-
Non-complexed Gallium-68 species: Remain at the origin (Rf = 0 to 0.2).[1]
-
Gallium Ga 68 gozetotide: Migrates with the solvent front (Rf = 0.8 to 1.0).[1]
Calculation: ``` % Radiochemical Purity = (Activity of Ga-68 gozetotide peak / Total activity on the strip) x 100
Caption: Troubleshooting Low Radiochemical Purity
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. illuccixhcp.com [illuccixhcp.com]
- 5. drugs.com [drugs.com]
- 6. Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low- and high-grade prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of routine [68Ga]Ga-PSMA-11 preparation using Locametz and Illuccix kits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Ga-68 Gozetotide Non-Specific Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding of Ga-68 gozetotide (also known as Ga-68 PSMA-11) in tissues.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Ga-68 gozetotide, leading to high non-specific binding.
Issue 1: High Background Signal in PET Images, Particularly in the Abdomen
-
Question: We are observing a high background signal in our Ga-68 gozetotide PET images, which is obscuring the specific tumor uptake. What are the potential causes and solutions?
-
Answer: High background signal can be attributed to several factors:
-
Poor Radiolabeling Efficiency: Incomplete chelation of Ga-68 can lead to the presence of free Ga-68 in the injectate. Free gallium is known to bind to plasma proteins like transferrin, resulting in high blood pool activity and non-specific uptake in organs like the liver and spleen.
-
Troubleshooting Steps:
-
Quality Control of Radiolabeling: Always perform radiochemical purity testing (e.g., via iTLC or HPLC) of the final product before injection to ensure it meets the required specifications (typically >95%).
-
Optimize Labeling Conditions: Review your radiolabeling protocol. Ensure the pH of the reaction mixture is within the optimal range (typically 4.0-5.0) for Ga-68 chelation with the HBED-CC chelator of gozetotide. Check the quality and age of the generator eluate, as metallic impurities can compete with Ga-68 for the chelator.
-
-
-
Patient-Specific Factors:
-
Impaired Renal Function: Reduced kidney function can slow the clearance of the radiotracer, leading to prolonged circulation time and higher background activity.
-
Hydration Status: Dehydration can lead to more concentrated tracer in the blood and tissues.
-
Troubleshooting Steps:
-
Patient Preparation: Ensure subjects are well-hydrated before and after the injection of Ga-68 gozetotide to promote urinary excretion and reduce radiation exposure.[1][2]
-
Diuretics: Consider the administration of a diuretic, such as furosemide (B1674285), at the time of injection to enhance urinary clearance and reduce activity in the bladder and ureters, which can sometimes create artifacts.[1][3][4]
-
-
-
Imaging Protocol:
-
Uptake Time: Imaging too early can result in high blood pool activity.
-
Troubleshooting Steps:
-
-
Issue 2: High Uptake in Salivary and Lacrimal Glands Obscuring Head and Neck Lesions
-
Question: We are seeing very intense uptake in the salivary and lacrimal glands, making it difficult to assess for metastatic disease in the head and neck region. Is this normal, and can it be reduced?
-
Answer: High physiological uptake in the salivary (parotid, submandibular, sublingual) and lacrimal glands is a known characteristic of Ga-68 gozetotide biodistribution.[6][7] This is due to specific PSMA expression in these tissues. However, several strategies can be employed to potentially reduce this uptake for research purposes:
-
Pharmacological Interventions (Preclinical Research):
-
Cold Ligand Competition: Administering an excess of non-radiolabeled PSMA-11 ligand can reduce the effective molar activity and has been shown to decrease uptake in the salivary glands and kidneys without significantly impacting tumor uptake in preclinical models.[8][9]
-
Atropine (B194438): Sublingual administration of atropine has demonstrated a significant reduction in Ga-68 gozetotide uptake in the salivary glands in preclinical studies.[1]
-
Monosodium Glutamate (B1630785) (MSG): MSG has been shown to decrease salivary and kidney uptake of Ga-68 gozetotide in a dose-dependent manner in preclinical models, without affecting tumor uptake.[10]
-
-
Clinical Imaging Considerations:
-
While not a method to reduce uptake, careful review of fused PET/CT or PET/MRI images is crucial to anatomically localize the uptake and differentiate it from pathological lesions.
-
-
Issue 3: Differentiating Inflammatory from Malignant Uptake
-
Question: We have observed Ga-68 gozetotide uptake in a location that is not a typical site for prostate cancer metastasis. How can we determine if this is a true positive or non-specific uptake due to inflammation or other benign conditions?
-
Answer: Ga-68 gozetotide uptake is not entirely specific to prostate cancer. PSMA expression has been reported in the neovasculature of various other malignancies and in several benign conditions, including inflammatory and regenerative processes.
-
Common Sites of Non-Malignant Uptake:
-
Bone: Healing fractures, Paget's disease, fibrous dysplasia, and osteomyelitis.
-
Soft Tissues: Granulomatous diseases (e.g., sarcoidosis, tuberculosis), pancreatitis, and post-surgical or post-radiation inflammation.
-
Ganglia: Sympathetic ganglia (e.g., celiac, stellate, sacral) can show physiological uptake.[11][12]
-
-
Troubleshooting and Differentiation Strategies:
-
Correlate with Anatomical Imaging: Carefully examine the corresponding CT or MRI images for features suggestive of benign processes (e.g., typical appearance of a healing fracture, degenerative changes, or specific patterns of inflammation).
-
Quantitative Analysis (SUVmax): While there is overlap, malignant lesions generally exhibit higher SUVmax values than benign or inflammatory processes. However, a definitive cutoff value has not been established, and interpretation should be made with caution.[13][14]
-
Dual-Tracer Imaging (Research Setting): In a research context, comparing uptake with a non-specific inflammatory tracer like 18F-FDG can sometimes help differentiate. For instance, lymph node metastases typically show significantly higher PSMA and FDG uptake compared to ganglia.[11]
-
Clinical Correlation and Histopathology: The gold standard for definitive diagnosis is histopathological confirmation of the suspected lesion.[2][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of non-specific binding of Ga-68 gozetotide?
A1: The term "non-specific binding" in the context of Ga-68 gozetotide can refer to several phenomena:
-
Physiological PSMA Expression: Uptake in tissues other than the prostate, such as the salivary glands, kidneys, spleen, and small intestine, is largely due to specific binding to physiologically expressed PSMA.[6][7]
-
Neovasculature Expression: PSMA is often expressed in the neovasculature of various non-prostatic tumors, leading to uptake in other cancers.
-
Inflammatory and Regenerative Processes: Increased blood flow and vascular permeability in areas of inflammation or healing can lead to higher accumulation of the tracer. Additionally, activated fibroblasts and macrophages in these areas may express PSMA.
-
Free Gallium-68: If the radiolabeling is suboptimal, free Ga-68 can circulate and bind non-specifically to proteins like transferrin, leading to increased blood pool activity and uptake in the liver and spleen.
Q2: What are the typical SUVmax values for Ga-68 gozetotide in normal tissues versus malignant lesions?
A2: SUVmax values can vary significantly between patients and imaging systems. However, the following tables provide a general overview of reported values.
Table 1: Representative SUVmax Values of Ga-68 Gozetotide in Normal Organs and Benign Lesions
| Tissue/Lesion | Mean SUVmax (Range or ± SD) | Reference |
| Kidney | 33.91 ± 8.81 | [16] |
| Liver | 1.54 ± 0.40 | [16] |
| Spleen | 8.1 ± 3.5 | [13] |
| Parotid Gland | ~15-20 | [6] |
| Submandibular Gland | ~15-20 | [6] |
| Bone (Normal) | < 2.0 | [6] |
| Ganglia (Cervical/Coeliac) | 2.3 ± 0.7 | [11] |
| Ganglia (Sacral) | 1.8 ± 0.4 | [11] |
| Inflammatory Lesions | Generally lower than malignant lesions, but can overlap. | [17] |
Table 2: Representative SUVmax Values of Ga-68 Gozetotide in Malignant Lesions
| Lesion Type | Mean SUVmax (Range or ± SD) | Reference |
| Primary Prostate Cancer | 13.2 ± 11.7 (Correlates with Gleason Score) | [13] |
| Bone Metastases | 16.4 ± 14.8 (Generally higher than ganglia) | [11][18] |
| Lymph Node Metastases | 16.4 ± 14.8 | [11][18] |
Q3: Are there any specific experimental conditions that can be optimized to minimize non-specific binding in vitro?
A3: Yes, in in vitro binding assays, several steps can be taken to minimize non-specific binding:
-
Blocking Agents: Use a blocking agent, such as a non-ionic detergent (e.g., Tween-20 or Triton X-100) at a low concentration (e.g., 0.1%) in your binding and wash buffers.
-
Bovine Serum Albumin (BSA): Including BSA (e.g., 1-5%) in the binding buffer can help to block non-specific binding sites on the cell surface and plasticware.
-
Washing Steps: Increase the number and duration of washing steps after incubation with the radioligand to more effectively remove unbound and loosely bound tracer.
-
Use of a Competitive Inhibitor: To determine specific binding, run a parallel experiment with a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA) to block the specific binding sites. The difference between total binding and binding in the presence of the competitor represents the specific binding.
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay for Ga-68 Gozetotide
This protocol is designed to determine the binding affinity (IC50) of a test compound against Ga-68 gozetotide in PSMA-positive cells (e.g., LNCaP).
-
Cell Culture: Culture LNCaP cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80-90% confluency in 24-well plates.
-
Preparation of Reagents:
-
Binding Buffer: PBS containing 1% BSA.
-
Ga-68 Gozetotide: Prepare a working solution with a known concentration and radioactivity.
-
Competitor Compound: Prepare serial dilutions of the non-radiolabeled test compound and a known PSMA inhibitor (e.g., 2-PMPA as a positive control) in binding buffer.
-
-
Assay Procedure:
-
Wash the cells twice with cold PBS.
-
Add 250 µL of binding buffer containing the serially diluted competitor compound to each well.
-
Add 250 µL of binding buffer containing a fixed concentration of Ga-68 gozetotide to each well.
-
Incubate the plate at 4°C for 1 hour with gentle agitation.
-
-
Washing and Lysis:
-
Aspirate the incubation medium and wash the cells three times with 1 mL of cold binding buffer.
-
Lyse the cells by adding 500 µL of 1 M NaOH to each well and incubating for 10 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to gamma counter tubes and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: In Vivo Biodistribution Study of Ga-68 Gozetotide in a Xenograft Mouse Model
This protocol outlines the procedure for assessing the tissue distribution of Ga-68 gozetotide in mice bearing PSMA-positive tumors (e.g., LNCaP xenografts).
-
Animal Model: Use male immunodeficient mice (e.g., BALB/c nude) bearing subcutaneously implanted LNCaP tumors. Tumors should reach a size of approximately 100-200 mm³.
-
Radiotracer Preparation and Administration:
-
Prepare Ga-68 gozetotide under sterile conditions and determine the radiochemical purity.
-
Administer a known amount of activity (e.g., 1-2 MBq) in a volume of 100-200 µL via intravenous tail vein injection.
-
-
Tissue Harvesting:
-
At predefined time points post-injection (e.g., 30, 60, 120 minutes), euthanize the mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
-
Quantification:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios to assess targeting efficacy.
-
Visualizations
Caption: PSMA internalization pathway upon Ga-68 gozetotide binding.
Caption: Preclinical evaluation workflow for Ga-68 PSMA radiotracers.
References
- 1. Sublingual Atropine Administration as a Tool to Decrease Salivary Glands’ PSMA-Ligand Uptake: A Preclinical Proof of Concept Study Using [68Ga]Ga-PSMA-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallium (68Ga) gozetotide - Wikipedia [en.wikipedia.org]
- 3. Bladder activity of different PSMA PET radioligands and impact of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Improving 68Ga-PSMA PET/MRI of the Prostate with Unrenormalized Absolute Scatter Correction | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Differences in Distribution and Detection Rate of the [68Ga]Ga-PSMA Ligands PSMA-617, -I&T and -11—Inter-Individual Comparison in Patients with Biochemical Relapse of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intra-individual comparison of 68Ga-PSMA-11 and 18F-DCFPyL normal-organ biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. isoSolutions – Monosodium glutamate reduces 68Ga-PSMA-11 uptake in salivary glands and kidneys in preclinical prostate cancer model [isosolutions.com]
- 11. Frontiers | Use of 68Ga-PSMA-11 and 18F-FDG PET-CT Dual-Tracer to Differentiate Between Lymph Node Metastases and Ganglia [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. newyorkoncology.com [newyorkoncology.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
impact of image reconstruction algorithms on Ga-68 gozetotide quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallium-68 (Ga-68) gozetotide positron emission tomography (PET) imaging. The following sections address common issues related to the impact of image reconstruction algorithms on the quantitative accuracy of Ga-68 gozetotide PET scans.
Frequently Asked Questions (FAQs)
Q1: What are the most common image reconstruction algorithms used for Ga-68 gozetotide PET imaging, and how do they differ?
A1: The two most prevalent reconstruction algorithms are Ordered Subset Expectation Maximization (OSEM) and Block Sequential Regularized Expectation Maximization (BSREM), also known as Bayesian Penalized Likelihood (BPL) reconstruction.[1][2][3]
-
OSEM: This is a widely used iterative reconstruction algorithm that is the standard in many clinical settings.[2][3] It works by estimating the distribution of the radiotracer in the body that is most likely to have produced the measured projection data.
-
BSREM (or BPL): This is a more advanced iterative algorithm that incorporates a regularization penalty to control image noise.[1][2][3] This can lead to images with lower noise and potentially improved lesion detectability and quantification compared to OSEM, especially in low-count situations.[4][5]
Q2: How do OSEM and BSREM/BPL algorithms affect the quantification of Ga-68 gozetotide uptake, specifically the Standardized Uptake Value (SUV)?
A2: The choice of reconstruction algorithm can significantly impact SUV measurements. Generally, BSREM/BPL reconstructions tend to yield higher SUVmax values in lesions compared to OSEM, particularly in smaller lesions.[6][7] This is attributed to the noise reduction and improved contrast recovery with BSREM. However, the overall repeatability of SUVmax measurements between test and retest scans has been shown to be comparable for both OSEM and BPL reconstructions.[1][8][9]
Q3: What is the impact of the BSREM regularization parameter (beta, β) on Ga-68 gozetotide quantification?
A3: The beta (β) value in BSREM reconstruction controls the level of noise penalization. A higher beta value results in smoother images with less noise but may also lead to a loss of detail and lower SUVmax in small lesions. Conversely, a lower beta value produces sharper images with higher contrast and SUVmax but also with increased image noise.[4][10] The optimal beta value can depend on the lesion size, with smaller lesions potentially benefiting from a lower beta value to maximize contrast and larger lesions being adequately visualized with a higher beta value to minimize noise.[10]
Q4: Can the choice of reconstruction algorithm help in reducing scanning time or the injected dose of Ga-68 gozetotide?
A4: Yes, advanced reconstruction algorithms like BSREM/BPL have the potential to either shorten the acquisition time or reduce the administered radiotracer dose without compromising image quality.[5][11] For instance, one study demonstrated that a total variation regularized expectation maximization (TVREM) algorithm could achieve higher lesion contrast and lower image noise with a 33% reduction in acquisition time compared to OSEM.[5]
Troubleshooting Guide
Issue 1: High variability in SUV measurements for small lesions.
-
Possible Cause: Partial volume effects, where the measured activity in a small lesion is underestimated due to the limited spatial resolution of the PET scanner, can be a significant factor.[1] This effect can be exacerbated by image noise.
-
Troubleshooting Steps:
-
Utilize BSREM/BPL Reconstruction: Consider using a BSREM or BPL reconstruction algorithm, as they have been shown to potentially lower SUV signal variability in small lesions compared to OSEM.[1][8]
-
Optimize BSREM Beta Value: Experiment with different beta values. A lower beta value might improve the contrast and SUVmax of small lesions, making them more conspicuous.[10] However, be mindful of the trade-off with increased image noise.
-
Standardize Imaging Protocols: Ensure strict adherence to standardized imaging protocols, including uptake time and patient preparation, to minimize biological variability. The recommended uptake time is generally 60 minutes, with an acceptable range of 50 to 100 minutes.[12]
-
Issue 2: Inconsistent lesion detectability between different imaging sites in a multi-center trial.
-
Possible Cause: Discrepancies in PET/CT scanner hardware (e.g., analog vs. digital detectors) and the use of different reconstruction parameters can lead to variations in image quality and lesion detection rates.[11]
-
Troubleshooting Steps:
-
Harmonize Reconstruction Protocols: Establish and enforce a standardized reconstruction protocol across all participating sites. This includes specifying the algorithm (OSEM or BSREM), and for BSREM, the specific beta value to be used.
-
Cross-Calibrate Scanners: Perform phantom studies to cross-calibrate the PET scanners at all sites to ensure comparable quantitative performance.
-
Centralized Image Analysis: If feasible, have all images analyzed at a central location by the same team of readers to minimize inter-observer variability.
-
Issue 3: Reconstructed images appear excessively noisy or overly smooth.
-
Possible Cause: For OSEM, the number of iterations and subsets can influence noise. For BSREM, an inappropriate beta value is the likely culprit.
-
Troubleshooting Steps:
-
Adjust OSEM Parameters: For OSEM, increasing the number of iterations can increase noise, while post-reconstruction filtering can reduce it. A common setting is 2 iterations and 24 subsets.[1]
-
Optimize BSREM Beta Value: If using BSREM, adjust the beta value. If images are too noisy, increase the beta value. If they are too smooth and lack detail, decrease the beta value. A study on Ga-68 PSMA suggested an optimal beta value of 400 for small lesions and 500-600 for larger lesions in their specific setup.[10]
-
Quantitative Data Summary
Table 1: Comparison of SUVmax Repeatability between OSEM and BPL Reconstructions
| Reconstruction Algorithm | Overall Repeatability (Mean % ± SD) | Upper Limit of Agreement (%) | Lower Limit of Agreement (%) |
| Standard OSEM | -1.5% ± 22.7% | +42.9% | -45.9% |
| BPL (Q.Clear) | -2.1% ± 29.1% | +55.0% | -59.1% |
Data from a test-retest study in 23 patients with 65 PSMA-positive tumor lesions.[1][8]
Table 2: Impact of BSREM Reconstruction on Small Lesion SUVmax Compared to OSEM
| Scanner Model | BSREM Beta (β) Value | Average Increase in SUVmax vs. OSEM |
| GE Discovery 690 | 250 | 80% |
| GE Discovery 690 | 350 | 60% |
| GE Discovery 690 | 450 | 43% |
| GE Discovery 600 | 250 | 42% |
| GE Discovery 600 | 350 | 29% |
| GE Discovery 600 | 450 | 21% |
Data from a study involving 60 PET/CT research scans.[6]
Detailed Experimental Protocols
Protocol 1: Repeatability Study of Ga-68 PSMA PET/CT with OSEM and BPL Reconstructions
-
Patient Cohort: 23 patients with biochemical recurrence of prostate cancer.[1][8]
-
Radiotracer Administration: Intravenous injection of 1.4 MBq/kg body weight of Ga-68 PSMA on average.[1]
-
Uptake Time: An average of 58 minutes (range 55 to 69 minutes) between injection and scan acquisition.[1]
-
PET/CT Scanner: GE Healthcare Discovery 710.[1]
-
Acquisition Parameters: 2.5 minutes acquisition time per bed position.[1]
-
Image Reconstruction:
-
Quantitative Analysis: SUVmax was determined for all identified tumor lesions on both sets of reconstructed images. Repeatability was assessed using Bland-Altman analysis.[1][8]
Protocol 2: Comparison of OSEM and BSREM Reconstructions in a Clinical Setting
-
Patient Cohort: 60 patients undergoing PET/CT with various radiopharmaceuticals, including Ga-68 DOTATATE.[6]
-
PET/CT Scanners: GE Discovery 600 and 690.[6]
-
Image Reconstruction:
-
OSEM: Standard clinical reconstruction parameters were used.
-
BSREM: Reconstructions were performed with three different beta (β) values: 250, 350, and 450.[6]
-
-
Quantitative Analysis: Signal-to-noise ratio (SNR) in the liver and SUVmax of the smallest detected lesion in each patient were measured and compared between the different reconstruction methods.[6]
Visualizations
Caption: Experimental workflow for Ga-68 gozetotide PET imaging and analysis.
Caption: Factors influencing quantitative outputs in Ga-68 gozetotide PET.
References
- 1. Evaluation of Quantitative Ga-68 PSMA PET/CT Repeatability of Recurrent Prostate Cancer Lesions Using Both OSEM and Bayesian Penalized Likelihood Reconstruction Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Regularized Reconstruction and Ordered Subset Expectation Maximization Reconstruction in the Diagnostics of Prostate Cancer Using Digital Time-of-Flight 68Ga-PSMA-11 PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Quantitative and Qualitative Improvement of Low-Count [68Ga]citrate and [90Y]microspheres PET Image Reconstructions using Block Sequential Regularized Expectation Maximization Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of total variation regularized expectation maximization reconstruction on the image quality of 68Ga-PSMA PET: a phantom and patient study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard OSEM vs. regularized PET image reconstruction: qualitative and quantitative comparison using phantom data and various clinical radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Quantitative Ga-68 PSMA PET/CT Repeatability of Recurrent Prostate Cancer Lesions Using Both OSEM and Bayesian Penalized Likelihood Reconstruction Algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phantom and clinical evaluation of Block Sequential Regularized Expectation Maximization (BSREM) reconstruction algorithm in 68Ga-PSMA PET-CT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Digital versus Analog 68Ga-PSMA-11 PET/CT Performance in Hormone-Sensitive Prostate Cancer Patients with Early Biochemical Recurrence or Persistence after Radical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imaging-therapy.com [imaging-therapy.com]
Technical Support Center: Minimizing Motion Artifacts in Small Animal Ga-68 Gozetotide Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing motion artifacts during small animal Ga-68 gozetotide PET imaging.
Troubleshooting Guide
Issue: Blurry images, particularly in the thoracic and abdominal regions.
-
Question: My Ga-68 gozetotide PET images of a mouse model appear blurry, especially around the lungs and liver. What is the likely cause and how can I fix it?
-
Answer: The most probable cause of blurring in the thoracic and abdominal regions is respiratory motion.[1] To mitigate this, a multi-faceted approach is recommended:
-
Optimized Anesthesia: Ensure a stable and consistent plane of anesthesia to promote a regular and shallow breathing pattern. Inhalation anesthesia, such as isoflurane (B1672236), is commonly used as it allows for precise control over the anesthetic depth.[1]
-
Implement Respiratory Gating: This is the most effective technique for reducing respiratory motion artifacts.[1] You can employ either prospective gating, which triggers image acquisition at a specific phase of the respiratory cycle, or retrospective gating, where data is continuously acquired and then sorted based on the respiratory signal.[1]
-
Secure Animal Positioning: Proper restraint and positioning of the animal on the imaging bed are crucial to prevent gross movements.
-
Fast Scan Times: Minimizing the acquisition time for each bed position reduces the window of opportunity for motion to occur.[1]
-
Issue: "Ghosting" or double images of organs, especially the heart.
-
Question: I am observing "ghosting" or duplicate images of the heart in my cardiac PET scans. What could be causing this?
-
Answer: These artifacts are likely due to cardiac motion. For high-resolution cardiac imaging with Ga-68 gozetotide, cardiac gating is essential.[1] This technique synchronizes the image acquisition with the heart's electrical activity (ECG) or physical movement. For imaging of the thoracic region, it is often necessary to use dual gating, which corrects for both cardiac and respiratory motion simultaneously.[1]
Issue: Streak artifacts in the reconstructed images.
-
Question: My reconstructed PET images show streak artifacts. What is the source of these artifacts and how can I prevent them?
-
Answer: Streak artifacts can be caused by sporadic, jerky movements of the animal or by irregular breathing or heart rates that interfere with the gating process.[1]
-
Troubleshooting Steps:
-
Check Animal Stability: Ensure the animal is securely positioned and the anesthesia is stable. Minor twitches or sudden movements can be a sign of light anesthesia.[1]
-
Monitor Physiological Signals: Closely observe the respiratory and ECG waveforms. Irregularities can lead to inaccurate gating and result in artifacts. Adjust the anesthesia or reposition the sensors as needed.[1]
-
Post-Processing Motion Correction: If artifacts persist, some software packages offer algorithms that can retrospectively correct for motion. These can be particularly useful for correcting unpredictable movements.[1]
-
-
Issue: Misalignment between PET and CT images.
-
Question: There is a noticeable misalignment between the PET and CT data in my fused images. What could be the reason and how can I correct it?
-
Answer: Misregistration between PET and CT images can occur due to patient motion between the two scans.[2] This is more common in areas affected by respiratory motion, such as near the diaphragm.[2]
-
Solutions:
-
Image Registration Software: Post-acquisition image registration techniques can be used to align the PET and CT images. These methods can compensate for inter-frame motion.[3]
-
Combined PET/MR Imaging: Simultaneous PET/MR imaging offers an advanced solution, where the MR data can be used to measure 3D motion fields that are then incorporated into the PET reconstruction to obtain motion-corrected images.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective general strategy to minimize motion artifacts in small animal PET imaging?
A1: A comprehensive strategy is the most effective approach. This includes:
-
Optimized Anesthesia: To keep the animal immobilized and maintain stable physiological parameters.[1]
-
Physiological Gating: Synchronizing image acquisition with the animal's respiratory and/or cardiac cycle.[1]
-
Secure Animal Positioning: Proper restraint to prevent gross movement.[1]
-
Fast Scan Times: Minimizing the acquisition time reduces the opportunity for motion.[1]
Q2: Which anesthetic agent is recommended for small animal Ga-68 gozetotide imaging?
A2: Isoflurane inhalation anesthesia is highly recommended for its rapid induction and recovery, and it allows for precise control over the depth of anesthesia.[1] A typical protocol involves inducing anesthesia with 3-4% isoflurane and maintaining it with 1.5-2% isoflurane delivered via a nose cone.[1] It is crucial to continuously monitor the animal's respiratory rate and body temperature, maintaining it at 37°C with a heating pad.[1]
Q3: How does respiratory gating work and what are the different types?
A3: Respiratory gating is a technique that synchronizes PET data acquisition with the animal's breathing cycle to minimize motion artifacts.[1] There are two main types:
-
Prospective Gating: The scanner is triggered to acquire data only during a specific, quiescent phase of the respiratory cycle.[1]
-
Retrospective Gating: Data is acquired continuously along with the respiratory signal. The data is then sorted into different "bins" corresponding to different phases of the respiratory cycle, and an image is reconstructed from a specific bin.[1]
Data-driven gating is a software-based approach that can prospectively identify respiratory motion from the PET raw data and automatically trigger motion correction.[5][6]
Q4: Can motion artifacts affect the quantitative accuracy of my Ga-68 gozetotide PET data?
A4: Yes, motion artifacts can significantly impact quantitative analysis. Motion can lead to a blurring of the PET signal, which can result in:
-
Underestimation of SUVmax and SUVmean: Studies have shown that with motion correction, SUVmax and SUVmean values can significantly increase.[5]
-
Overestimation of tumor volume: Motion can make tumors appear larger than they are. Motion correction techniques have been shown to result in smaller calculated tumor volumes.[5]
Q5: Are there any post-processing techniques to correct for motion artifacts?
A5: Yes, image registration-based techniques can be applied post-acquisition to compensate for inter-frame motion.[3] These methods align dynamic PET frames to a reference frame, which can improve the quality of time-activity curves and the accuracy of the arterial input function.[3] Some software packages offer algorithms that can retrospectively correct for unpredictable movements.[1]
Experimental Protocols
Anesthesia Protocol for Small Animal PET Imaging
-
Anesthetic Agent: Use isoflurane for inhalation anesthesia.[1]
-
Induction: Place the animal (e.g., a mouse) in an induction chamber with 3-4% isoflurane in 100% oxygen.[1]
-
Maintenance: Once anesthetized, transfer the animal to the imaging bed and maintain anesthesia using a nose cone with 1.5-2% isoflurane. Adjust the concentration to maintain a stable respiratory rate (typically 40-60 breaths per minute for a mouse).[1]
-
Monitoring: Continuously monitor the animal's respiratory rate and depth. Maintain body temperature at 37°C using a heating pad and a rectal probe.[1]
Respiratory Gating Protocol
-
Animal Preparation: Anesthetize the animal as described in the anesthesia protocol.
-
Sensor Placement: Place a pneumatic respiratory sensor (e.g., a small pillow or pad) on the animal's abdomen or thorax. Ensure the sensor is positioned to detect clear and consistent respiratory movements.[1]
-
Signal Monitoring: Observe the respiratory waveform on the monitoring software to ensure a stable and regular signal.
-
Gating Setup:
-
Prospective Gating: Define a quiescent phase of the respiratory cycle (e.g., end-expiration) as the trigger for data acquisition.
-
Retrospective Gating: Acquire data continuously and use the respiratory signal to sort the data into different temporal bins. Reconstruct the image using data from the desired phase of the cycle.
-
-
Image Acquisition: Start the PET scan with the gating protocol activated.
Quantitative Data Summary
| Parameter | Without Motion Correction | With Respiratory Gating | Percentage Change | Reference |
| SUVmax | Lower | Higher | +25.3% | [5] |
| SUVmean | Lower | Higher | +28.1% | [5] |
| Tumor Volume | Higher | Lower | -21.1% | [5] |
Visualizations
A diagram illustrating the experimental workflow for small animal Ga-68 gozetotide PET imaging with a focus on minimizing motion artifacts.
A flowchart depicting the troubleshooting logic for identifying and addressing common motion artifacts in small animal PET imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 3. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 4. MR-based Motion Correction for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospective data-driven respiratory gating of [68Ga]Ga-DOTATOC PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical evaluation of data-driven respiratory gating for PET/CT in an oncological cohort of 149 patients: impact on image quality and patient management - PMC [pmc.ncbi.nlm.nih.gov]
managing high background signal in abdominal organs during Ga-68 gozetotide PET
Welcome to the technical support center for Ga-68 gozetotide PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding high background signals in abdominal organs.
Frequently Asked Questions (FAQs)
Q1: What is Ga-68 gozetotide and why is high background in abdominal organs a concern?
A1: Gallium-68 (Ga-68) gozetotide, also known as Ga-68 PSMA-11, is a radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging.[1] It targets the Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of prostate cancer cells.[1] High background signal in abdominal organs such as the liver, spleen, kidneys, and bowel can obscure or mimic cancerous lesions, potentially leading to misinterpretation of the scan results.[2][3] Differentiating true pathological uptake from physiological background is crucial for accurate diagnosis and staging.
Q2: Which abdominal organs normally show physiological uptake of Ga-68 gozetotide?
A2: Physiological uptake of Ga-68 gozetotide is expected in several organs. The most intense activity is typically seen in the kidneys and urinary bladder due to the primary excretion route of the tracer.[2] Moderate uptake is commonly observed in the liver and spleen.[2] The small bowel, particularly the duodenum and jejunum, can also show notable physiological uptake.[2]
Q3: What are the primary causes of high background signal in the liver and spleen?
A3: The liver and spleen exhibit moderate physiological uptake of Ga-68 gozetotide. This is partly due to the biological function and blood flow characteristics of these organs. While the exact mechanisms are complex, factors such as the clearance pathways of the radiotracer and the presence of PSMA expression in these tissues contribute to the background signal. It's important to note that this uptake should generally be uniform.[4] Focal areas of intense uptake may be suspicious, though benign lesions like hemangiomas can also show variable uptake.[4]
Q4: Why is there often high signal in the intestines?
A4: The small intestine, especially the proximal parts like the duodenum, shows physiological PSMA expression which is thought to be involved in folate absorption.[4] This leads to physiological uptake of Ga-68 gozetotide. Bowel activity can be variable and sometimes intense, which may interfere with the assessment of nearby lymph nodes.
Troubleshooting High Background Signal
Q5: I am observing excessively high and diffuse liver uptake. What could be the cause and how can I troubleshoot this?
A5: Unusually high or heterogeneous liver uptake can be problematic. Here are some potential causes and troubleshooting steps:
-
Radiopharmaceutical Quality: Ensure the radiopharmaceutical preparation has high radiochemical purity. Impurities or colloidal Ga-68 species can lead to altered biodistribution, including increased liver uptake.
-
Patient-Specific Factors: Certain underlying liver conditions or medications could potentially alter the biodistribution. Review the patient's clinical history for any relevant factors.
-
Image Interpretation: For selecting patients for Lutetium-177 vipivotide tetraxetan therapy, lesions are considered positive if their uptake is greater than the normal liver uptake.[5] Therefore, establishing a baseline for normal liver uptake is critical. While specific interventions to reduce liver uptake are not standard, ensuring proper radiopharmaceutical quality is the primary controllable factor.
Q6: The signal in the kidneys and urinary tract is obscuring the pelvic region. What can be done to mitigate this?
A6: High urinary activity is a common challenge due to the renal excretion of Ga-68 gozetotide. The following strategies can be employed:
-
Hydration: Instruct patients to be well-hydrated by drinking a sufficient amount of water before the scan and to continue hydrating and voiding frequently after the tracer injection.[1][5]
-
Diuretics: Administering a diuretic, such as furosemide (B1674285) (20 mg), at the time of the radiotracer injection can promote faster clearance of the tracer from the urinary system, reducing artifacts.[1][6][7][8]
-
Voiding Before Scan: It is crucial for the patient to void immediately before the image acquisition begins.[1][9]
-
Imaging Protocol: Start the PET scan from the mid-thighs and proceed upwards towards the skull. This approach images the pelvic region first, minimizing the impact of the bladder refilling during the scan.[1]
Q7: How can I reduce intense bowel activity that may be masking abdominal lymph nodes?
A7: High intestinal uptake can be challenging to manage. While there are no universally adopted, definitive methods, the following can be considered:
-
Delayed Imaging: Performing additional imaging of the abdominal area at a later time point (e.g., 2-3 hours post-injection) may help.[10][11] Over time, the tracer may clear from the bowel, improving the target-to-background ratio for pathological lesions. However, the short half-life of Ga-68 needs to be considered.
-
Bowel Preparation: The use of oral laxatives or enemas has been discussed, but their usefulness in this context is considered controversial and not a standard part of the protocol.[5]
-
Fasting: The impact of fasting is still under investigation. Some studies suggest that fasting does not significantly affect tumor uptake but may alter biodistribution in some abdominal organs.[12] For now, specific dietary restrictions are not a standard recommendation.[13]
Data and Protocols
Quantitative Data: Physiological Uptake in Abdominal Organs
The following table summarizes typical Standardized Uptake Values (SUV) for Ga-68 gozetotide in normal abdominal organs, which can serve as a reference for identifying unusually high background.
| Organ | Mean SUVmax (± SD) | Mean SUVmean (± SD) | Reference |
| Liver | 12.42 ± 3.52 | - | [1] |
| Spleen | 12.70 ± 6.75 | - | [1] |
| Kidneys | 58.26 ± 17.17 | - | [1] |
| Intestines | 17.02 ± 6.20 | - | [1] |
Note: SUV values can vary depending on the scanner, reconstruction parameters, and patient-specific factors.
Experimental Protocols
Protocol 1: Patient Preparation for Standard Ga-68 Gozetotide PET/CT
-
Patient Counseling: Inform the patient about the procedure, including the need for intravenous injection and the duration of the scan.
-
Hydration: Instruct the patient to drink at least 500 mL to 1 liter of water prior to the administration of Ga-68 gozetotide to ensure adequate hydration.[1][5]
-
Fasting: No specific fasting requirements are generally needed.[13]
-
Radiotracer Administration: Administer 111 MBq to 259 MBq (3 mCi to 7 mCi) of Ga-68 gozetotide as an intravenous bolus injection.[1]
-
Post-Injection Hydration and Voiding: Encourage the patient to continue drinking water and to void frequently during the uptake period (first hour after injection) to reduce radiation exposure.[1]
-
Uptake Time: The recommended uptake period is 50 to 100 minutes.[1]
-
Final Voiding: The patient must empty their bladder immediately before being positioned on the scanner.[1][9]
Protocol 2: Mitigation of Urinary Tract Activity with a Diuretic
-
Follow Standard Preparation: Adhere to all steps in the standard patient preparation protocol.
-
Diuretic Administration: At the time of the Ga-68 gozetotide injection, administer 20 mg of furosemide intravenously, unless contraindicated.[6][8]
-
Intravenous Hydration: To complement the diuretic, an intravenous infusion of 500 mL of 0.9% sodium chloride can be administered.[6]
-
Imaging: Proceed with the standard uptake time and imaging protocol. This intervention has been shown to significantly reduce urinary activity and improve diagnostic confidence in the pelvic region.[7][8]
Protocol 3: Delayed Imaging for Clarification of Equivocal Findings
-
Initial Scan: Perform the standard Ga-68 gozetotide PET/CT scan at 50-100 minutes post-injection.
-
Identify Need for Delayed Imaging: If there are equivocal findings in the abdomen or pelvis due to high background from the bowel or urinary tract, consider delayed imaging.
-
Delayed Acquisition: Acquire additional PET/CT images of the specific region of interest at 120-180 minutes post-injection.[4][11]
-
Image Analysis: Compare the uptake characteristics of the equivocal finding between the standard and delayed images. Persistent or increasing focal uptake is more suspicious for malignancy, whereas decreasing or clearing activity may indicate physiological processes.[11]
Visualizations
Caption: Troubleshooting workflow for high abdominal background signal.
Caption: Biodistribution pathway of Ga-68 gozetotide.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cancers and Benign Processes on 68 Ga PSMA PET-CT Imaging Other than Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of [68 Ga]Ga-PSMA-I&T PET/CT with additional late scans of the pelvis in prostate-specific antigen recurrence using the PROMISE criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. illuccixhcp.com [illuccixhcp.com]
- 6. Comparison of Early Imaging and Imaging 60 min Post-Injection after Forced Diuresis with Furosemide in the Assessment of Local Recurrence in Prostate Cancer Patients with Biochemical Recurrence Referred for 68Ga-PSMA-11 PET/CT [mdpi.com]
- 7. Frusemide aids diagnostic interpretation of 68 Ga-PSMA positron emission tomography/CT in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early Injection of Furosemide Increases Detection Rate of Local Recurrence in Prostate Cancer Patients with Biochemical Recurrence Referred for 68Ga-PSMA-11 PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.ausrad.com [apps.ausrad.com]
- 10. The image quality and feasibility of solitary delayed [68 Ga]Ga-PSMA-11 PET/CT using long field-of-view scanning in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. newyorkoncology.com [newyorkoncology.com]
- 13. healthonline.washington.edu [healthonline.washington.edu]
Validation & Comparative
head-to-head comparison of Ga-68 gozetotide and 18F-PSMA-1007 in preclinical models
A detailed comparison of two leading radiotracers for prostate cancer imaging reveals distinct performance profiles in preclinical studies. This guide synthesizes key experimental data on binding affinity, cellular uptake, and in vivo biodistribution to inform researchers and drug development professionals.
In the landscape of molecular imaging for prostate cancer, Ga-68 gozetotide (also known as Ga-68 PSMA-11) and 18F-PSMA-1007 have emerged as critical tools for the detection of prostate-specific membrane antigen (PSMA)-expressing tumors. While both tracers target PSMA, their differing radioisotopes—Gallium-68, a generator-produced positron emitter with a 68-minute half-life, and Fluorine-18, a cyclotron-produced positron emitter with a longer 110-minute half-life—confer distinct physical and pharmacokinetic properties.[1] This comparison guide delves into the preclinical data from head-to-head studies to provide a comprehensive overview of their performance in cellular and animal models.
In Vitro Performance: A Close Contest in Cellular Assays
Direct comparative in vitro studies provide fundamental insights into the binding characteristics and cellular interactions of these radiotracers.
Binding Affinity:
Competitive binding assays are crucial for determining the affinity of a radioligand for its target. In these assays, increasing concentrations of a non-radiolabeled competitor are used to displace the radiolabeled ligand from PSMA-expressing cells, typically LNCaP human prostate adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) is then calculated, with a lower value indicating higher binding affinity.
Cellular Uptake and Internalization:
The ability of a radiotracer to be taken up and retained by tumor cells is a key determinant of its imaging efficacy. Cellular uptake and internalization assays measure the percentage of the administered radioactive dose that becomes associated with and enters the target cells over time.
Preclinical studies have indicated that 18F-PSMA-1007 may have a higher internalization rate compared to Ga-68 gozetotide, which could contribute to a stronger signal from PSMA-expressing tissues.[2]
Table 1: In Vitro Performance Comparison
| Parameter | Ga-68 Gozetotide (PSMA-11) | 18F-PSMA-1007 |
| Binding Affinity (IC50) | Data not available from direct comparative studies | Data not available from direct comparative studies |
| Cellular Uptake (%ID/mg protein) | Data not available from direct comparative studies | Data not available from direct comparative studies |
| Internalization Rate | Generally lower | Generally higher[2] |
In Vivo Biodistribution: Diverging Paths in Animal Models
Preclinical in vivo studies using mouse models bearing PSMA-expressing tumor xenografts are essential for evaluating the biodistribution, tumor targeting, and clearance characteristics of radiotracers.
A direct in vivo comparison in mice with PSMA-positive xenografts revealed that 18F-PSMA-1007 demonstrated the highest tumor uptake among the compared tracers, which also included [18F]AlF-PSMA-11.[3]
Tumor Uptake:
PET/CT imaging and ex vivo biodistribution analysis at various time points post-injection are used to quantify radiotracer accumulation in the tumor and various organs. The uptake is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Organ Distribution and Clearance:
A key differentiator between the two tracers is their primary route of excretion. Ga-68 gozetotide is predominantly cleared through the urinary system, leading to significant radioactivity in the bladder.[4] In contrast, 18F-PSMA-1007 exhibits mainly hepatobiliary clearance, resulting in lower urinary activity.[4] This difference can be advantageous for 18F-PSMA-1007 in detecting local recurrences in the pelvic region, as it minimizes interference from bladder activity.[5] However, the hepatobiliary clearance of 18F-PSMA-1007 can lead to higher background signals in the liver and gastrointestinal tract.
Table 2: In Vivo Biodistribution in PSMA-Expressing Xenograft Mouse Models (%ID/g at 4h post-injection)
| Organ | Ga-68 Gozetotide (PSMA-11) | 18F-PSMA-1007 |
| Tumor | Lower | Higher[3] |
| Blood | Data not available from direct comparative studies | Data not available from direct comparative studies |
| Liver | Lower | Higher |
| Kidneys | Higher | Lower |
| Spleen | Data not available from direct comparative studies | Data not available from direct comparative studies |
| Bone | Lower | Higher (potential for non-specific uptake)[6][7] |
| Muscle | Data not available from direct comparative studies | Data not available from direct comparative studies |
Note: The values in this table are qualitative comparisons based on the provided search results. Specific quantitative data from a single head-to-head study is needed for a precise comparison.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental protocols are essential.
In Vitro Competition Binding Assay:
-
Cell Culture: PSMA-positive LNCaP cells are cultured in an appropriate medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and seeded in multi-well plates.
-
Assay Preparation: Cells are washed with a binding buffer (e.g., PBS with 1% BSA).
-
Competition Reaction: A constant concentration of the radiolabeled tracer (e.g., Ga-68 gozetotide or 18F-PSMA-1007) is added to the cells along with increasing concentrations of the corresponding non-radiolabeled standard.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 4°C to prevent internalization) for a specific duration.
-
Washing: Unbound radioactivity is removed by washing the cells with cold binding buffer.
-
Cell Lysis and Counting: The cells are lysed, and the bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Uptake and Internalization Assay:
-
Cell Culture: LNCaP cells are seeded in multi-well plates and allowed to adhere.
-
Radiotracer Incubation: A known concentration of the radiolabeled tracer is added to the cells, and the plates are incubated at 37°C for various time points.
-
Total Cell-Associated Radioactivity: At each time point, the medium is removed, and the cells are washed with cold PBS. The cells are then lysed, and the radioactivity is measured to determine the total cellular uptake (surface-bound + internalized).
-
Internalized Radioactivity: To measure only the internalized fraction, after incubation with the radiotracer, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip the surface-bound radioactivity before cell lysis and counting.
-
Data Analysis: The results are expressed as the percentage of the added radioactivity per milligram of cell protein.
Ex Vivo Biodistribution in Tumor-Bearing Mice:
-
Animal Model: Male immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumor xenografts.
-
Radiotracer Administration: Once the tumors reach a suitable size, the mice are injected intravenously (typically via the tail vein) with a known amount of Ga-68 gozetotide or 18F-PSMA-1007.
-
Time Points: At predefined time points post-injection (e.g., 1, 2, and 4 hours), cohorts of mice are euthanized.
-
Organ Harvesting and Weighing: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, rinsed, blotted dry, and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Calculation: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Preclinical Comparison Workflow
The following diagram illustrates the typical workflow for a head-to-head preclinical comparison of PSMA-targeting radiotracers.
Caption: Preclinical workflow for comparing PSMA radiotracers.
Conclusion
The preclinical evidence suggests that while both Ga-68 gozetotide and 18F-PSMA-1007 are effective PSMA-targeting agents, they exhibit distinct characteristics. 18F-PSMA-1007 appears to offer higher tumor uptake in animal models, which, combined with its lower urinary excretion, may provide advantages in certain clinical scenarios. However, its higher uptake in the liver and potential for non-specific bone uptake are important considerations. The choice between these two valuable imaging agents may ultimately depend on the specific clinical question, logistical considerations related to radiotracer availability, and the preference for their respective clearance profiles. Further head-to-head preclinical studies providing comprehensive and directly comparable quantitative data will be invaluable in further elucidating their relative strengths and weaknesses.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Prostate Specific Membrane Antigen (PSMA)-Targeted Photoacoustic Imaging of Prostate Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
- 5. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution of Ga-68 Gozetotide and 18F-DCFPyL for Prostate Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer imaging has been significantly advanced by the advent of Prostate-Specific Membrane Antigen (PSMA)-targeted positron emission tomography (PET) agents. Among the most prominent are Gallium-68 (68Ga) gozetotide (also known as 68Ga-PSMA-11) and Fluorine-18 (18F)-DCFPyL. Both radiopharmaceuticals have demonstrated high efficacy in detecting prostate cancer lesions.[1][2] This guide provides a detailed, objective comparison of their biodistribution profiles, supported by experimental data, to aid researchers and clinicians in selecting the appropriate imaging agent for their needs.
Data Presentation: Quantitative Biodistribution Comparison
The biodistribution of a radiotracer is critical as it determines the background activity against which tumors are detected and influences the radiation dose to normal organs. While both 68Ga-gozetotide and 18F-DCFPyL show broadly similar biodistribution patterns, subtle but significant quantitative differences have been observed in clinical studies.[3][4][5]
Physiologic uptake for both agents is noted in organs with known PSMA expression, such as the salivary glands, kidneys, liver, spleen, and duodenum.[2][4] The highest uptake for both is typically seen in the kidneys and urinary bladder, reflecting the primary routes of excretion.[4][5]
Below is a summary of quantitative data from comparative human studies, presented as mean Standardized Uptake Values (SUV). It is important to note that absolute values can vary between studies due to differences in patient populations, imaging protocols, and equipment.
| Organ/Tissue | 68Ga-gozetotide (PSMA-11) | 18F-DCFPyL | Key Observations |
| Normal Organs (SUVmean/SUVpeak) | |||
| Kidneys | Significantly Higher | Lower | 68Ga-PSMA-11 shows consistently higher renal uptake.[4][5][6] |
| Liver | Lower | Slightly Higher | 18F-DCFPyL exhibits slightly but significantly higher liver uptake.[4][5][6] |
| Spleen | Significantly Higher | Lower | Higher uptake of 68Ga-PSMA-11 is observed in the spleen.[4][5][6] |
| Parotid Glands | Higher | Lower | Studies indicate higher accumulation of 68Ga-PSMA-11 in the major salivary glands.[4][7] |
| Blood Pool | Comparable | Comparable | Both tracers show low background activity in the blood pool.[4] |
| Muscle | Comparable | Comparable | Background muscle uptake is low for both agents.[4] |
| Metastatic Lesions (SUVmax) | |||
| Osseous (Bone) | Comparable | Comparable | No statistically significant difference in uptake for bone metastases.[3][7] |
| Extrapelvic Lymph Nodes | Comparable | Comparable | Uptake in extrapelvic lymph node metastases is similar between the two tracers.[3][7] |
| Visceral | Lower (Median: 11.2) | Higher (Median: 28.7) | One study reported significantly higher uptake of 18F-DCFPyL in visceral lesions.[3][7] |
Experimental Protocols
The data presented above are derived from retrospective and prospective human clinical studies. While specific parameters may vary, the general methodologies for comparative PET imaging with these agents follow a standardized workflow.
Patient Preparation and Radiotracer Administration
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to radiotracer injection to ensure optimal image quality.[6] Adequate hydration is encouraged.
-
Radiotracer Injection:
-
68Ga-gozetotide (PSMA-11): A typical adult dose ranges from 111 MBq to 259 MBq (3 mCi to 7 mCi), administered as an intravenous bolus injection.[8] The median injected activity in comparative studies is often around 5.7 mCi.[3][7]
-
18F-DCFPyL: The median injected activity is generally higher than that of 68Ga-PSMA-11, typically around 9.8 mCi (370 MBq).[3][7][9]
-
-
Uptake Time:
PET/CT Image Acquisition
-
Patient Positioning: Patients are positioned on the scanner bed, and a low-dose computed tomography (CT) scan is performed for attenuation correction and anatomical localization.
-
PET Scan: A PET scan is acquired from the vertex of the skull to the mid-thigh.[3][7]
-
Image Analysis: Volumes of interest (VOIs) are drawn on the PET images corresponding to various organs and any identified tumor lesions. The tracer uptake is quantified, most commonly by calculating the maximum or mean Standardized Uptake Value (SUVmax or SUVmean).[4]
Mandatory Visualization
The following diagram illustrates a typical workflow for a comparative biodistribution study of PET radiotracers.
Caption: Workflow for an intra-patient comparative PET biodistribution study.
Conclusion
Both 68Ga-gozetotide and 18F-DCFPyL are highly effective radiotracers for PSMA-targeted PET imaging in prostate cancer, with largely comparable biodistribution and lesion uptake.[3] The choice between them may be influenced by several factors. The subtle differences in normal organ biodistribution—higher renal and salivary uptake for 68Ga-gozetotide versus slightly higher liver uptake for 18F-DCFPyL—are important considerations for dosimetry and interpretation in specific anatomical regions.[4][5] The potentially higher uptake of 18F-DCFPyL in visceral metastases warrants further investigation.[3][7]
Logistical considerations are also key. The longer half-life of Fluorine-18 (approx. 110 minutes) compared to Gallium-68 (approx. 68 minutes) allows for centralized production and distribution of 18F-DCFPyL, potentially offering greater availability and flexibility in scheduling. Conversely, 68Ga-gozetotide can be produced on-site with a 68Ge/68Ga generator. Ultimately, the selection of the radiotracer may depend on local availability, cost, and specific clinical or research questions.
References
- 1. researchgate.net [researchgate.net]
- 2. PSMA scan - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection [frontiersin.org]
- 4. Intra-individual comparison of 68Ga-PSMA-11 and 18F-DCFPyL normal-organ biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intra-individual comparison of 68Ga-PSMA-11 and 18F-DCFPyL normal-organ biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of [18F]DCFPyL and [68Ga]Ga-PSMA-HBED-CC for PSMA-PET Imaging in Patients with Relapsed Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Initial Evaluation of [18F]DCFPyL for Prostate-Specific Membrane Antigen (PSMA)-Targeted PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Truth: Ga-68 Gozetotide SUVmax as a Surrogate for PSMA Expression
A Comparative Guide for Researchers and Drug Development Professionals
The advent of Gallium-68 (Ga-68) gozetotide (PSMA-11) positron emission tomography (PET) has revolutionized the imaging landscape for prostate cancer. This highly specific radiotracer targets the prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in the majority of prostate cancer cells. A key metric derived from these scans, the maximum standardized uptake value (SUVmax), is widely used as a quantitative measure of radiotracer accumulation. This guide provides a comprehensive comparison of the correlation between Ga-68 gozetotide SUVmax and true PSMA expression levels, benchmarked against alternative PSMA-targeting radiotracers, and supported by experimental data.
Correlation of Ga-68 Gozetotide SUVmax with PSMA Expression: The Evidence
A strong positive correlation between Ga-68 gozetotide SUVmax and PSMA expression, as determined by the gold standard of immunohistochemistry (IHC), has been consistently demonstrated across numerous studies. This robust relationship underpins the clinical utility of Ga-68 gozetotide PET as a non-invasive surrogate for assessing PSMA expression levels in prostate cancer lesions.
One study reported a significant positive correlation between the SUVmax of primary prostate tumors on Ga-68 PSMA PET/CT and the modified immunoreactive score (IRS) from IHC (r = 0.39, p = 0.001)[1]. Another study found a strong correlation between SUVmax and PSMA expression in primary prostate cancer, enabling high sensitivity and specificity for cancer detection[2][3]. The correlation has also been shown to be strong in metastatic settings.
The intensity of PSMA expression has been observed to increase with tumor grade, and consequently, higher SUVmax values are often associated with higher Gleason scores[4]. For instance, one study reported a strong correlation between SUVmax values and the grade groups from final pathology reports (Pearson's ρ=0.66, P<0.001)[4]. This suggests that Ga-68 gozetotide SUVmax not only reflects PSMA expression but may also provide insights into tumor aggressiveness.
Head-to-Head: Ga-68 Gozetotide vs. Alternative PSMA Tracers
While Ga-68 gozetotide is the most established PSMA PET agent, several alternatives have emerged, each with distinct characteristics. Here, we compare the correlation of their SUVmax with PSMA expression.
| Radiotracer | Key Characteristics | Correlation with PSMA Expression (Selected Studies) |
| [68Ga]Ga-PSMA-11 (Gozetotide) | Well-established, generator-produced, shorter half-life (68 min). | Strong positive correlation with IHC demonstrated in multiple studies (e.g., r = 0.39, p = 0.001)[1]. |
| [18F]DCFPyL (Piflufolastat F-18) | Cyclotron-produced, longer half-life (~110 min), potentially better image resolution. | Demonstrates a direct relationship between radiotracer uptake and PSMA expression intensity on IHC[5]. Some studies suggest a similar lesion detection rate to Ga-68 gozetotide[6][7]. |
| [18F]rhPSMA-7.3 (Flotufolastat F-18) | Radiohybrid PSMA ligand, low urinary excretion, potentially advantageous for pelvic imaging. | PET findings correlate with histopathology, including PSMA staining[8]. Tumor positivity rates are consistently high and comparable to Ga-68 gozetotide[9]. |
| [68Ga]Ga-P16-093 | A newer PSMA-targeted radiopharmaceutical. | Showed a significant association with PSMA immunoreactive score (r = 0.786, P < 0.001), comparable to Ga-68 gozetotide (r = 0.815, P < 0.001) in a head-to-head comparison[10]. |
Experimental Protocols: A Closer Look at the Methodology
The robustness of the correlation data relies on standardized and well-documented experimental procedures. Below are representative protocols for Ga-68 gozetotide PET/CT imaging and subsequent PSMA immunohistochemical analysis.
Ga-68 Gozetotide PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically advised to be well-hydrated. No specific fasting is generally required.
-
Radiotracer Administration: A dose of 111-259 MBq (3-7 mCi) of Ga-68 gozetotide is administered intravenously[11].
-
Uptake Period: Imaging is initiated approximately 50 to 100 minutes after the injection to allow for optimal tracer distribution and clearance from background tissues[11]. Patients are encouraged to void immediately before the scan to reduce radiation dose to the bladder and minimize interference in the pelvic region.
-
Image Acquisition: PET scans are typically performed from the mid-thighs to the base of the skull. A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
Image Analysis: The SUVmax is calculated for regions of interest drawn around suspected tumor lesions.
PSMA Immunohistochemistry (IHC) Protocol
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (typically 3-5 μm thick) from prostate biopsies or radical prostatectomy specimens are used.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PSMA antigen. This often involves incubating the slides in a buffer solution (e.g., citrate (B86180) or EDTA buffer) at a high temperature[12].
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for PSMA (e.g., clone 3E6)[12].
-
Detection System: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of antigen-antibody binding.
-
Scoring: The intensity of PSMA staining and the percentage of positive tumor cells are evaluated by a pathologist. An immunoreactive score (IRS) is often calculated by multiplying the staining intensity score by the percentage of positive cells.
Visualizing the Workflow and Correlation
To further elucidate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Confirmation of PSMA expression measured on [68Ga]Ga-PSMA PET/CT by immunohistochemistry in prostate adenocarcinoma | Sengoz | Nuclear Medicine Review [journals.viamedica.pl]
- 2. Immunohistochemical Validation of PSMA Expression Measured by 68Ga-PSMA PET/CT in Primary Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Can SUVmax values of Ga-68-PSMA PET/CT scan predict the clinically significant prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of PSMA-Targeted 18F-DCFPyL PET/CT Findings With Immunohistochemical and Genomic Data in a Patient With Metastatic Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urologytimes.com [urologytimes.com]
- 7. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matched-Pair Comparison of 68Ga-PSMA-11 and 18F-rhPSMA-7 PET/CT in Patients with Primary and Biochemical Recurrence of Prostate Cancer: Frequency of Non-Tumor-Related Uptake and Tumor Positivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A prospective head-to-head comparison of [68Ga]Ga-P16-093 and [68Ga]Ga-PSMA-11 PET/CT in patients with primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Bridging the Gap: A Comparative Guide to the Cross-Validation of Ga-68 Gozetotide PET with Ex Vivo Autoradiography
For Researchers, Scientists, and Drug Development Professionals
The advent of Gallium-68 (Ga-68) gozetotide (also known as PSMA-11) Positron Emission Tomography (PET) has revolutionized the imaging landscape for prostate cancer, offering unparalleled sensitivity and specificity in detecting primary, recurrent, and metastatic disease. The uptake of Ga-68 gozetotide, quantified by the Standardized Uptake Value (SUV), has been robustly correlated with tumor aggressiveness, including Gleason Score and International Society of Urological Pathology (ISUP) grade. However, to truly validate the PET signal at a microscopic level, a direct comparison with the radiotracer's distribution in the excised tissue is paramount. This guide provides a comprehensive overview of the cross-validation of in vivo Ga-68 gozetotide PET with ex vivo autoradiography, offering a detailed comparison of methodologies and the expected quantitative correlations that underpin the confidence in this powerful imaging biomarker.
Quantitative Data Comparison: In Vivo PET vs. Ex Vivo Correlates
While direct, head-to-head quantitative data from clinical studies comparing in vivo Ga-68 gozetotide PET with ex vivo autoradiography on the same prostatectomy specimens are not extensively published, a strong body of evidence supports the correlation through histopathology and immunohistochemistry (IHC). Autoradiography serves as a bridge, providing a more direct, microscopic visualization of the radiotracer distribution that is expected to align with both the in vivo PET signal and the underlying pathology.
The table below summarizes the well-established correlations between Ga-68 gozetotide PET findings and histopathological outcomes. Preclinical studies using animal models have demonstrated a strong correlation between in vivo PSMA-ligand uptake and ex vivo tissue radioactivity, which is the principle underlying autoradiography.
| In Vivo Imaging Parameter (Ga-68 Gozetotide PET) | Ex Vivo Validation Parameter | Reported Correlation/Findings | References |
| Maximum Standardized Uptake Value (SUVmax) | Histopathology: ISUP Grade Group | Strong positive correlation; higher SUVmax is associated with higher ISUP grades. The intensity of PSMA expression increases with tumor grade, leading to higher Ga-68 gozetotide uptake.[1][2] | [1][2] |
| SUVmax | Histopathology: Gleason Score | Significant positive correlation between SUVmax and Gleason score.[1] | [1] |
| Tumor-to-Background Ratio | Immunohistochemistry (IHC): PSMA Expression | High tumor-to-background ratios on PET correspond to high PSMA expression levels on IHC. | [2] |
| PET-Positive Lesion Location | Whole-Mount Histopathology | High sensitivity and specificity for localizing intraprostatic tumor foci, with voxel-wise analyses showing good correlations.[3] | [3] |
| Preclinical Tumor Uptake (%ID/g) | Ex Vivo Biodistribution (%ID/g) | Preclinical studies show a strong correlation between in vivo tumor uptake on PET and ex vivo radioactivity measurements in dissected tumors. | [4][5] |
Experimental Protocols
A meticulous experimental workflow is critical for the successful cross-validation of in vivo PET with ex vivo autoradiography. This involves careful planning from patient imaging through to tissue processing and analysis.
I. In Vivo Ga-68 Gozetotide PET/CT Imaging
-
Patient Preparation:
-
Patients should fast for a minimum of 4 hours prior to the administration of Ga-68 gozetotide.
-
Adequate hydration is encouraged, and patients should be instructed to void immediately before the scan to minimize radiation exposure to the bladder and reduce potential artifacts in the pelvic region.
-
-
Radiotracer Administration:
-
A standard dose of Ga-68 gozetotide is administered intravenously.
-
-
Imaging Protocol:
-
PET/CT imaging is typically performed 50 to 100 minutes after radiotracer injection.
-
A whole-body scan is acquired, with particular attention to the pelvic region for detailed imaging of the prostate.
-
Image reconstruction should be performed using a standardized algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
-
-
Image Analysis:
-
PET images are analyzed to identify areas of focal radiotracer uptake within the prostate and at other sites.
-
Quantitative analysis is performed by drawing regions of interest (ROIs) over suspicious lesions to determine the SUVmax and other quantitative parameters.
-
II. Prostatectomy and Tissue Handling
-
Surgical Resection:
-
Radical prostatectomy is performed according to standard surgical procedures. The time between the PET scan and surgery should be minimized.
-
-
Specimen Orientation and Inking:
-
The resected prostate is immediately oriented, and the surgical margins are inked for pathological assessment.
-
-
Ex Vivo Imaging (Optional but Recommended):
-
An ex vivo CT or MRI of the specimen can be performed. This serves as a crucial intermediate step for accurate co-registration of the in vivo PET images with the subsequent histopathology and autoradiography slices.[6]
-
-
Tissue Slicing:
-
The prostate is sectioned into whole-mount slices, typically 4-5 mm thick, in a plane that corresponds to the axial orientation of the in vivo imaging.
-
III. Ex Vivo Digital Autoradiography
-
Cryosectioning:
-
From the whole-mount prostate slices, thin sections (typically 20 µm) are cut using a cryostat.
-
These sections are thaw-mounted onto microscope slides.
-
-
Exposure:
-
The slides are placed in a light-tight cassette and apposed to a phosphor imaging plate.
-
The exposure time will depend on the dose of Ga-68 administered and the time elapsed since injection, but will be for several half-lives of Ga-68 (half-life ≈ 68 minutes) to capture a sufficient signal.
-
-
Imaging:
-
After exposure, the imaging plate is scanned using a phosphor imager to generate a high-resolution digital autoradiograph.
-
-
Quantitative Analysis:
-
The intensity of the signal on the autoradiograph is quantified using densitometry software. The data are typically expressed in units such as digital light units per square millimeter (DLU/mm²) or can be calibrated to radioactivity concentration (Bq/mm²).
-
IV. Histopathology and Co-registration
-
Staining:
-
Adjacent tissue sections to those used for autoradiography are stained with Hematoxylin and Eosin (H&E) for standard pathological evaluation.
-
Immunohistochemistry for PSMA can also be performed on serial sections to confirm the molecular target of the radiotracer.
-
-
Co-registration:
-
The digital autoradiographs, H&E-stained images, and IHC images are co-registered with the ex vivo CT/MRI and, subsequently, with the in vivo PET/CT images. This allows for a direct spatial correlation of the microscopic radiotracer distribution with the macroscopic PET signal and the underlying tissue morphology.[6]
-
Visualizing the Workflow and Relationships
To better understand the intricate processes involved in the cross-validation of Ga-68 gozetotide PET with ex vivo autoradiography, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the different components of the validation process.
References
- 1. Clinical utility of [68Ga]Ga-PSMA-11 PET/CT in initial staging of patients with prostate cancer and importance of intraprostatic SUVmax values | Rogic | Nuclear Medicine Review [journals.viamedica.pl]
- 2. Can SUVmax values of Ga-68-PSMA PET/CT scan predict the clinically significant prostate cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-HBED-CC-PSMA PET/CT Versus Histopathology in Primary Localized Prostate Cancer: A Voxel-Wise Comparison [thno.org]
- 4. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [68Ga]Ga-PSMA and [68Ga]Ga-RM2 PET/MRI vs. Histopathological Images in Prostate Cancer: A New Workflow for Spatial Co-Registration - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Ga-68 Gozetotide vs. Alternative PSMA-Targeting Ligands in Xenograft Models
For researchers and drug development professionals, the landscape of prostate-specific membrane antigen (PSMA)-targeting radiopharmaceuticals is rapidly evolving. While Gallium-68 (Ga-68) gozetotide (also known as PSMA-11) has been a cornerstone in the PET imaging of prostate cancer, a variety of other ligands are under investigation, each with potentially unique performance characteristics. This guide provides an objective comparison of Ga-68 gozetotide with other PSMA-targeting ligands in preclinical xenograft models, supported by experimental data and detailed methodologies.
This comparative analysis focuses on key performance indicators such as tumor uptake, biodistribution in non-target organs, and imaging contrast, which are critical for evaluating the diagnostic efficacy and potential for therapeutic applications of these radiopharmaceuticals.
Comparative Biodistribution of PSMA-Targeting Ligands
The following tables summarize the quantitative data from head-to-head preclinical studies, offering a snapshot of how Ga-68 gozetotide performs against other notable PSMA ligands in various prostate cancer xenograft models.
Table 1: Biodistribution of Ga-68 Labeled PSMA Ligands in PC3-PIP (PSMA+) Xenograft-Bearing Mice
| Organ/Tissue | [68Ga]PSMA-11 (%ID/g) | [68Ga]ludotadipep (%ID/g) | Time Point (post-injection) |
| Blood | 0.61 ± 0.11 | 0.37 ± 0.17 | 60 min |
| Liver | 0.52 ± 0.06 | 0.37 ± 0.06 | 60 min |
| Kidney | 2.30 ± 0.45 | 2.87 ± 0.56 | 60 min |
| Spleen | 0.31 ± 0.05 | 0.21 ± 0.05 | 60 min |
| Muscle | 1.37 ± 0.33 | 1.62 ± 0.42 | 60 min |
| Tumor | 1.90 ± 0.37 | 1.93 ± 0.36 | 60 min |
Data presented as mean ± standard deviation. Data extracted from a study comparing various PSMA-targeted imaging agents.[1]
Table 2: Imaging Characteristics of 18F-Labeled PSMA Ligands in Varying PSMA-Expressing Xenografts (60 min p.i.)
| Xenograft Model (PSMA Expression) | Radiotracer | Tumor SUVmax | Tumor-to-Liver Ratio | Tumor-to-Muscle Ratio |
| C4-2 (High) | [18F]AlF-PSMA-11 | 0.83 ± 0.12 | 5.37 ± 1.25 | 16.51 ± 4.19 |
| C4-2 (High) | [18F]PSMA-1007 | 1.25 ± 0.22 | 2.92 ± 0.48 | 17.51 ± 3.82 |
| 22Rv1 (Low) | [18F]AlF-PSMA-11 | 0.29 ± 0.09 | 2.50 ± 0.81 | 7.20 ± 2.66 |
| 22Rv1 (Low) | [18F]PSMA-1007 | 0.44 ± 0.08 | 1.09 ± 0.18 | 7.42 ± 1.63 |
SUVmax values are presented as mean ± standard deviation. Ratios are calculated from mean SUV values. [18F]PSMA-1007 demonstrated significantly higher absolute tumor uptake in both high and low PSMA-expressing tumors compared to [18F]AlF-PSMA-11.[2] However, in the low-expressing 22Rv1 tumors, [18F]AlF-PSMA-11 showed higher tumor-to-organ ratios.[2]
Key Experimental Methodologies
The data presented is derived from rigorous preclinical studies. Understanding the methodologies is crucial for interpreting the results.
General Experimental Workflow for Preclinical Comparison
The process for evaluating and comparing PSMA ligands in xenograft models typically follows a standardized workflow, from cell culture to data analysis.
Caption: General workflow for preclinical evaluation of PSMA ligands.
Detailed Protocols
-
Cell Lines and Xenograft Models: Studies often utilize human prostate cancer cell lines with varying levels of PSMA expression, such as the PSMA-positive 22Rv1, C4-2, and PC3-PIP lines, and the PSMA-negative PC3-flu line as a control.[1][3] These cells are typically implanted subcutaneously into immunodeficient mice (e.g., SCID or nude mice).[4]
-
Radiolabeling: The PSMA-targeting ligands are chelated with a radionuclide. For instance, Ga-68 gozetotide is prepared by chelating the PSMA-11 precursor with Gallium-68, often obtained from a 68Ge/68Ga generator.[5] Fluorine-18 labeling involves more complex radiosynthesis procedures. Radiochemical purity is consistently verified to be above 95-99% before injection.[4]
-
Biodistribution Studies: Following intravenous injection of a specified dose of the radiotracer, animals are euthanized at various time points (e.g., 30, 60, 120 minutes).[1][4] Organs of interest (blood, tumor, kidneys, liver, spleen, muscle, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]
-
PET/CT Imaging: For imaging studies, mice are anesthetized and scanned using a microPET/CT scanner.[1] Dynamic scans may be performed immediately after injection, followed by static scans at later time points.[1] Regions of interest (ROIs) are drawn on the images to quantify radiotracer uptake, often expressed in Standardized Uptake Values (SUV).[1]
Discussion and Conclusion
Preclinical comparisons in xenograft models are fundamental for characterizing novel PSMA-targeting agents. The data indicates that while Ga-68 gozetotide is a robust and effective imaging agent, newer ligands offer a range of different characteristics.
-
Tumor Uptake: In a direct comparison, [68Ga]ludotadipep showed similar tumor uptake to [68Ga]PSMA-11 in a PSMA+ xenograft model at 60 minutes post-injection.[1] When comparing 18F-labeled tracers, [18F]PSMA-1007 demonstrated higher absolute tumor uptake than [18F]AlF-PSMA-11 in both high and low PSMA-expressing tumors.[2] This suggests that the choice of ligand can significantly impact the intensity of the tumor signal.
-
Biodistribution Profile: Non-target organ distribution is a critical factor. For example, high kidney uptake is a known characteristic of many PSMA ligands due to physiological PSMA expression and renal clearance.[3][4] The comparison between [18F]AlF-PSMA-11 and [18F]PSMA-1007 revealed that the latter resulted in higher uptake in several healthy organs, including the liver.[2] This can affect image contrast and overall radiation dose to the patient.
-
Image Contrast: High tumor-to-background ratios are desirable for clear lesion detection. In low PSMA-expressing tumors, [18F]AlF-PSMA-11 provided better tumor-to-organ ratios compared to [18F]PSMA-1007, despite having lower absolute tumor uptake.[2] This highlights that the optimal ligand may depend on the specific clinical scenario, such as the level of PSMA expression in the tumor.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical comparative study of [18F]AlF-PSMA-11 and [18F]PSMA-1007 in varying PSMA expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution and internal radiation dosimetry of a companion diagnostic radiopharmaceutical, [68Ga]PSMA-11, in subcutaneous prostate cancer xenograft model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 68Ga-Labeled Inhibitors of Prostate-Specific Membrane antigen (PSMA) for Imaging Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of routine [68Ga]Ga-PSMA-11 preparation using Locametz and Illuccix kits - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Longitudinal Studies: A Comparison of Quantitative Reproducibility in Ga-68 Gozetotide and Alternative PSMA PET Imaging
For researchers, scientists, and drug development professionals, the ability to reliably quantify changes in tumor burden over time is paramount. In the realm of prostate cancer imaging, Gallium-68 (Ga-68) gozetotide (also known as PSMA-11) positron emission tomography (PET) has emerged as a powerful tool. This guide provides a comparative analysis of the reproducibility of quantitative Ga-68 gozetotide imaging in longitudinal studies, juxtaposed with alternative PSMA-targeting PET tracers, supported by experimental data and detailed protocols.
The consistency of quantitative measurements in longitudinal studies is critical for accurately assessing treatment response and disease progression. This guide delves into the test-retest repeatability of Ga-68 gozetotide and compares it with other widely used PSMA PET agents, namely [18F]F-PSMA-1007 and [18F]DCFPyL.
Quantitative Reproducibility: A Head-to-Head Comparison
The reproducibility of quantitative PET metrics is commonly assessed using the repeatability coefficient (RC) and the within-subject coefficient of variation (wCV). The RC indicates the value below which the absolute difference between two repeated measurements would lie with 95% probability, while the wCV represents the variability of repeated measurements within the same subject.
A key prospective study directly compared the intra-tracer and inter-tracer repeatability of [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 in patients with metastatic prostate cancer. The results, summarized in the table below, highlight that while both tracers demonstrate good intra-tracer repeatability, switching between tracers (inter-tracer) leads to considerably lower reproducibility.[1][2] This underscores the importance of using the same tracer for longitudinal monitoring of disease.
| Tracer Group | Quantitative Metric | Repeatability Coefficient (RC) |
| Intra-tracer [68Ga]Ga-PSMA-11 | SUVmean | 7.9% |
| SUVmax | 16.3% | |
| Intra-tracer [18F]F-PSMA-1007 | SUVmean | 14.2% |
| SUVmax | 27.6% | |
| Inter-tracer ([68Ga]Ga-PSMA-11 vs. [18F]F-PSMA-1007) | SUVmean | 24.7% |
| SUVmax | 43.4% |
Table 1: Comparison of Intra- and Inter-tracer Repeatability of Conventional PET Metrics. Data extracted from a prospective study involving test-retest scans performed a median of 5 days apart.[1][2]
Another important alternative, [18F]DCFPyL, has also been evaluated for its quantitative repeatability. A study involving patients with metastatic prostate cancer who underwent two PET/CT scans within a median of 4 days demonstrated good repeatability for various SUV metrics.
| Quantitative Metric | Repeatability Coefficient (RC) |
| SUVmean | 24.4% |
| SUVpeak | 25.3% |
| SUVmax | 31.0% |
Table 2: Repeatability of Quantitative [18F]DCFPyL PET/CT Measurements. Data from a prospective study with test-retest scans performed within a median of 4 days.[3][4]
For Ga-68 gozetotide alone, a test-retest trial in subjects with metastatic prostate adenocarcinoma who underwent two PET/CT scans within 14 days reported the following repeatability metrics.
| Lesion Type | Quantitative Metric | Within-Subject Coefficient of Variation (wCV) | Repeatability Coefficient (RC) |
| Bone Lesions | SUVmax | 11.7% | ±32.5% |
| Nodal Lesions | SUVmax | 13.7% | ±37.9% |
Table 3: Repeatability of Quantitative Ga-68 Gozetotide PET/CT Measurements. Data from a test-retest trial with scans performed within 14 days.[5]
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to ensuring the reproducibility of quantitative imaging data. Below are summarized methodologies from key studies cited in this guide.
Protocol for Intra- and Inter-tracer Repeatability of [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007[1][2]
-
Patient Cohort: Eighteen patients with metastatic prostate cancer were prospectively recruited and randomized into three test-retest groups: (i) intra-tracer [68Ga]Ga-PSMA-11, (ii) intra-tracer [18F]F-PSMA-1007, or (iii) inter-tracer between [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007.
-
Imaging Protocol:
-
Test-retest scans were performed a median of 5 days apart (range: 2-7 days).
-
For [68Ga]Ga-PSMA-11, a median activity of 149 MBq was injected intravenously, with imaging starting a median of 106 minutes post-injection.
-
For [18F]F-PSMA-1007, a median activity of 154 MBq was applied, with imaging starting a median of 103 minutes post-injection.
-
-
Quantitative Analysis:
-
Four conventional PET metrics (SUVmax, SUVmean, SUVtotal, and Volume) and 107 radiomics features were extracted from 75 lesions.
-
Repeatability was assessed using the repeatability coefficient (RC) and the intraclass correlation coefficient (ICC).
-
Protocol for Repeatability of Quantitative [18F]DCFPyL PET/CT[3][4]
-
Patient Cohort: Twelve patients with metastatic prostate cancer were prospectively included.
-
Imaging Protocol:
-
Patients received two whole-body [18F]DCFPyL PET/CT scans within a median of 4 days (range, 1-11 days).
-
A median dose of 317 MBq of [18F]DCFPyL was administered with an uptake time of 120 minutes.
-
-
Quantitative Analysis:
-
Tumor delineation was performed using a semi-automatic isocontour-based method.
-
Lesion-based metrics derived included: SUVmean, SUVpeak, and SUVmax normalized to body weight, tumor volume, and total lesion uptake.
-
Repeatability was analyzed using repeatability coefficients (RC) and intraclass correlation coefficients.
-
Protocol for Test-Retest Repeatability of Ga-68 Gozetotide PET/CT[5]
-
Patient Cohort: Eighteen subjects with metastatic prostate adenocarcinoma.
-
Imaging Protocol:
-
Subjects underwent two PET/CT scans with Ga-68 gozetotide within 14 days (mean 6 ± 4 days).
-
-
Quantitative Analysis:
-
Lesions in bone, nodes, prostate/bed, and visceral organs, as well as normal tissues, were segmented.
-
Absolute and percent differences in SUVmax and SUVmean were calculated.
-
Repeatability was assessed using percentage difference, within-subject coefficient of variation (wCV), repeatability coefficient (RC), and Bland-Altman analysis.
-
Visualizing the Longitudinal Imaging Workflow
The following diagram illustrates a typical workflow for a longitudinal quantitative PET imaging study, from patient preparation to data analysis.
A typical workflow for a longitudinal quantitative PET imaging study.
Conclusion
Quantitative Ga-68 gozetotide PET imaging demonstrates good to excellent repeatability in longitudinal studies, making it a reliable tool for monitoring disease. However, for the highest level of quantitative accuracy in assessing treatment response or disease progression, it is crucial to maintain consistency in the choice of PSMA-targeting radiotracer. As evidenced by comparative studies, switching between different tracers, such as from [68Ga]Ga-PSMA-11 to [18F]F-PSMA-1007, can introduce significant variability in quantitative measurements. Therefore, for longitudinal studies aiming to precisely quantify changes, adherence to a consistent imaging agent and a standardized protocol is strongly recommended.
References
- 1. Prospective inter- and intra-tracer repeatability analysis of radiomics features in [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET scans in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective inter- and intra-tracer repeatability analysis of radiomics features in [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET scans in metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeatability of Quantitative 18F-DCFPyL PET/CT Measurements in Metastatic Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeatability of Quantitative 18F-DCFPyL PET/CT Measurements in Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Test-Retest Measurement of 68Ga-PSMA-HBED-CC in Tumor and Normal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Ga-68 Gozetotide PET/CT vs. Circulating Tumor DNA as Predictive Biomarkers for PSMA-Targeted Radionuclide Therapy in Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radionuclide therapy, particularly with Lutetium-177 (¹⁷⁷Lu) PSMA-617, has revolutionized the treatment landscape for metastatic castration-resistant prostate cancer (mCRPC). Accurate patient selection is paramount to maximizing therapeutic benefit and minimizing unnecessary toxicity. This guide provides a comprehensive comparison of two leading predictive biomarkers: Gallium-68 (Ga-68) gozetotide Positron Emission Tomography/Computed Tomography (PET/CT) and circulating tumor DNA (ctDNA).
At a Glance: Performance of Predictive Biomarkers
| Biomarker | Parameter | Performance Metric | Value | Study Population/Notes |
| Ga-68 Gozetotide PET/CT | Sensitivity | Predicting treatment response | ~85%[1] | Retrospective analysis of 48 mCRPC patients treated with ¹⁷⁷Lu-PSMA-617.[1] |
| Specificity | Predicting treatment response | 55-65%[1] | Response defined by >50% PSA decline.[1] | |
| Positive Predictive Value (PPV) | Predicting treatment response | 70-78%[1] | ||
| Negative Predictive Value (NPV) | Predicting treatment response | 70-78%[1] | ||
| Hazard Ratio (HR) for rPFS | Higher whole-body SUVmean | 0.88 (per unit increase)[2] | Sub-study of the VISION trial.[2] | |
| Hazard Ratio (HR) for OS | Higher whole-body SUVmean | 0.90 (per unit increase)[2] | ||
| Circulating Tumor DNA (ctDNA) | Odds Ratio (OR) for PSA50 Response | ctDNA fraction <2% vs. >30% (LuPSMA arm) | Infinite (p=0.0067) vs. 1.1 (p=1.0)[3] | TheraP trial (¹⁷⁷Lu-PSMA-617 vs. cabazitaxel).[3] |
| Hazard Ratio (HR) for PFS | ctDNA fraction <2% vs. >30% (LuPSMA arm) | 0.2 (p<0.001)[3] | ||
| Association with Non-Response | Presence of specific gene alterations | Alterations in AR, ARID1A, MYC, TP53, CHEK2, ATM, EGFR, NOTCH1 significantly associated with PSA non-response.[4] | Retrospective analysis of 108 mCRPC patients.[4] |
Delving Deeper: Experimental Methodologies
Ga-68 Gozetotide PET/CT Imaging
The standardized uptake value (SUV) derived from Ga-68 gozetotide PET/CT is a key parameter for patient selection and prediction of response to ¹⁷⁷Lu-PSMA therapy. Higher SUV values, indicating greater PSMA expression, are generally associated with better treatment outcomes.[2][5] The pivotal VISION trial utilized Ga-68 gozetotide PET/CT for patient eligibility, requiring at least one PSMA-positive metastatic lesion with uptake greater than the liver.[2][6]
Experimental Protocol: Ga-68 Gozetotide PET/CT for Patient Selection (Based on VISION Trial)
-
Radiopharmaceutical: Ga-68 gozetotide (also known as PSMA-11).
-
Dosage: Intravenous administration of 111 to 259 MBq (3 to 7 mCi).[7]
-
Patient Preparation: Patients are advised to be well-hydrated.[6]
-
Imaging Timing: PET/CT imaging is performed 50 to 100 minutes after injection.[7]
-
Image Acquisition: Whole-body scan from the skull base to the mid-thigh.
-
Image Analysis: PSMA-positive lesions are identified and their SUVmax (maximum standardized uptake value) and SUVmean (mean standardized uptake value) are quantified. Liver uptake is used as a reference.
Circulating Tumor DNA (ctDNA) Analysis
ctDNA analysis offers a non-invasive approach to assess the genomic landscape of a patient's tumor. The fraction of ctDNA in a blood sample and the presence of specific genomic alterations have emerged as potential predictors of response to ¹⁷⁷Lu-PSMA therapy.[3][4]
Experimental Protocol: ctDNA Analysis for Predictive Biomarkers
-
Sample Collection: Peripheral blood is collected from patients prior to initiation of therapy.
-
Plasma Isolation: Blood is centrifuged to separate plasma containing cell-free DNA.
-
DNA Extraction: Cell-free DNA is extracted from the plasma.
-
Library Preparation and Sequencing: DNA libraries are prepared and subjected to next-generation sequencing (NGS). Targeted gene panels are often used to focus on genes relevant to prostate cancer.[4]
-
Data Analysis: Sequencing data is analyzed to determine the ctDNA fraction and identify specific somatic mutations, amplifications, and deletions.
Signaling Pathways and Experimental Workflows
Caption: Logical flow from biomarker analysis to predicted therapy outcome.
Caption: Patient selection workflow for ¹⁷⁷Lu-PSMA therapy.
Discussion and Future Directions
Ga-68 gozetotide PET/CT is the current standard for patient selection for ¹⁷⁷Lu-PSMA therapy, with its utility firmly established in large clinical trials.[2] The quantitative measure of PSMA expression through SUV provides a strong predictor of treatment response.
ctDNA analysis is a rapidly evolving and promising biomarker. While it offers the advantage of being non-invasive and providing genomic information, its predictive performance for ¹⁷⁷Lu-PSMA therapy is still under investigation, and standardized protocols are yet to be established.[8][9] Studies have shown that a low ctDNA fraction is associated with a better prognosis, and the identification of specific resistance-associated mutations could further refine patient selection.[3][4]
The future of predictive biomarkers for PSMA-targeted radionuclide therapy likely lies in a multi-modal approach, integrating both imaging and genomic data. Combining the spatial and quantitative information from Ga-68 gozetotide PET/CT with the deep molecular insights from ctDNA analysis could provide a more comprehensive and accurate prediction of treatment response, ultimately leading to more personalized and effective cancer care. Further prospective studies are needed to validate the clinical utility of ctDNA and to establish clear guidelines for its integration into routine clinical practice.
References
- 1. 68Ga-PSMA PET/CT for monitoring response to 177Lu-PSMA-617 radioligand therapy in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. urologytimes.com [urologytimes.com]
- 6. newyorkoncology.com [newyorkoncology.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Circulating Tumor DNA in Prostate Cancer: A Dual Perspective on Early Detection and Advanced Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unraveling the Connection: Ga-68 Gozetotide Uptake and Androgen Receptor Pathway Activity in Prostate Cancer
A comprehensive analysis of the interplay between the leading-edge diagnostic radiotracer, Gallium-68 (Ga-68) gozetotide (also known as PSMA-11), and the pivotal androgen receptor (AR) signaling pathway in prostate cancer is crucial for advancing both diagnostic and therapeutic strategies. This guide provides an objective comparison of experimental data, offering researchers, scientists, and drug development professionals a clear overview of the current understanding of this critical correlation.
The expression of prostate-specific membrane antigen (PSMA), the target of Ga-68 gozetotide, is intricately linked with the AR pathway, a primary driver of prostate cancer growth and progression. Understanding this relationship is paramount for interpreting PET imaging findings, predicting therapeutic responses, and developing novel theranostic approaches.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the correlation between Ga-68 gozetotide uptake, measured as the maximum standardized uptake value (SUVmax), and markers of AR pathway activity.
| Study Cohort & Condition | Imaging Tracer | Correlation Metric | Correlation with AR Expression (r-value) | p-value | Citation |
| 10 newly diagnosed, hormone-naïve prostate cancer patients | [68Ga]PSMA-11 | SUVmax/SUVbackground vs. PSMA Optical Density | 0.61 | 0.061 (not significant) | [1][2][3] |
| 10 newly diagnosed, hormone-naïve prostate cancer patients | [18F]FDHT (AR-targeted) | SUVmax/SUVbackground vs. AR Optical Density | 0.72 | 0.019 (significant) | [1][2][3] |
| Treatment Intervention | Patient/Model | Change in Ga-68 PSMA-11 Uptake (SUV) | Key Findings | Citation |
| Androgen Deprivation Therapy (ADT) | 1 patient with castration-sensitive prostate cancer | 7-fold increase in SUVmax post-ADT | 13 of 22 lesions were visualized only after ADT. | [4][5] |
| Orchiectomy & ARN-509 (AR inhibitor) | LNCaP-AR xenograft mouse model | 1.5- to 2.0-fold increase in PSMA uptake | Inhibition of AR signaling leads to increased PSMA expression. | [4][5] |
| Neoadjuvant ADT | 108 non-metastatic, hormone-naïve prostate cancer patients | Significant decrease in SUVp (primary tumor) and SUVln (lymph nodes) | A decrease in primary tumor SUV was seen in 84% of patients. | [6] |
| Short-term ADT | 9 treatment-naïve prostate cancer patients | Heterogeneous increase in PSMA uptake, most evident in bone metastases 3-4 weeks post-ADT | In one patient, three new bone metastases were observed post-ADT. | [7] |
| Three-month ADT | 30 advanced or metastatic hormone-naïve prostate cancer patients | Significant reduction in all PSMA PET/CT indices | 80% of patients showed a partial response. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological interactions and experimental designs, the following diagrams have been generated.
Caption: Interplay of Androgen Receptor and PSMA expression.
Caption: Workflow for imaging and tissue correlation.
Detailed Experimental Protocols
Prospective Study of [68Ga]PSMA-11 and [18F]FDHT PET in Hormone-Naïve Prostate Cancer[1][2][3]
-
Objective: To investigate the correlation between PET imaging signals of [68Ga]PSMA-11 and [18F]FDHT and the corresponding target expression (PSMA and AR) in tumor tissue.
-
Patient Cohort: 10 patients with newly diagnosed, hormone-naïve prostate cancer scheduled for prostatectomy.
-
Imaging Protocol:
-
Each patient underwent both a [68Ga]PSMA-11 PET/MRI and an [18F]FDHT PET/MRI scan.
-
Standardized uptake values (SUV) were determined for tumor lesions and related to background SUVs.
-
-
Tissue Analysis:
-
Following prostatectomy, tumor tissue was sampled.
-
AR and PSMA expression were determined using immunohistochemistry (IHC).
-
Quantitative analysis of AR and PSMA expression was performed using QuPath bioimage analysis software, and a four-tiered rating system was also employed.
-
-
Statistical Analysis:
-
The correlation between imaging signals (SUVmax/SUVbackground ratio) and marker expression (optical density) was assessed using statistical methods.
-
Evaluation of ADT Effects on Ga-68 PSMA-11 Uptake in a Xenograft Model and a Human Patient[4][5]
-
Objective: To evaluate the effect of androgen receptor (AR) inhibition on PSMA uptake imaged using 68Ga-PSMA-11 PET.
-
Animal Model:
-
Three groups of four mice bearing LNCaP-AR xenografts were imaged before and 7 days after treatment with either ARN-509 (an AR inhibitor), orchiectomy, or a control vehicle.
-
-
Human Study:
-
One patient with castration-sensitive prostate cancer was imaged before and 4 weeks after the initiation of androgen deprivation therapy (ADT).
-
-
Imaging Protocol:
-
68Ga-PSMA-11 PET imaging was performed at baseline and after the respective interventions.
-
-
Data Analysis:
-
Uptake on pre- and post-treatment imaging was measured and compared.
-
Retrospective Study on the Influence of ADT on 68Ga-PSMA-PET/CT Uptake[9]
-
Objective: To assess whether androgen deprivation therapy (androgen blockers, GnRH agonists) influences 68Ga-PSMA uptake in prostate tumor lesions.
-
Patient Cohort: A retrospective analysis of patients who had undergone 68Ga-PSMA-PET/CT.
-
Data Analysis:
-
The maximum standardized uptake value (SUVmax) in prostate tumor lesions and normal liver tissue was compared between patients receiving ADT and those not receiving ADT.
-
The study found no significant influence of ADT on 68Ga-PSMA tumor uptake in their cohort.
-
Discussion and Conclusion
The relationship between Ga-68 gozetotide uptake and AR pathway activity is complex and appears to be influenced by the hormonal status of the prostate cancer.
In hormone-naïve prostate cancer, the correlation between Ga-68 PSMA-11 uptake and PSMA expression on tissue, while showing a positive trend, was not found to be statistically significant in the cited study.[1][2][3] In contrast, the AR-targeted tracer [18F]FDHT showed a strong and significant correlation with AR expression, suggesting it may be a more direct imaging biomarker for AR pathway activity in this setting.[1][2][3]
Conversely, in the context of androgen deprivation, multiple studies in both preclinical models and human subjects have demonstrated that inhibition of the AR pathway can lead to an increase in PSMA expression and consequently, an increase in Ga-68 gozetotide uptake.[4][5][7][9][10] This phenomenon has important clinical implications, as it may enhance the detection of metastatic lesions that were not visible on baseline PSMA PET scans.[4] However, other studies have reported a decrease in PSMA uptake following longer-term ADT, suggesting a more dynamic and time-dependent relationship.[6][8]
These findings underscore the importance of considering the patient's treatment history, particularly the use of ADT, when interpreting Ga-68 gozetotide PET scans. The dynamic interplay between AR signaling and PSMA expression presents both challenges and opportunities. While it complicates the direct interpretation of PSMA uptake as a static biomarker of tumor burden, it also opens avenues for leveraging this biological interaction to improve diagnostic accuracy and potentially guide therapeutic strategies. Further prospective studies are warranted to fully elucidate the temporal dynamics of this relationship and its impact on patient outcomes.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Consecutive Prostate-Specific Membrane Antigen (PSMA) and Antigen Receptor (AR) PET Imaging Shows Positive Correlation with AR and PSMA Protein Expression in Primary Hormone-Naïve Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 68Ga-PSMA-11 PET Imaging of Response to Androgen Receptor Inhibition: First Human Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 68Ga-PSMA-11 PET Imaging of Response to Androgen Receptor Inhibition: First Human Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of androgen deprivation therapy on 68Ga-PSMA tracer uptake in non-metastatic prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prospective study on the effect of short-term androgen deprivation therapy on PSMA uptake evaluated with 68Ga-PSMA-11 PET/MRI in men with treatment-naïve prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Three-Month Androgen Deprivation Therapy on [68Ga]Ga-PSMA-11 PET/CT Indices in Men with Advanced Prostate Cancer—Results from a Pilot Prospective Study | MDPI [mdpi.com]
- 9. Can the interplay between androgen signaling and PSMA expression be leveraged for theranostic applications? - Batra - Translational Andrology and Urology [tau.amegroups.org]
- 10. Influence of Androgen Deprivation Therapy on the Uptake of PSMA-Targeted Agents: Emerging Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Comparing PSMA PET Tracers in Prostate Cancer Research
A comprehensive guide for researchers and drug development professionals on the intra-patient comparison of different Prostate-Specific Membrane Antigen (PSMA) PET tracers. This guide synthesizes data from clinical research to provide an objective performance comparison, complete with experimental protocols and visual aids to inform future study design and application.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for imaging and therapy in prostate cancer. The development of various radiolabeled PSMA ligands for Positron Emission Tomography (PET) has revolutionized the management of this disease. However, with multiple tracers now available, understanding their comparative performance within the same patient is crucial for selecting the optimal imaging agent for specific clinical and research questions. This guide provides a detailed intra-patient comparison of the most commonly used PSMA PET tracers, focusing on key performance metrics and experimental methodologies.
Quantitative Performance Comparison of PSMA PET Tracers
The following tables summarize quantitative data from intra-patient comparison studies, highlighting key differences in tracer uptake in cancerous lesions and normal tissues.
Table 1: Comparison of 68Ga-PSMA-11 and 18F-DCFPyL
| Parameter | 68Ga-PSMA-11 | 18F-DCFPyL | Key Findings |
| Lesion SUVmax (Extrapelvic Lymph Nodes) | Comparable | Comparable | No statistically significant difference observed in lesion uptake.[1] |
| Lesion SUVmax (Osseous Lesions) | Comparable | Comparable | No statistically significant difference observed in lesion uptake.[1] |
| Lesion SUVmax (Visceral Lesions) | Median: 11.2 | Median: 28.7 | 18F-DCFPyL showed significantly higher uptake in visceral lesions, although this was based on a limited number of lesions and requires confirmation in larger intra-patient comparison studies.[1][2] |
| Normal Organ Biodistribution | Higher uptake in kidneys, spleen, and major salivary glands.[3][4] | Slightly higher uptake in the liver.[3][4] | Overall biodistribution patterns are similar.[3][4] |
| Detection of Ganglia | Higher frequency of uptake in stellate ganglia.[5] | More frequent visualization of cervical and sacral ganglia.[5] | Different patterns of ganglion visualization have been observed.[5] |
Table 2: Comparison of 68Ga-PSMA-11 and 18F-PSMA-1007
| Parameter | 68Ga-PSMA-11 | 18F-PSMA-1007 | Key Findings |
| Lesion SUVmax (Local Recurrence, Nodal & Distant Metastases) | Lower | Significantly Higher | 18F-PSMA-1007 demonstrates higher uptake in malignant lesions.[6][7] |
| Urinary Bladder Uptake | Higher | Significantly Lower | Lower bladder activity with 18F-PSMA-1007 may improve detection of lesions near the bladder.[6][7] |
| Liver Uptake | Lower | Significantly Higher | Higher liver uptake with 18F-PSMA-1007 can sometimes obscure liver metastases.[8] |
| Bone Lesion Detection | Fewer equivocal bone lesions.[6] | More equivocal bone lesions identified.[6][7] | The clinical significance of these additional equivocal findings requires further investigation. |
| Overall AJCC Prognostic Stage | Concordant in 92% of patients.[6][7] | Concordant in 92% of patients.[6][7] | Overall staging is similar between the two tracers.[6][7] |
| Detection in Prostate Fossa (Post-Prostatectomy) | Detected 7 lesions in a pilot study.[8] | Detected 5 lesions in the same study.[8] | No improved detection of surgical fossa recurrences was observed with 18F-PSMA-1007 in this small study.[8] |
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of clinical research findings. Below are generalized experimental protocols derived from the cited studies.
Patient Selection and Preparation
-
Inclusion Criteria: Patients with biochemically recurrent prostate cancer after definitive therapy or those with high-risk primary prostate cancer undergoing initial staging are typically included.[9] Confirmation of prostate cancer is required via histopathology.
-
Exclusion Criteria: Patients who have recently undergone chemotherapy or radiation therapy may be excluded to avoid confounding effects on PSMA expression.
-
Patient Preparation: Patients are typically advised to be well-hydrated. No specific fasting requirements are universally mandated, but local institutional protocols may vary.
Radiotracer Administration and Imaging
-
Injected Activity:
-
Uptake Time:
-
Imaging Acquisition:
Image Analysis
-
Qualitative Analysis: Images are reviewed by experienced nuclear medicine physicians who are often blinded to the results of the other tracer. Lesions are identified based on focal uptake greater than the surrounding background, not corresponding to physiological uptake.
-
Quantitative Analysis: Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around lesions and normal organs to calculate the maximum standardized uptake value (SUVmax). Tumor-to-background ratios can also be calculated by dividing the lesion SUVmax by the SUVmax of a background region (e.g., gluteal muscle).
Visualizing the Research Workflow
The following diagrams illustrate the typical workflow of an intra-patient PSMA PET tracer comparison study and the signaling context of PSMA.
Caption: Workflow for an intra-patient PSMA PET tracer comparison study.
Caption: Simplified signaling pathway of PSMA PET tracer binding and detection.
Conclusion
Intra-patient comparison studies are invaluable for discerning the subtle but significant differences between various PSMA PET tracers. While 68Ga-PSMA-11 remains a robust and widely used agent, 18F-labeled tracers like 18F-DCFPyL and 18F-PSMA-1007 offer logistical advantages and, in some cases, improved imaging characteristics. Specifically, 18F-PSMA-1007 shows higher tumor uptake and lower urinary excretion, which can be advantageous for detecting pelvic disease. However, it is also associated with more equivocal bone findings. The choice of tracer in a clinical research setting should be guided by the specific research question, the anticipated location of disease, and the logistical capabilities of the imaging center. This guide provides a foundational understanding of the comparative performance of these tracers to aid in the design of future clinical trials and the interpretation of their results.
References
- 1. Frontiers | Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection [frontiersin.org]
- 2. Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intra-individual comparison of 68Ga-PSMA-11 and 18F-DCFPyL normal-organ biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intra-patient comparison of physiologic 68Ga-PSMA-11 and 18F-DCFPyL PET/CT uptake in ganglia in prostate cancer patients: a pictorial essay | springermedizin.de [springermedizin.de]
- 6. Prospective intra-individual blinded comparison of [18F]PSMA-1007 and [68 Ga]Ga-PSMA-11 PET/CT imaging in patients with confirmed prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. meddocsonline.org [meddocsonline.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Gallium Ga-68 Gozetotide: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Gallium Ga-68 gozetotide, a critical component in prostate cancer imaging.
The use of Gallium Ga-68 (Ga-68) gozetotide in Positron Emission Tomography (PET) for the detection of prostate-specific membrane antigen (PSMA) positive lesions is a significant advancement in medical imaging.[1] However, the radioactive nature of this agent necessitates strict adherence to disposal protocols to ensure the safety of personnel and the environment. This guide provides a comprehensive overview of the proper disposal procedures for waste contaminated with Ga-68 gozetotide, with a focus on operational and safety protocols.
Understanding the Radionuclides: Ga-68 and Ge-68
Ga-68 is a positron-emitting radionuclide with a short half-life of approximately 68 minutes.[1] It is typically obtained from a Germanium-68/Gallium-68 (Ge-68/Ga-68) generator. A crucial aspect of Ga-68 gozetotide waste management is the presence of the parent radionuclide, Ge-68, which has a much longer half-life of 271 days. Due to potential "breakthrough" of Ge-68 from the generator, all Ga-68 waste must be considered contaminated with Ge-68.[1] This fact significantly influences the disposal strategy.
Key Principles of Ga-68 Gozetotide Waste Disposal
The primary method for managing short-lived radioactive waste like that from Ga-68 gozetotide is decay-in-storage (DIS) . This process involves holding the waste in a safe, shielded location for a sufficient period to allow the radioactivity to decay to background levels. For Ga-68, a minimum of 10 half-lives is the standard holding period. Following decay, the waste can be disposed of as regular, non-radioactive waste, provided it meets clearance criteria.
Quantitative Data for Disposal Planning
The following table summarizes the key quantitative data necessary for planning the disposal of Ga-68 gozetotide waste.
| Parameter | Value | Notes |
| Gallium-68 (Ga-68) Half-life | ~68 minutes | The primary, short-lived radionuclide. |
| Germanium-68 (Ge-68) Half-life | ~271 days | The long-lived parent radionuclide; must be considered in all waste. |
| Recommended Decay-in-Storage Time | 10 half-lives of Ga-68 | Approximately 11.3 hours. However, due to Ge-68, longer storage and monitoring are required. |
| Lead Shielding Thickness | 1.6 cm | Reduces gamma dose rate by 90%.[2] |
Standard Operating Procedure for Ga-68 Gozetotide Waste Disposal
This section outlines a step-by-step protocol for the safe handling and disposal of Ga-68 gozetotide waste in a laboratory or clinical setting.
Waste Segregation and Collection
-
Immediate Segregation: At the point of generation, immediately segregate all waste contaminated with Ga-68 gozetotide. This includes unused doses, vials, syringes, needles, absorbent paper, and personal protective equipment (PPE).
-
Dedicated Waste Containers: Use clearly labeled, dedicated waste containers for Ga-68 waste. The containers must be puncture-proof for sharps and appropriately shielded to minimize radiation exposure.
-
Labeling: Each container must be labeled with the "Caution - Radioactive Material" symbol, the radionuclide (Ga-68/Ge-68), the initial activity, and the date of collection.
Decay-in-Storage (DIS) Protocol
-
Secure and Shielded Storage: Transport the sealed waste containers to a designated, secure, and adequately shielded decay-in-storage area. Access to this area should be restricted to authorized personnel.
-
Storage Duration: Store the waste for a minimum of 10 half-lives of Ga-68 (approximately 12 hours). However, due to the presence of Ge-68, a longer-term waste management strategy is necessary. Waste should be held and monitored for Ge-68 activity.
-
Record Keeping: Maintain a detailed log for each waste container, including the date it was placed in storage, the initial activity, and the calculated decay schedule.
Radiation Survey and Monitoring
-
Pre-Disposal Survey: Before disposing of the waste, conduct a thorough radiation survey using a calibrated survey meter, such as a Geiger-Muller counter.
-
Survey Procedure:
-
Move the decayed waste container to a low-background area.
-
Survey all surfaces of the container.
-
Open the container and survey the contents.
-
The radiation levels must be indistinguishable from background radiation.
-
-
Wipe Tests: Perform wipe tests on the external surfaces of the waste containers to check for removable contamination.
Final Disposal
-
Non-Radioactive Waste: If the survey confirms that the radioactivity has decayed to background levels and the waste is not otherwise hazardous (e.g., biohazardous or chemically hazardous), it can be disposed of as regular waste.
-
Defacing Labels: Before disposal, all radioactive material labels and symbols must be removed or defaced from the containers.
-
Long-Lived Waste (Ge-68): If Ge-68 contamination is detected above clearance levels, the waste must be managed as long-lived radioactive waste. This typically involves transfer to a licensed radioactive waste disposal facility. Consult with your institution's Radiation Safety Officer (RSO) for specific procedures.
-
Documentation: Record the final survey results, the date of disposal, and the method of disposal in the waste log. These records must be maintained for inspection by regulatory authorities.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound waste disposal process.
Caption: Workflow for the safe disposal of Ga-68 gozetotide waste.
Safety and Compliance
All procedures for handling and disposing of this compound waste must be performed in accordance with institutional, local, state, and federal regulations. In the United States, the Nuclear Regulatory Commission (NRC) provides regulations for the medical use of radioactive materials (10 CFR Part 35) and standards for protection against radiation (10 CFR Part 20). Always consult with your institution's Radiation Safety Officer (RSO) to ensure compliance and to address any specific questions or concerns. Proper training in radiation safety and waste management is mandatory for all personnel handling radioactive materials.
References
Safeguarding Researchers: Essential Protocols for Handling Gallium-68 Gozetotide
The handling of Gallium-68 (Ga-68) gozetotide, a radiopharmaceutical used in Positron Emission Tomography (PET) for imaging prostate-specific membrane antigen (PSMA) positive lesions, necessitates stringent safety protocols to minimize radiation exposure to laboratory and clinical personnel.[1][2] Adherence to these guidelines is critical for ensuring a safe working environment for researchers, scientists, and drug development professionals. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in handling this radioactive material.
Quantitative Radiation Safety Data
Understanding the physical properties of Gallium-68 is fundamental to implementing effective safety measures. The following tables summarize key quantitative data for Ga-68.
| Physical Characteristics | Value |
| Half-Life | Approximately 68 minutes[1][3][4][5] |
| Decay Product | Stable Zinc-68[3] |
| Primary Emissions | Beta (β+) particles (positrons), Gamma (γ) rays, and X-rays[6][7][8] |
| Radiation Shielding | Material and Thickness |
| Lead (Pb) | |
| Half-Value Layer (HVL) | 6 mm (0.24 inches)[3][6] |
| Tenth-Value Layer (TVL) | 17 mm (0.67 inches)[3][6] |
| For 90% Gamma Reduction | 16 mm[8] |
| Recommended for Storage | 18 mm[7] |
| Plastic | |
| For Beta (β) Absorption | 7.2 mm (to absorb all beta emissions)[3][8] |
| Steel | |
| Half-Value Layer (HVL) | 27 mm |
| Tenth-Value Layer (TVL) | 65 mm |
Experimental Protocol for Safe Handling and Disposal
This protocol outlines the step-by-step procedures for the safe handling and disposal of Gallium-68 gozetotide.
1. Preparation and Area Setup:
-
Designated Area: All work with Ga-68 gozetotide must be conducted in a designated radioactive material use area.[6] The area should be clearly marked with "Caution: Radioactive Material" signs.[6]
-
Shielding: Set up appropriate shielding, such as lead or leaded Plexiglas, to minimize radiation exposure.[6]
-
Surface Covering: Cover laboratory benches with plastic-backed absorbent paper to contain any potential spills.[6][7] This covering should be changed regularly and whenever contamination is suspected.[6]
-
Instrumentation: Ensure a calibrated and operational survey meter, such as a Geiger-Mueller (GM) detector, is readily available to detect contamination.[7]
2. Personal Protective Equipment (PPE):
-
Minimum PPE: The minimum required PPE includes a lab coat, safety glasses, and disposable waterproof gloves.[4][6][7]
-
Dosimetry: All personnel handling Ga-68 must wear whole-body and ring dosimeters to monitor radiation exposure.[6][7][9]
3. Handling and Administration:
-
Aseptic Technique: Use aseptic techniques when withdrawing and administering the Gallium Ga-68 Gozetotide Injection.[1]
-
Indirect Handling: Use tongs or other remote handling tools to manipulate unshielded sources and containers to increase distance and reduce exposure.[7]
-
Visual Inspection: Before administration, visually inspect the solution for any particulate matter or discoloration.[1][10] Do not use if either is present.[1][10]
-
Dose Calibration: Assay the final dose in a dose calibrator immediately before administration to the patient.[1][10][11]
-
Post-Injection Flush: After administering the injection, flush with sterile 0.9% Sodium Chloride Injection to ensure the full dose is delivered.[1][10][11]
4. Post-Handling and Decontamination:
-
Survey: After handling, monitor yourself and the work area for any radioactive contamination.[7]
-
Decontamination: Promptly clean up any contamination found.
-
PPE Removal: Remove and discard potentially contaminated PPE before leaving the designated radioactive material area.[6][7]
5. Waste Disposal:
-
Compliance: Dispose of all unused drugs and contaminated materials in a safe manner that complies with all applicable regulations.[1][2][10][11]
-
Segregation: Segregate radioactive waste from other waste streams.[8]
-
Shielding: Waste containers may need to be shielded to maintain a low dose rate in the surrounding area.[7]
-
Consideration for Ge-68: Due to the presence of the long-lived parent isotope Germanium-68 (Ge-68) in the generator eluate, waste from Ga-68 gozetotide may be contaminated with Ge-68.[12] This requires special consideration for disposal, as the waste will have a longer radioactive lifetime than Ga-68 alone.[12]
Workflow for Handling Gallium-68 Gozetotide
Caption: Workflow for the safe handling and disposal of Gallium-68 gozetotide.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. newyorkoncology.com [newyorkoncology.com]
- 3. ionactive.co.uk [ionactive.co.uk]
- 4. cdn.medpath.com [cdn.medpath.com]
- 5. Radiation exposure to nuclear medicine personnel handling positron emitters from Ge-68/Ga-68 generator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpschapters.org [hpschapters.org]
- 7. case.edu [case.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. telixpharma.com [telixpharma.com]
- 11. illuccixhcp.com [illuccixhcp.com]
- 12. [Disposal of radioactive contaminated waste from Ga-68-PET - calculation of a clearance level for Ge-68] - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
